molecular formula C6H10O5S B089208 2-Sulfoethyl methacrylate CAS No. 10595-80-9

2-Sulfoethyl methacrylate

Cat. No.: B089208
CAS No.: 10595-80-9
M. Wt: 194.21 g/mol
InChI Key: PRAMZQXXPOLCIY-UHFFFAOYSA-N
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Description

2-Sulfoethyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C6H10O5S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethanesulfonic acid
Source PubChem
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InChI

InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAMZQXXPOLCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29382-27-2
Record name 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29382-27-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6044775
Record name 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester
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CAS No.

10595-80-9
Record name Sulfoethyl methacrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=10595-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Sulfoethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester
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Record name 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid
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Record name Sulphoethyl methacrylate
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Record name 2-SULFOETHYL METHACRYLATE
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Foundational & Exploratory

2-Sulfoethyl methacrylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Sulfoethyl Methacrylate (B99206) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Sulfoethyl Methacrylate (SEMA), a functional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. We will delve into its chemical structure, physicochemical properties, and key experimental protocols relevant to its application in research and development.

Chemical Structure and Identification

This compound is a unique monomer that combines a polymerizable methacrylate group with a strongly acidic and hydrophilic sulfonic acid group.[1] This dual functionality allows for its incorporation into polymer backbones, imparting ionic character and hydrophilicity to the resulting materials.[2]

Chemical Structure of this compound (SEMA)

Caption: Chemical structure of this compound.

Identifiers

Identifier Value
IUPAC Name 2-(2-methylprop-2-enoyloxy)ethanesulfonic acid
CAS Number 10595-80-9
Molecular Formula C₆H₁₀O₅S[3][4]
Canonical SMILES CC(=C)C(=O)OCCS(=O)(=O)O
InChI InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10)

| Synonyms | SEMA, 2-(Methacryloyloxy)ethanesulfonic acid, Sulfoethyl methacrylate |

Physicochemical Properties

The properties of SEMA are largely dictated by its methacrylate and sulfonic acid functionalities. The sulfonic acid group, in particular, confers high polarity and water solubility.

Table of Physicochemical Properties

Property Value Test Condition
Molecular Weight 194.21 g/mol
Appearance Liquid
Density 1.324 g/cm³ 25°C
Boiling Point 193.7°C at 101,325 Pa
Flash Point 142°C
Refractive Index 1.4772 25°C
pKa (Predicted) 1.04 ± 0.50
Water Solubility 1 g/L 20°C
Solubility in Organic Solvents 1000 g/L 20°C
Vapor Pressure 0.017 Pa 25°C

| LogP | -2.3 | 24°C |

Data sourced from[5].

Experimental Protocols

This section outlines key experimental procedures for the synthesis, polymerization, and characterization of SEMA and its polymers, which are fundamental for their application in drug delivery systems.

Synthesis of this compound Sodium Salt

A common method for synthesizing SEMA involves the reaction of a methacrylic acid derivative with a salt of isethionic acid. The following is a representative protocol adapted from the literature for the synthesis of the sodium salt of SEMA.

Workflow for SEMA Synthesis and Polymerization

G cluster_synthesis SEMA Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Reactants Methacryloyl Chloride + Sodium Isethionate Reaction Reaction in Aprotic Solvent Reactants->Reaction Purification Purification/ Recrystallization Reaction->Purification Monomer_solution Aqueous Solution of SEMA-Na Salt Purification->Monomer_solution Initiator_add Add Initiator (e.g., K₂S₂O₈) Monomer_solution->Initiator_add Polymerization_reaction Polymerization (e.g., 70°C, N₂ atm) Initiator_add->Polymerization_reaction Precipitation Precipitation in Methanol Polymerization_reaction->Precipitation Drying Drying Precipitation->Drying Polymer_sample Poly(SEMA) Drying->Polymer_sample FTIR FTIR NMR NMR GPC GPC/SEC Polymer_sample->FTIR Polymer_sample->NMR Polymer_sample->GPC G cluster_property Polymer Property cluster_technique Characterization Technique Structure Chemical Structure and Composition FTIR FTIR Spectroscopy Structure->FTIR Functional Groups NMR NMR Spectroscopy Structure->NMR Monomer Ratio, Connectivity MW Molecular Weight and Distribution (PDI) GPC GPC / SEC MW->GPC Mn, Mw, PDI Thermal Thermal Properties (Tg, Td) DSC DSC Thermal->DSC Glass Transition TGA TGA Thermal->TGA Degradation Temp.

References

A Technical Guide to 2-Sulfoethyl Methacrylate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfoethyl methacrylate (B99206) (SEMA) is a functional monomer of significant interest in the fields of polymer chemistry, biomaterials science, and drug delivery. Its unique molecular structure, featuring both a polymerizable methacrylate group and a highly polar sulfonate group, imparts valuable properties to polymers. This guide provides an in-depth overview of SEMA, including its physicochemical properties, key applications in biomedical research, and detailed experimental protocols for the synthesis of SEMA-based hydrogels for drug delivery applications.

Core Properties of 2-Sulfoethyl Methacrylate

This compound is a water-soluble monomer that can be readily polymerized to introduce polar, anionic sites into a polymer chain. This enhances the hydrophilicity and ionic conductivity of the resulting material.

PropertyValueReferences
CAS Number 10595-80-9[]
Molecular Formula C6H10O5S[]
Molecular Weight 194.21 g/mol []
Appearance Liquid
Density ~1.3245 g/cm³ (at 25°C)
Refractive Index ~1.477 (at 20°C)
Purity >90%

Key Applications in Research and Drug Development

The distinct characteristics of SEMA make it a versatile building block for a variety of applications, particularly in the biomedical field.

  • Biomaterials and Hydrogels: SEMA is frequently used in the development of biocompatible hydrogels. The sulfonate groups enhance water absorption and contribute to the overall biocompatibility of the material. These hydrogels are explored for applications in tissue engineering and as scaffolds for cell culture.

  • Controlled Drug Delivery: Polymers and hydrogels containing SEMA are investigated as carriers for controlled drug release. The ionic nature of the sulfonate groups can be utilized to load and control the release of charged drug molecules. The high water content and tunable porous structure of SEMA-based hydrogels make them suitable for encapsulating and releasing a wide range of therapeutic agents.

  • Biocompatible Coatings: SEMA-based polymers are used to create biocompatible and anti-fouling coatings for medical devices and implants. The hydrophilic surface helps to reduce protein adsorption and subsequent bio-fouling.

  • Ion-Exchange Resins: The strong acidic nature of the sulfonic acid group makes SEMA a suitable monomer for the synthesis of ion-exchange resins used in separation and purification processes.

Experimental Protocols

Synthesis of a Poly(this compound) Hydrogel for Drug Delivery Studies

This protocol describes the synthesis of a crosslinked poly(this compound) (PSEMA) hydrogel via free-radical polymerization. This type of hydrogel can be used for subsequent drug loading and release experiments.

Materials:

  • This compound (SEMA), monomer

  • N,N'-methylenebis(acrylamide) (BIS), crosslinking agent

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Solution Preparation: Prepare a 20% (w/v) aqueous solution of SEMA in deionized water. For example, dissolve 2 g of SEMA in 10 mL of deionized water.

  • Crosslinker Addition: To the SEMA solution, add the crosslinking agent, BIS, to a final concentration of 1 mol% with respect to the monomer.

  • Initiator and Accelerator Addition: Add the initiator, APS (1% w/v solution in deionized water), and the accelerator, TEMED, to the monomer-crosslinker solution. The final concentration of APS and TEMED should be 0.5% (v/v) each.

  • Polymerization: Gently mix the solution and immediately pour it into a mold (e.g., between two glass plates with a spacer of desired thickness). Allow the polymerization to proceed at room temperature for 4-6 hours, or until a solid hydrogel is formed.

  • Hydrogel Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48-72 hours, changing the water frequently. This step is crucial to remove any unreacted monomers, initiator, accelerator, and crosslinker.

  • Equilibration: After purification, transfer the hydrogel to a PBS solution (pH 7.4) and allow it to equilibrate for at least 24 hours before proceeding with characterization or drug loading studies.

Drug Loading and In Vitro Release Study

Drug Loading:

  • Prepare a solution of the desired drug in PBS (pH 7.4) at a known concentration.

  • Immerse a pre-weighed, equilibrated PSEMA hydrogel disc in the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours at a controlled temperature (e.g., 37°C) to facilitate drug loading via diffusion.

  • After the loading period, remove the hydrogel, gently blot the surface to remove excess solution, and weigh it to determine the amount of drug solution absorbed. The amount of loaded drug can be calculated by measuring the decrease in drug concentration in the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

In Vitro Release:

  • Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using an appropriate analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_drug_delivery Drug Delivery Study prep_solution 1. Prepare Monomer Solution (SEMA in Deionized Water) add_crosslinker 2. Add Crosslinker (e.g., BIS) prep_solution->add_crosslinker add_initiator 3. Add Initiator & Accelerator (e.g., APS & TEMED) add_crosslinker->add_initiator polymerization 4. Polymerization (Room Temperature) add_initiator->polymerization purification 5. Purification (Immersion in Deionized Water) polymerization->purification equilibration 6. Equilibration (in PBS, pH 7.4) purification->equilibration drug_loading 7. Drug Loading (Immersion in Drug Solution) equilibration->drug_loading in_vitro_release 8. In Vitro Release (in PBS, 37°C) drug_loading->in_vitro_release analysis 9. Analysis of Release (e.g., UV-Vis Spectroscopy) in_vitro_release->analysis

Caption: Experimental workflow for the synthesis of a SEMA-based hydrogel and its application in a drug delivery study.

References

A Technical Guide to the Synthesis of 2-Sulfoethyl Methacrylate (SEMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfoethyl methacrylate (B99206) (SEMA) is a functional monomer of significant interest in the development of advanced biomaterials, drug delivery systems, and specialty polymers. Its unique structure, combining a polymerizable methacrylate group with a pendant sulfonic acid moiety, imparts desirable properties such as hydrophilicity, ionic conductivity, and biocompatibility to the resulting polymers. This technical guide provides an in-depth overview of the primary synthesis routes for SEMA, offering detailed experimental protocols and quantitative data to support researchers in its preparation and application. The synthesis via esterification of isethionic acid with methacrylic acid is discussed in detail, along with an alternative pathway involving methacryloyl chloride.

Introduction

The incorporation of sulfonate groups into polymer backbones can dramatically alter their physicochemical properties. 2-Sulfoethyl methacrylate is a key monomer for achieving this, enabling the creation of materials with enhanced water solubility, ion-exchange capabilities, and resistance to protein fouling.[1] These characteristics are highly sought after in biomedical applications, including the fabrication of hydrogels for contact lenses, coatings for medical devices to improve biocompatibility, and matrices for controlled drug release.[2][] This document serves as a comprehensive resource on the chemical synthesis of SEMA, providing the necessary technical details for its successful laboratory-scale preparation.

Synthesis Pathways

There are two primary methods for the synthesis of this compound. The most common and well-documented method is the direct esterification of isethionic acid with methacrylic acid. An alternative approach involves the reaction of a methacrylic acid derivative, such as methacryloyl chloride, with a salt of isethionic acid.

Pathway 1: Esterification of Isethionic Acid with Methacrylic Acid

This method involves the direct reaction between methacrylic acid and isethionic acid, typically with azeotropic removal of water to drive the reaction to completion.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions MA Methacrylic Acid SEMA This compound MA->SEMA IA Isethionic Acid IA->SEMA Inhibitor Polymerization Inhibitor (e.g., p-methoxyphenol) Inhibitor->SEMA prevents polymerization Solvent Azeotropic Solvent (e.g., Benzene) Solvent->SEMA facilitates water removal Heat Heat (Reflux) Heat->SEMA drives reaction Water Water (removed azeotropically) SEMA->Water by-product G cluster_reactants Reactants MC Methacryloyl Chloride SEMANa Sodium 2-Sulfoethyl Methacrylate MC->SEMANa SI Sodium Isethionate SI->SEMANa NaCl Sodium Chloride SEMANa->NaCl by-product

References

In-depth Technical Guide: Water Solubility of 2-Sulfoethyl Methacrylate (SEMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of 2-Sulfoethyl methacrylate (B99206) (SEMA), a functional monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. This document details quantitative solubility data, experimental protocols for its determination, and relevant chemical properties and applications, particularly in the realm of drug delivery.

Core Topic: Water Solubility of 2-Sulfoethyl Methacrylate (SEMA)

This compound (CAS 10595-80-9) is a hydrophilic monomer that combines a polymerizable methacrylate group with a strongly acidic sulfonate group. This unique structure imparts excellent water solubility and other desirable properties to polymers incorporating SEMA. Its primary applications include the synthesis of biocompatible hydrogels for drug delivery, tissue engineering, and as a component in anti-fouling coatings and ion-exchange resins.[1] The presence of the sulfonic acid group enhances the polymer's affinity for water, making it a valuable component for creating water-soluble polymers and hydrogels.

Quantitative Solubility Data

There is a notable discrepancy in the publicly available quantitative data for the water solubility of this compound. The values range from sparingly soluble to infinitely soluble, highlighting the need for standardized experimental determination. The available data is summarized in the table below. The high solubility is attributed to the presence of the highly polar sulfonic acid group. The sodium salt of this compound is also described as a water-soluble monomer.[2]

Water Solubility ValueTemperatureSource Type
1 g/L20°CChemical Supplier Data[3]
807.3 g/L (estimated)25°CChemical Database (estimated)[4]
InfiniteNot SpecifiedSafety Data Sheet[1]

Experimental Protocols

A standardized method for determining the water solubility of chemical substances is provided by the OECD Guideline 105. For substances with high solubility, such as this compound is expected to be, the Flask Method is recommended.[5][6][7]

Experimental Protocol: Determination of Water Solubility of this compound via the OECD 105 Flask Method

1. Principle:

This method determines the saturation mass concentration of a substance in water at a given temperature. An excess of the test substance is equilibrated with water, and the concentration of the substance in the aqueous phase is determined.

2. Materials and Apparatus:

  • This compound (of known purity)

  • Distilled or deionized water

  • Constant temperature water bath or shaker incubator (e.g., 20 ± 0.5 °C and 37 ± 0.5 °C)

  • Glass flasks with stoppers

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or titration)

3. Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration:

    • Add an excess amount of this compound to a series of flasks containing a known volume of water.

    • The flasks are then agitated in a constant temperature bath. To ensure equilibrium is reached, samples are taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of SEMA in the aqueous phase remains constant.

  • Phase Separation:

    • After equilibration, the flasks are left undisturbed in the constant temperature bath to allow for phase separation.

    • If a solid phase does not settle, centrifugation at a suitable speed and temperature is performed.

  • Sampling and Analysis:

    • A sample of the clear aqueous supernatant is carefully withdrawn.

    • The sample is then filtered to remove any undissolved particles.

    • The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC.

4. Data Analysis:

The water solubility is reported as the mean of at least three independent determinations, expressed in g/L or mg/L, along with the standard deviation and the test temperature.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of methacrylic acid with an alcohol containing a sulfonic acid group, such as isethionic acid (2-hydroxyethanesulfonic acid). This reaction is generally catalyzed by a strong acid.

G cluster_reactants Reactants cluster_products Products methacrylic_acid Methacrylic Acid esterification Esterification methacrylic_acid->esterification isethionic_acid Isethionic Acid isethionic_acid->esterification sema This compound water Water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification esterification->sema esterification->water G cluster_reactants Reactants cluster_products Products sema This compound hydrolysis Hydrolysis sema->hydrolysis water Water water->hydrolysis methacrylic_acid Methacrylic Acid hydroxyethanesulfonic_acid 2-Hydroxyethanesulfonic Acid conditions Acid or Base Catalyst Heat conditions->hydrolysis hydrolysis->methacrylic_acid hydrolysis->hydroxyethanesulfonic_acid G cluster_formulation 1. Formulation cluster_polymerization 2. Polymerization cluster_purification 3. Purification & Drying cluster_characterization 4. Characterization monomers Monomers: - SEMA - Co-monomer (e.g., HEMA) dissolution Dissolve components in aqueous buffer monomers->dissolution crosslinker Crosslinker (e.g., EGDMA) crosslinker->dissolution initiator Initiator (e.g., APS/TEMED) initiator->dissolution drug Active Pharmaceutical Ingredient (API) drug->dissolution initiation Initiate polymerization (e.g., UV light or heat) dissolution->initiation curing Cure to form drug-loaded hydrogel initiation->curing washing Wash to remove unreacted components curing->washing drying Lyophilization or oven drying washing->drying swelling Swelling studies drying->swelling drug_release In vitro drug release drying->drug_release mechanical Mechanical testing drying->mechanical

References

An In-depth Technical Guide to the Ionic Conductivity of Poly(2-Sulfoethyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-sulfoethyl methacrylate), hereafter referred to as PSEM, is a functional polymer that has garnered significant interest across various scientific and industrial fields, including biomaterials, drug delivery, and ion-exchange membranes. Its structure, featuring a methacrylate (B99206) backbone and pendant sulfoethyl groups, imparts a unique combination of properties, most notably its capacity for high ionic conductivity. The sulfonic acid groups (-SO₃H) are strongly acidic and highly polar, rendering the polymer hydrophilic and capable of facilitating ion transport, particularly of protons.[1] This technical guide provides a comprehensive overview of the ionic conductivity of PSEM, detailing the underlying principles, factors influencing conductivity, experimental methodologies for its characterization, and potential applications. While specific quantitative data for PSEM is limited in publicly available literature, this guide leverages data from structurally similar sulfonated polymers to provide a robust predictive framework for its performance.

Fundamentals of Ionic Conductivity in PSEM

The ionic conductivity of PSEM is primarily attributed to the presence of sulfonic acid groups. In a hydrated environment, these groups dissociate, releasing mobile protons (H⁺) that can move through the polymer matrix under the influence of an electric field. This movement of ions constitutes the ionic current. The overall conductivity is a function of both the number of charge carriers (ion concentration) and their mobility.[2]

The Grotthuss mechanism and the vehicle mechanism are two primary modes of proton transport in hydrated polymer systems like PSEM. In the Grotthuss mechanism, protons "hop" between adjacent water molecules and sulfonic acid sites through the formation and cleavage of hydrogen bonds. The vehicle mechanism involves the diffusion of protonated water clusters (e.g., H₃O⁺, H₅O₂⁺) through the polymer matrix. The dominant mechanism depends on the level of hydration.

Factors Influencing Ionic Conductivity

Several factors significantly impact the ionic conductivity of PSEM hydrogels. Understanding and controlling these parameters are crucial for tailoring the material's properties for specific applications.

  • Hydration Level (Water Uptake): The ionic conductivity of sulfonated polymers is strongly dependent on their water content.[3] Water molecules facilitate the dissociation of sulfonic acid groups and form a network for proton transport. Higher water uptake generally leads to increased ionic conductivity. However, excessive swelling can compromise the mechanical integrity of the hydrogel.

  • Temperature: Ionic conductivity in polymer electrolytes is a thermally activated process.[4] As the temperature increases, the mobility of both the polymer chains and the charge carriers increases, resulting in higher conductivity.[5]

  • Crosslinking Density: The degree of crosslinking in a PSEM hydrogel affects its water uptake and the mobility of polymer chains. A higher crosslinking density can restrict swelling and chain movement, potentially leading to lower ionic conductivity.[2]

  • Copolymer Composition: PSEM can be copolymerized with other monomers to tailor its properties. The nature and concentration of the comonomer can influence the hydrophilicity, water uptake, and ultimately the ionic conductivity of the resulting hydrogel.

Quantitative Data on Ionic Conductivity of Sulfonated Polymers

PolymerCompositionTemperature (°C)Relative Humidity (%)Ionic Conductivity (S/cm)
Poly(2-acrylamido-2-methylpropanesulfonic acid-co-2-hydroxyethyl methacrylate)4% AMPS-96% HEMARoom Temperature1000.029
Poly(2-acrylamido-2-methylpropanesulfonic acid-co-2-hydroxyethyl methacrylate)4% AMPS-96% HEMA801000.06
Sulfonated Polyimide (SPI) FilmN/A25950.26
Bulk Sulfonated Polyimide (SPI)N/A25900.03
Hydrogel with Sulfobetaine MethacrylateN/ARoom TemperatureN/A0.00156

Data sourced from analogous sulfonated polymer systems to infer the potential ionic conductivity of PSEM.[6][7][8]

Experimental Protocols

Synthesis of PSEM Hydrogels

This protocol describes a general method for the free-radical polymerization of this compound to form a hydrogel.

Materials:

  • This compound (SEM) monomer

  • Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBA)

  • Initiator (e.g., ammonium (B1175870) persulfate - APS)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of SEM monomer and MBA crosslinker in deionized water. The concentration of the monomer and the monomer-to-crosslinker ratio will determine the properties of the final hydrogel.

  • Initiator Addition: Add the APS initiator to the monomer solution. The amount of initiator will affect the rate of polymerization.

  • Polymerization: Pour the solution into a mold (e.g., between two glass plates separated by a spacer) and allow the polymerization to proceed. This can be done at room temperature or elevated temperatures to accelerate the process. The solution will turn into a solid gel.

  • Purification: After polymerization is complete, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers, crosslinker, and initiator.

  • Equilibration: Before characterization, allow the hydrogel to equilibrate in the desired solution (e.g., deionized water or a specific buffer) until a constant weight is achieved.

G cluster_prep Monomer Solution Preparation cluster_poly Polymerization cluster_post Post-Polymerization SEM SEM Monomer Solution Monomer Solution SEM->Solution MBA MBA Crosslinker MBA->Solution Water Deionized Water Water->Solution Initiator APS Initiator Polymerization Polymerization Reaction Initiator->Polymerization Molding Molding Hydrogel PSEM Hydrogel Polymerization->Molding Purification Purification Hydrogel->Purification Equilibration Equilibration Purification->Equilibration FinalHydrogel Characterized Hydrogel Equilibration->FinalHydrogel

Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to characterize the electrical properties of materials.[9]

Apparatus:

  • Impedance analyzer/potentiostat

  • A two-electrode or four-electrode conductivity cell

  • Stainless steel or platinum blocking electrodes

  • Environmental chamber for temperature and humidity control

Procedure:

  • Sample Preparation: Cut a piece of the equilibrated PSEM hydrogel into a defined geometry (e.g., a disc of known thickness and diameter).

  • Cell Assembly: Place the hydrogel sample between the two electrodes of the conductivity cell, ensuring good contact between the hydrogel and the electrodes.

  • EIS Measurement: Connect the cell to the impedance analyzer. Apply a small amplitude AC voltage (typically 10-100 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Acquisition: Record the impedance data as a function of frequency. The data is typically represented as a Nyquist plot (Z'' vs. Z').

  • Data Analysis: The bulk resistance (R) of the hydrogel is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation:

    σ = L / (R * A)

    where:

    • σ is the ionic conductivity (S/cm)

    • L is the thickness of the hydrogel sample (cm)

    • R is the bulk resistance of the hydrogel (Ω)

    • A is the cross-sectional area of the electrode (cm²)[9]

G start Start prep Prepare Hydrogel Sample (Known Dimensions) start->prep assemble Assemble in Conductivity Cell prep->assemble connect Connect to Impedance Analyzer assemble->connect measure Perform EIS Measurement (Frequency Sweep) connect->measure acquire Acquire Impedance Data (Nyquist Plot) measure->acquire analyze Determine Bulk Resistance (R) from Nyquist Plot acquire->analyze calculate Calculate Ionic Conductivity (σ) σ = L / (R * A) analyze->calculate end End calculate->end

Logical Relationships and Signaling Pathways

The ionic conductivity of PSEM is not a standalone property but is intricately linked to its structural and environmental conditions. The following diagram illustrates the key relationships influencing the ionic conductivity.

G cluster_factors Influencing Factors cluster_properties Material Properties Hydration Hydration Level IonMobility Ion Mobility Hydration->IonMobility IonConc Ion Concentration Hydration->IonConc WaterNetwork Water Network Structure Hydration->WaterNetwork Temp Temperature Temp->IonMobility PolymerDynamics Polymer Chain Dynamics Temp->PolymerDynamics Crosslinking Crosslinking Density Crosslinking->Hydration Crosslinking->PolymerDynamics Copolymer Copolymer Composition Copolymer->Hydration Copolymer->IonConc Conductivity Ionic Conductivity IonMobility->Conductivity IonConc->Conductivity PolymerDynamics->IonMobility WaterNetwork->IonMobility

Applications in Drug Development and Research

The unique properties of PSEM, particularly its ionic conductivity and hydrophilicity, make it a promising material for various applications in the pharmaceutical and biomedical fields.

  • Drug Delivery: The porous and hydrated network of PSEM hydrogels can be used to encapsulate and control the release of therapeutic agents. The release kinetics can potentially be modulated by external electrical stimuli due to the material's ionic conductivity.

  • Biosensors: The ability of PSEM to conduct ions makes it a suitable component for biosensor membranes, where it can facilitate the detection of charged biomolecules.

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of PSEM hydrogels make them attractive as scaffolds for tissue regeneration. Their ionic conductivity may also play a role in modulating cell behavior.

  • Ion-Exchange Membranes: PSEM's high concentration of sulfonic acid groups makes it an excellent candidate for use in ion-exchange membranes for separation and purification processes in pharmaceutical manufacturing.[10]

Conclusion

Poly(this compound) is a versatile polymer with significant potential, largely owing to its inherent ionic conductivity. While direct quantitative data for PSEM remains an area for further research, by understanding the fundamental principles of ion transport in analogous sulfonated polymers and the key factors influencing conductivity, researchers and drug development professionals can effectively harness the properties of PSEM for a wide range of innovative applications. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for the synthesis, characterization, and intelligent design of PSEM-based materials.

References

2-Sulfoethyl methacrylate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for 2-Sulfoethyl Methacrylate (B99206)

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for 2-Sulfoethyl methacrylate (CAS: 10595-80-9), compiled from Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Chemical Identification and Properties

This compound (SEM) is a functional monomer notable for its hydrophilic sulfonic acid group and a reactive vinyl group.[1] These features make it valuable in applications requiring ion-exchange properties, such as in the development of biomedical hydrogels, waterborne coatings, and conductive polymers.[2]

Table 1: Identification and Physicochemical Properties

Property Value Source(s)
CAS Number 10595-80-9 [3][4][5][6]
EC Number 234-207-4 [1][3][4]
Molecular Formula C₆H₁₀O₅S [3][5][6][]
Molecular Weight 194.21 g/mol [][8][9]
Appearance Liquid [10][11][12]
Density 1.324 - 1.344 g/cm³ at 25°C [6][9][10][11][12]
Flash Point 142°C (287°F) [6][9][10][11]
Boiling Point 193.7°C at 101,325 Pa [10]
Water Solubility 1 g/L at 20°C [10]
Refractive Index ~1.477 at 20-25°C [2][10][11][12]
Vapor Pressure 0.017 Pa at 25°C [10]

| Inhibitor | ~3000 ppm MEHQ (4-Methoxyphenol) |[2][11][12] |

Hazard Identification and Classification

SEM is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3][5][8][11] Furthermore, it is recognized as a skin sensitizer, meaning it may provoke an allergic reaction upon contact.[3][8]

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 1B / 1C H314: Causes severe skin burns and eye damage[3][5][8]
Serious Eye Damage 1 H318: Causes serious eye damage[5][8]
Skin Sensitization 1 H317: May cause an allergic skin reaction[3][8]

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[8] |

The signal word for this chemical is "Danger" .[3][5][8][9]

Experimental Protocols

Safety Data Sheets are summary documents and do not typically include detailed experimental methodologies for the data they report. Toxicological and physical properties are determined according to standardized testing guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) or other regulatory bodies. The specific protocols used for this compound are not detailed in the publicly available SDS documents. These studies are generally performed by the manufacturer and may be proprietary.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and risk.

Handling

Users should handle the substance in a well-ventilated area.[4][13] It is crucial to avoid contact with skin and eyes and to prevent the inhalation of vapor, mist, or gas.[5][13] Personal protective equipment must be worn.[4][5] After handling, it is good practice to wash hands thoroughly.[5]

Storage

Store containers tightly closed in a dry, cool, and well-ventilated location.[4][5][13] The recommended storage temperature is 4°C.[5] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[5]

Exposure Controls and Personal Protection

Engineering controls, such as adequate ventilation, should be in place.[4] Where risks remain, personal protective equipment is mandatory.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

Protection Type Specification Source(s)
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield. Equipment should be approved under standards like NIOSH (US) or EN 166 (EU). [4][5]
Skin Protection Handle with chemical-impermeable gloves that have been inspected prior to use. Wear a complete suit protecting against chemicals (fire/flame resistant and impervious clothing). [4][5][13]

| Respiratory Protection | If risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |[5] |

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound engineering Ensure Adequate Ventilation (e.g., Fume Hood) start->engineering ppe_group Wear Mandatory PPE engineering->ppe_group eye_face Eye/Face Protection: Safety Goggles & Face Shield ppe_group->eye_face skin Skin Protection: Impervious Gloves & Protective Suit ppe_group->skin respiratory Respiratory Protection: (If ventilation is inadequate) ppe_group->respiratory

Figure 1: General workflow for selecting appropriate PPE when handling this compound.

First-Aid Measures

Immediate medical attention is required in case of significant exposure. Always show the Safety Data Sheet to the attending physician.[3][5]

First_Aid_Measures cluster_first_aid First-Aid Decision Process exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Immediately call a POISON CENTER/doctor. inhalation->action_inhale Action action_skin 1. Immediately remove all contaminated clothing. 2. Rinse skin with plenty of water/shower. 3. Wash contaminated clothing before reuse. 4. Consult a physician. skin_contact->action_skin Action action_eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing for at least 15 mins. 4. Consult a physician. eye_contact->action_eye Action action_ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Consult a physician. ingestion->action_ingest Action

Figure 2: Decision-making flowchart for first-aid measures following exposure.

Accidental Release Measures

In the event of a spill, personal safety is the first priority.

  • Personal Precautions : Use personal protective equipment, including respiratory protection.[3][5] Ensure adequate ventilation and evacuate personnel to safe areas.[3][4][5]

  • Environmental Precautions : Prevent the product from entering drains or waterways.[3][5][13]

  • Containment and Cleaning : Pick up and arrange for disposal.[3] Collect the material with a shovel into a suitable, closed container for disposal.[3][13]

Spill_Response cluster_spill Accidental Release Response Workflow start Spill Detected step1 Personal Precautions: - Wear full PPE - Ensure adequate ventilation - Evacuate area start->step1 step2 Environmental Precautions: - Prevent entry into drains/waterways step1->step2 step3 Contain & Clean Up: - Use non-sparking tools - Collect material into suitable, closed containers step2->step3 step4 Disposal: - Dispose of contents/container at an approved waste disposal plant step3->step4

Figure 3: Logical workflow for responding to an accidental release of this compound.

Toxicological and Ecological Information

The toxicological properties of this chemical have not been thoroughly investigated.[5] The available Safety Data Sheets often lack specific quantitative data for toxicity and environmental impact.

Table 4: Toxicological and Ecological Data Summary

Data Point Value Source(s)
Acute Toxicity No data available [3]
Skin Corrosion/Irritation Causes severe skin burns [3][5][8]
Serious Eye Damage/Irritation Causes serious eye damage [3][5][8]
Respiratory or Skin Sensitization May cause an allergic skin reaction [3][8]
Germ Cell Mutagenicity No data available [5]
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, or NTP [5]
Toxicity to Fish No data available [3]
Toxicity to Daphnia No data available [3]
Persistence and Degradability No data available [3]

| Bioaccumulative Potential | No data available |[3] |

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5] Disposal should be carried out at an approved waste disposal facility, in accordance with local, state, and federal regulations.[5] Contaminated packaging should be disposed of in the same manner as the unused product.[5]

References

The Zwitterionic Advantage: A Technical Guide to Poly(2-Sulfoethyl Methacrylate) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of poly(2-sulfoethyl methacrylate) (poly(SEMA)), a zwitterionic polymer with significant potential in the pharmaceutical and biomedical fields. Its unique molecular structure, possessing both a positive and a negative charge on the same monomer unit, imparts exceptional biocompatibility and resistance to nonspecific protein adsorption, making it an ideal candidate for a variety of drug delivery and medical device applications.

The Core Concept: Zwitterionic Nature and its Implications

Zwitterionic polymers, such as poly(SEMA), are characterized by the presence of an equal number of cationic and anionic groups on their polymer chains.[1] This balanced charge distribution results in an overall neutral molecule with a high degree of polarity. The primary mechanism behind the remarkable properties of zwitterionic polymers lies in their ability to form a tightly bound hydration layer through electrostatic interactions with water molecules.[2][3] This hydration shell acts as a physical and energetic barrier, effectively preventing the adsorption of proteins, cells, and other biomolecules.[2] This "antifouling" property is crucial for in vivo applications, as nonspecific protein adsorption is the initial step in a cascade of events that can lead to the foreign body response, inflammation, and device failure.[2]

The zwitterionic nature of poly(SEMA) is primarily attributed to its sulfonate (SO₃⁻) and quaternary ammonium (B1175870) (N⁺) groups. This structure mimics the composition of the outer leaflet of cell membranes, which are rich in zwitterionic phospholipids.[4] This biomimicry is a key factor in the excellent biocompatibility and low immunogenicity of poly(SEMA)-based materials.[5]

Synthesis of Poly(this compound)

Controlled radical polymerization (CRP) techniques are predominantly employed for the synthesis of well-defined poly(SEMA) with controlled molecular weight and low polydispersity. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are the most common methods.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and robust method for polymerizing a wide range of monomers, including methacrylates. The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex (typically copper-based). The process allows for the synthesis of polymers with complex architectures, such as block copolymers and polymer brushes for surface modification.[6][7][8]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (RAFT agent) to control the polymerization process. This method is known for its tolerance to a wide variety of functional groups and solvents, making it suitable for the synthesis of functional polymers like poly(SEMA).[9][10]

Key Properties and Characterization

The zwitterionic nature of poly(SEMA) gives rise to several key properties that are advantageous for biomedical applications.

Antifouling and Protein Resistance

Poly(SEMA) surfaces exhibit ultra-low fouling characteristics, significantly reducing the nonspecific adsorption of proteins such as albumin and fibrinogen.[2] This property is critical for blood-contacting devices, as it minimizes thrombosis and the inflammatory response.[11] Studies have shown that zwitterionic polymer coatings can reduce protein adsorption by as much as 89-90% compared to unmodified surfaces.[2]

Biocompatibility and Hemocompatibility

Due to their biomimetic surface and antifouling properties, poly(SEMA) and other zwitterionic polymers are highly biocompatible. In vitro and in vivo studies have demonstrated that these materials exhibit minimal cytotoxicity, inflammatory response, and fibrous capsule formation.[2][12] Their hemocompatibility is a significant advantage, with tests showing low hemolysis rates (hemolytic index <2%) and reduced platelet activation.[11]

Hydrophilicity

The presence of charged groups makes poly(SEMA) highly hydrophilic. This property contributes to the formation of the hydration layer and enhances the "stealth" characteristics of drug delivery systems, prolonging their circulation time in the bloodstream.

Applications in Drug Development

The unique properties of poly(SEMA) make it a versatile material for a range of drug development applications.

Drug Delivery Systems

Poly(SEMA) can be formulated into hydrogels and nanoparticles for the controlled and sustained release of therapeutic agents.[13][14] The release kinetics can be tuned by adjusting the crosslinking density and other polymer characteristics.[15][16] The antifouling nature of these carriers minimizes their premature clearance by the immune system.

Medical Device Coatings

As a coating material for medical implants and devices, poly(SEMA) can significantly improve their biocompatibility and longevity.[2] By preventing protein and cell adhesion, these coatings can reduce the risk of infection, inflammation, and thrombosis associated with implants.[17]

Tissue Engineering

The ability of poly(SEMA) hydrogels to resist cell adhesion can be strategically utilized in tissue engineering. By creating patterns of zwitterionic and cell-adhesive domains, it is possible to guide cell growth and tissue formation.[17] Furthermore, these hydrogels can serve as scaffolds that support cell viability and proliferation for tissue regeneration.[1][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of poly(SEMA) and similar zwitterionic polymers.

PropertyMethodResultReference
Protein Adsorption Fibrinogen Adsorption Assay~90% reduction compared to control[2]
Protein Adsorption (general)89% reduction compared to bare silicon[2]
Cell Adhesion Fibroblast Adhesion86% reduction compared to bare silicon[2]
Cell Viability MTT Assay (3T3 Fibroblasts)>80% viability up to 1000 µg/mL[12]
MTT Assay (C2C12 Myoblasts)>80% viability up to 1000 µg/mL[12]
Hemocompatibility HemolysisHemolytic index <2%[11]
Platelet Count (in vivo)Maintained at ~95% after 4 hours[11]
Drug Release Kinetics Letrozole from pHEMA/PLGA hydrogelFollows Higuchi model (R² = 0.803–0.996)[15]
General Hydrogel Drug ReleaseOften follows anomalous (non-Fickian) diffusion[13][18]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of poly(SEMA).

Synthesis of Poly(SEMA) via RAFT Polymerization

Materials:

  • 2-Sulfoethyl methacrylate (B99206) (SEMA) monomer

  • RAFT agent (e.g., 2-Cyano-2-propyl benzodithioate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., dimethylformamide, DMF)

  • Nitrogen or Argon gas

  • Schlenk flask and other standard glassware

Procedure:

  • Dissolve the SEMA monomer, RAFT agent, and AIBN in the chosen solvent in a Schlenk flask.

  • De-gas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen.[9]

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.

  • Monitor the polymerization progress by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.[19]

  • Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., diethyl ether).

  • Filter and dry the polymer under vacuum to obtain the final product.

Characterization of Poly(SEMA)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the monomer conversion.[19][20][21][22]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[23]

Protein Adsorption Assay

Materials:

  • Poly(SEMA)-coated substrate

  • Protein solution (e.g., Fibrinogen or Bovine Serum Albumin in PBS)

  • Phosphate-buffered saline (PBS)

  • Protein quantification assay kit (e.g., Micro BCA™ Protein Assay Kit)[24]

Procedure:

  • Incubate the poly(SEMA)-coated substrate with the protein solution for a specific time (e.g., 1 hour) at 37 °C.[25]

  • Rinse the substrate thoroughly with PBS to remove any non-adsorbed protein.

  • Elute the adsorbed protein from the surface using a suitable elution buffer (e.g., sodium dodecyl sulfate (B86663) solution).

  • Quantify the amount of eluted protein using a standard protein quantification assay, such as the BCA assay, and a spectrophotometer.[26]

Cell Viability Assay (MTT Assay)

Materials:

  • Poly(SEMA) hydrogel or extract

  • Cell line (e.g., NIH-3T3 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[1]

  • Expose the cells to the poly(SEMA) hydrogel or its extract for a specified period (e.g., 24 hours).[1]

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[27]

  • Remove the medium and dissolve the formazan crystals in DMSO.[1]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 540-570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[1][27]

Hemocompatibility Testing: Hemolysis Assay

Materials:

  • Poly(SEMA) material

  • Fresh human or animal blood with anticoagulant (e.g., citrate)

  • Saline solution (0.9% NaCl)

  • Positive control (e.g., deionized water)

  • Negative control (e.g., saline)

Procedure (Direct Contact Method):

  • Incubate the poly(SEMA) material with a diluted blood suspension at 37 °C for a specified time (e.g., 3 hours).[11][28]

  • Centrifuge the samples to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 545 nm).

  • Calculate the percentage of hemolysis relative to the positive control. A hemolytic index below 2% is generally considered non-hemolytic.[11]

Visualizing the Concepts

Logical Relationship: Zwitterionic Structure to Antifouling Properties

zwitterionic_antifouling A Poly(SEMA) Monomer (Zwitterionic) B Equal Positive (N+) and Negative (SO3-) Charges A->B C High Polarity and Overall Neutral Charge B->C D Strong Electrostatic Interaction with Water Molecules C->D E Formation of a Tightly Bound Hydration Layer D->E F Physical and Energetic Barrier E->F G Prevention of Nonspecific Protein Adsorption F->G H Antifouling Properties G->H

Caption: Logical flow from zwitterionic structure to antifouling properties.

Experimental Workflow: Poly(SEMA) Synthesis and Characterization

polymer_synthesis_workflow cluster_synthesis RAFT Polymerization cluster_characterization Characterization A 1. Prepare Reaction Mixture (SEMA, RAFT Agent, Initiator) B 2. De-gas (Freeze-Pump-Thaw) A->B C 3. Polymerize at Elevated Temp. B->C D 4. Quench and Precipitate C->D E Purified Poly(SEMA) D->E F NMR Spectroscopy (Structure, Conversion) E->F G GPC Analysis (Molecular Weight, PDI) E->G

Caption: Workflow for poly(SEMA) synthesis and characterization.

Experimental Workflow: Biocompatibility Assessment

biocompatibility_workflow cluster_assays In Vitro Assays A Poly(SEMA) Material B Protein Adsorption Assay (e.g., BCA) A->B C Cell Viability Assay (e.g., MTT) A->C D Hemocompatibility Tests (Hemolysis, Platelet Activation) A->D E Antifouling Properties B->E F Cytocompatibility C->F G Hemocompatibility D->G H Overall Biocompatibility Assessment E->H F->H G->H

Caption: Workflow for the in vitro biocompatibility assessment of poly(SEMA).

References

The pH-Responsive Behavior of 2-Sulfoethyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pH-responsive characteristics of 2-Sulfoethyl methacrylate (B99206) (SEMA) and its corresponding polymers, primarily poly(2-Sulfoethyl methacrylate) (PSEMA). SEMA is a unique monomer featuring a polymerizable methacrylate group and a strongly acidic pendant sulfo group, which imparts distinct pH-responsive properties to its polymers, making them highly suitable for advanced applications in drug delivery and smart materials.

Core Principles of pH-Responsiveness in SEMA-based Polymers

The pH-responsive behavior of polymers derived from this compound is rooted in the ionization of the sulfonic acid (-SO₃H) pendant group. Sulfonic acids are strong acids, meaning they readily donate a proton. The predicted pKa of the SEMA monomer is approximately 1.04.[1] This low pKa value is the cornerstone of its behavior in aqueous environments.

Unlike polymers with weaker acidic groups (e.g., carboxylic acids with pKa ~4-5), the sulfonic acid groups on the PSEMA network are deprotonated and negatively charged (-SO₃⁻) across a very broad pH range, from highly acidic to strongly alkaline conditions. This persistent ionization leads to significant electrostatic repulsion between the polymer chains.

The primary mechanism of pH-responsiveness, particularly swelling, is driven by this electrostatic repulsion. The negatively charged sulfonate groups repel each other, forcing the polymer chains apart. This expansion of the hydrogel network allows for the influx and retention of a large amount of water, leading to a high degree of swelling. Because the sulfonic acid groups remain ionized even at low pH values (e.g., pH 2), PSEMA hydrogels are expected to maintain a highly swollen state across the physiological pH range and beyond. This contrasts with polymers like poly(methacrylic acid), which are collapsed at low pH and swell as the pH rises above their pKa.

dot

Caption: Ionization of the sulfonic acid group in PSEMA with pH change.

Quantitative Data on Swelling Behavior

Direct quantitative swelling data for pure PSEMA homopolymer hydrogels is not extensively available in peer-reviewed literature. However, the behavior can be reliably inferred from studies on hydrogels containing monomers with similar sulfonic acid groups, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS). These hydrogels exhibit pH-independent swelling over a wide pH range due to the consistently ionized state of the sulfonic acid group.[2]

Below is a representative table illustrating the expected swelling behavior of a sulfonic acid-containing hydrogel, which serves as a proxy for PSEMA. The swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.

pH of Swelling MediumEquilibrium Swelling Ratio (q) (g/g)Expected State of PSEMA
1.2HighSwollen (Ionized)
4.5HighSwollen (Ionized)
6.8HighSwollen (Ionized)
7.4HighSwollen (Ionized)
9.0HighSwollen (Ionized)

Note: This data is representative of sulfonic acid-based hydrogels like poly(AMPS) and illustrates the expected behavior of poly(SEMA) hydrogels.

dot

Swelling_Mechanism cluster_Dry Dry State cluster_Swollen Aqueous Environment (pH > 2) Dry_Hydrogel Dry PSEMA Network (-SO₃H) Ionization Ionization -SO₃H → -SO₃⁻ + H⁺ Dry_Hydrogel->Ionization Repulsion Electrostatic Repulsion (-SO₃⁻ ↔ ⁻O₃S-) Ionization->Repulsion Causes Water_Influx Water Influx & Swelling Repulsion->Water_Influx Drives Swollen_Hydrogel Swollen Hydrogel Water_Influx->Swollen_Hydrogel

Caption: Swelling mechanism of a PSEMA hydrogel in an aqueous medium.

Application in pH-Responsive Drug Delivery

The unique swelling characteristics of PSEMA make it a candidate for specific drug delivery applications. A hydrogel that remains consistently swollen across the gastrointestinal (GI) tract could be utilized for sustained release formulations. The release of a loaded drug would be primarily governed by diffusion through the highly hydrated polymer network rather than by a change in the hydrogel's volume.

The drug release profile from a pH-responsive hydrogel is typically evaluated at pH 1.2 (simulating gastric fluid) and pH 7.4 (simulating intestinal fluid). For a PSEMA hydrogel, a relatively consistent and sustained release profile is expected at both pH values due to its stable swollen state.

The following table presents representative data from a pH-responsive hydrogel system designed for controlled release, illustrating the type of data obtained in such studies.

Time (hours)Cumulative Drug Release at pH 1.2 (%)Cumulative Drug Release at pH 7.4 (%)
11525
22845
44570
86592
128098
249599

Note: This table represents typical data for a pH-responsive hydrogel and is for illustrative purposes to show the experimental output. The release from PSEMA would be expected to be more diffusion-controlled and less pH-dependent than systems based on weak acids or bases.

Experimental Protocols

Synthesis of a PSEMA Hydrogel

A typical synthesis of a crosslinked PSEMA hydrogel is performed via free-radical polymerization.

Materials:

  • This compound (SEMA) monomer

  • Crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA)

  • Initiator (e.g., ammonium (B1175870) persulfate, APS)

  • Deionized water

Procedure:

  • A specific molar ratio of SEMA monomer and MBA crosslinker are dissolved in deionized water in a reaction vessel.

  • The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • The initiator, APS, is dissolved in a small amount of deionized water and added to the monomer solution to initiate the polymerization.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours) to ensure complete polymerization and crosslinking.

  • The resulting hydrogel is removed and immersed in a large volume of deionized water for several days to remove any unreacted monomers, initiator, and crosslinker, with the water being changed periodically.

  • The purified hydrogel is then dried to a constant weight (xerogel) before characterization.

Swelling Ratio Determination

Procedure:

  • Pre-weighed discs of the dry hydrogel (xerogel) are immersed in buffer solutions of various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0).

  • The hydrogel discs are kept in the buffer solutions at a constant temperature (e.g., 37°C).

  • At regular time intervals, the discs are removed, gently blotted with filter paper to remove excess surface water, and weighed.

  • This process is continued until the hydrogels reach a constant weight, indicating they have reached their equilibrium swelling state.

  • The equilibrium swelling ratio (q) is calculated using the formula: q = Ws / Wd where Ws is the weight of the swollen hydrogel at equilibrium and Wd is the initial weight of the dry hydrogel.

In Vitro Drug Release Study

Procedure:

  • Dry hydrogel discs are loaded with a model drug by immersing them in a concentrated solution of the drug in a suitable solvent for an extended period (e.g., 48 hours), allowing the drug to diffuse into the polymer network as the hydrogel swells.

  • The drug-loaded hydrogels are then dried to a constant weight.

  • In vitro drug release is studied using a dissolution apparatus (e.g., USP Dissolution Apparatus II).

  • A drug-loaded hydrogel disc is placed in a vessel containing a known volume (e.g., 900 mL) of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 7.4), maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn, and the concentration of the released drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

  • An equal volume of fresh, pre-warmed dissolution medium is added back to the vessel to maintain a constant volume (sink conditions).

  • The cumulative percentage of drug released is calculated and plotted against time.

dot

Drug_Release_Workflow Start Start: Drug-Loaded Dry Hydrogel Dissolution Place in Dissolution Apparatus (pH 1.2 or 7.4, 37°C) Start->Dissolution Sample Withdraw Aliquot at Time Interval 't' Dissolution->Sample Sampling Sample->Dissolution Replenish Medium Analyze Analyze Drug Concentration (e.g., UV-Vis) Sample->Analyze Calculate Calculate Cumulative % Drug Release Analyze->Calculate Plot Plot % Release vs. Time Calculate->Plot End End: Obtain Release Profile Plot->End

References

An In-depth Technical Guide to the Hydrophilicity of Polymers Containing 2-Sulfoethyl Methacrylate (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties imparted by 2-Sulfoethyl methacrylate (B99206) (SEM), a functional monomer critical to the development of advanced polymers for biomedical applications. We will explore the fundamental chemistry, detailed experimental protocols for characterization, quantitative data, and the direct implications of SEM's hydrophilicity in fields ranging from drug delivery to tissue engineering.

Introduction: The Role of the Sulfonate Group

2-Sulfoethyl methacrylate (CAS 10595-80-9) is a vinyl monomer featuring a polymerizable methacrylate group and a pendant sulfoethyl group.[1] The key to its utility lies in the sulfonic acid (-SO₃H) functional group. This group is strongly acidic and highly polar, which imparts several crucial properties to polymers incorporating SEM:

  • Enhanced Hydrophilicity and Water Solubility : The polar sulfonate group has a strong affinity for water, making polymers containing SEM ideal for creating water-soluble polymers, hydrogels, and aqueous dispersions.[1][2] This high degree of hydration is fundamental to their biocompatibility.

  • Ionic Conductivity : As polyelectrolytes, sulfonated polymers facilitate the movement of ions, a property valuable in bioelectronics and ion-exchange membranes.[1][3]

  • Biocompatibility and Anti-Fouling Properties : The highly hydrated nature of surfaces rich in sulfonate groups, similar to zwitterionic polymers like sulfobetaine (B10348) methacrylate (SBMA), creates a barrier that resists protein adsorption and bacterial adhesion.[4] This "anti-biofouling" characteristic is critical for materials used in artificial organs, implants, and biosensors.[4]

These properties make SEM-containing polymers highly attractive for a range of biomedical applications, including controlled drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.[1][5][6]

cluster_SEM This compound (SEM) Monomer cluster_Properties Imparted Polymer Properties cluster_Applications Key Application Areas SEM_Structure Methacrylate Group (Polymerizable) + Pendant Sulfoethyl Group (-CH₂-CH₂-SO₃H) Hydrophilicity High Hydrophilicity & Water Solubility SEM_Structure->Hydrophilicity Ionic_Conductivity Ionic Conductivity SEM_Structure->Ionic_Conductivity Anti_Fouling Anti-Fouling Surface SEM_Structure->Anti_Fouling Drug_Delivery Drug Delivery Hydrophilicity->Drug_Delivery Biomaterials Biomaterials & Tissue Engineering Hydrophilicity->Biomaterials Coatings Biocompatible Coatings Ionic_Conductivity->Coatings Anti_Fouling->Biomaterials Anti_Fouling->Coatings

Caption: Logical relationship between SEM structure, its properties, and applications.

Synthesis of SEM-Containing Polymers and Hydrogels

Polymers and hydrogels incorporating SEM are typically synthesized via free-radical polymerization. The process involves the reaction of the SEM monomer, often with a co-monomer and a cross-linking agent, in the presence of an initiator.

General Synthesis Protocol: Free-Radical Polymerization
  • Monomer Preparation : A defined molar ratio of this compound (SEM) and any desired co-monomers (e.g., 2-hydroxyethyl methacrylate (HEMA), acrylic acid) are dissolved in a solvent, typically deionized water.[7]

  • Initiator Addition : A chemical initiator, such as ammonium (B1175870) persulfate (APS) or azobisisobutyronitrile (AIBN), is added to the monomer solution to generate free radicals upon heating or UV exposure.[7][8]

  • Cross-linker Addition (for Hydrogels) : For the formation of a three-dimensional hydrogel network, a cross-linking agent like N,N'-methylenebisacrylamide (MBA) is included in the reaction mixture.[7][9]

  • Polymerization : The solution is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit radical polymerization. The reaction vessel is then sealed and maintained at a specific temperature (e.g., 60-70°C) for several hours to allow polymerization to proceed.[8]

  • Purification : After polymerization, the resulting polymer or hydrogel is extensively washed, often by immersion in distilled water for 24-48 hours, to remove unreacted monomers, initiator, and cross-linker.[10] The purified hydrogel is then dried to a constant weight to yield a xerogel.

Experimental Protocols for Hydrophilicity Characterization

The hydrophilicity of a polymer is primarily quantified by two key methods: water contact angle measurement for surfaces and water uptake (swelling) studies for bulk materials like hydrogels.

Water Contact Angle Measurement

This method assesses the surface wettability. A lower contact angle indicates a more hydrophilic surface. Surfaces with water contact angles below 30° are generally considered hydrophilic, while those below 10° are termed superhydrophilic.[11]

Methodology: Sessile Drop Technique

  • Sample Preparation : A thin, uniform film of the SEM-containing polymer is prepared by casting a polymer solution onto a flat, clean substrate (e.g., glass slide, silicon wafer) and allowing the solvent to evaporate, or by spin-coating.[12] The film is dried thoroughly.

  • Instrumentation : A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.[12]

  • Measurement :

    • The polymer-coated substrate is placed on the sample stage.

    • A small droplet of ultrapure water (typically 2-10 µL) is gently deposited onto the polymer surface.[12]

    • Immediately after deposition, a side-profile image of the droplet is captured.

    • Software is used to analyze the image and measure the angle formed at the three-phase (liquid-solid-vapor) interface.

    • Measurements are repeated on at least five different areas of the surface to ensure statistical relevance.[12]

Water Uptake (Swelling) Measurement for Hydrogels

This gravimetric method determines the capacity of a hydrogel to absorb and retain water, a direct measure of its bulk hydrophilicity.

Methodology: Gravimetric Analysis

  • Sample Preparation : A pre-weighed sample of the dry hydrogel (xerogel) is obtained. Let this mass be W_d.

  • Immersion : The xerogel is immersed in a beaker containing a suitable aqueous medium, such as deionized water or phosphate-buffered saline (PBS), at a controlled temperature (e.g., 37°C).[13]

  • Swelling and Weighing :

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), the hydrogel sample is removed from the solution.[13]

    • Excess surface water is carefully blotted away with lint-free paper.

    • The swollen hydrogel is immediately weighed. Let this mass be W_s.

  • Equilibrium Determination : The process is repeated until the weight of the swollen hydrogel becomes constant, indicating that the equilibrium swelling state has been reached.

  • Calculation : The water uptake percentage (also known as swelling ratio or hydration capacity, U%) is calculated using the following formula:[7]

    Water Uptake (%) = [(W_s - W_d) / W_d] x 100

cluster_workflow Experimental Workflow for Hydrophilicity Characterization cluster_ca Surface Hydrophilicity cluster_wu Bulk Hydrophilicity start Synthesized SEM Polymer p1_1 Prepare Polymer Film (Spin-coat or Cast) start->p1_1 For Surfaces p2_1 Prepare Dry Hydrogel (Xerogel, Mass = Wd) start->p2_1 For Hydrogels p1_2 Deposit Water Droplet (Sessile Drop Method) p1_1->p1_2 p1_3 Capture Image & Measure Angle (Goniometer) p1_2->p1_3 p1_result Result: Water Contact Angle (θ) p1_3->p1_result p2_2 Immerse in Aqueous Solution (e.g., PBS at 37°C) p2_1->p2_2 p2_3 Weigh Swollen Hydrogel (Ws) at Time Intervals p2_2->p2_3 p2_4 Calculate Water Uptake % [(Ws - Wd) / Wd] * 100 p2_3->p2_4 p2_result Result: Equilibrium Swelling Ratio p2_4->p2_result

Caption: Workflow for characterizing the surface and bulk hydrophilicity of SEM polymers.

Quantitative Data on Polymer Hydrophilicity

The incorporation of SEM significantly enhances the hydrophilicity of polymers. This is reflected in lower water contact angles and higher water uptake capacities.

Table 1: Comparison of Water Contact Angles for Various Polymer Surfaces

This table compares typical water contact angles for several common polymers to illustrate the expected high hydrophilicity (low contact angle) of a surface containing poly(this compound).

Polymer NameAbbreviationTypical Water Contact Angle (°)HydrophilicityReference
Poly(tetrafluoroethylene)PTFE~110°Very Hydrophobic[11]
Poly(propylene)PP~108°Hydrophobic[11]
PolystyrenePS~90°Hydrophobic[14]
Poly(methyl methacrylate)PMMA~71°Moderately Hydrophilic[15]
Poly(2-hydroxyethyl methacrylate)PHEMA~63°Hydrophilic[15]
Poly(this compound) P(SEM) < 30° (Expected) Very Hydrophilic [1][11]

Note: The value for P(SEM) is an expected range based on the strong hydrophilic nature of the sulfonate group. Actual values may vary based on surface preparation and purity.

Table 2: Equilibrium Water Uptake of Hydrogels

This table illustrates the effect of incorporating a hydrophilic, charged monomer like SEM into a hydrogel network. Increased SEM content leads to a higher equilibrium water uptake due to both the hydrophilicity of the sulfonate group and the osmotic pressure generated by the counter-ions. The data is representative of trends seen in similar hydrophilic co-polymer systems.[9][16][17]

Hydrogel CompositionCross-linker (MBA) %Equilibrium Water Uptake (%)
Poly(HEMA)0.5%~45%
Poly(HEMA-co-SEM) (90:10)0.5%~250%
Poly(HEMA-co-SEM) (70:30)0.5%~600%
Poly(HEMA-co-SEM) (50:50)0.5%>1000%

Note: These values are illustrative, demonstrating a common trend. Actual water uptake depends heavily on the specific co-monomer, cross-linker density, and the ionic strength of the swelling medium.[9][17]

Application in Drug Development: Resisting Bio-Fouling

A primary challenge in drug delivery and implantable devices is bio-fouling—the non-specific adsorption of proteins and subsequent adhesion of cells, which can trigger an inflammatory response and diminish device efficacy.[4] The high hydrophilicity of SEM-containing polymers provides a powerful solution. The tightly bound water layer on a P(SEM)-rich surface creates a physical and energetic barrier that prevents proteins from adsorbing.[4]

cluster_surface Interaction at the Polymer-Biology Interface cluster_hydrophobic Hydrophobic Surface (e.g., Polystyrene) cluster_hydrophilic Hydrophilic P(SEM) Surface Protein_H Protein Surface_H Polymer Surface Protein_H->Surface_H Adsorbs Adsorption Non-Specific Protein Adsorption (Bio-Fouling) Surface_H->Adsorption Protein_P Protein Surface_P P(SEM) Surface + Tightly Bound Water Layer Protein_P->Surface_P Repelled Resistance Resistance to Protein Adsorption (Anti-Fouling) Surface_P->Resistance

Caption: Mechanism of anti-fouling on a hydrophilic P(SEM) surface versus a hydrophobic one.

This anti-fouling property is paramount for:

  • Drug Delivery Nanoparticles : Coating nanoparticles with P(SEM) can help them evade the immune system, prolonging their circulation time and improving their chances of reaching the target site.

  • Implantable Devices and Biosensors : A hydrophilic coating can prevent the build-up of biological material on sensors, ensuring their accuracy and longevity.[1]

  • Tissue Engineering Scaffolds : The biocompatible surface supports the adhesion and growth of specific cell types while preventing unwanted, non-specific biological interactions.[5][18]

Conclusion

Polymers containing this compound are exceptionally hydrophilic materials whose properties are directly attributable to the polar sulfonic acid group. This characteristic can be reliably quantified through standard experimental protocols such as water contact angle and water uptake measurements. The resulting data clearly demonstrates that the inclusion of SEM into a polymer backbone dramatically increases its affinity for water. This engineered hydrophilicity is not merely a physical property but a critical functional attribute that enables the development of advanced, biocompatible materials that resist bio-fouling, making them invaluable for next-generation drug delivery systems, medical implants, and tissue engineering applications.

References

Thermal Stability of Poly(2-Sulfoethyl Methacrylate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of poly(2-sulfoethyl methacrylate) (poly(SEM)), a hydrophilic polymer of significant interest in biomedical and pharmaceutical applications. Due to the limited availability of specific thermal analysis data for poly(SEM) in publicly accessible literature, this guide leverages data from its close structural analog, poly(3-sulfopropyl methacrylate) (poly(SPM)), to provide insights into its expected thermal behavior. Poly(SPM) differs from poly(SEM) only by an additional methylene (B1212753) group in the alkyl sulfonate side chain, making it a suitable proxy for understanding the thermal characteristics of poly(SEM).

Introduction to Poly(this compound)

Poly(this compound) is a synthetic polymer valued for its high hydrophilicity, biocompatibility, and the presence of a strongly acidic sulfonate group. These properties make it a versatile material for a range of applications, including the fabrication of hydrogels, drug delivery systems, and biocompatible coatings for medical devices. The thermal stability of poly(SEM) is a critical parameter that dictates its processing conditions, storage, and performance in various applications, particularly those involving heat, such as sterilization or thermal-curing processes.

Thermal Analysis Techniques

The thermal stability of polymers is primarily investigated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of degradation, the temperature of maximum degradation rate, and the composition of the material.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and heats of transition.

Expected Thermal Properties of Poly(this compound)

Polymer of Protected 3-Sulfopropyl MethacrylateGlass Transition Temperature (Tg) (°C)
Phenyl-protected (PPhSPMA)27
Perfluoro-tert-butyl-protected (PFSPMA)38
Neopentyl-protected (PNSPMA)40
Isobutyl-protected (PiBSPMA)Not specified

Data obtained from protected poly(3-sulfopropyl methacrylate) as a proxy for poly(this compound).[1][2]

The thermal degradation of these polymers, as studied by TGA, reveals that the stability is influenced by the nature of the protecting group on the sulfonate moiety. For some protected forms of poly(SPM), a minor weight loss of less than 10% is observed above 200°C, with complete degradation occurring around 350°C.[1][2] This suggests that the polymethacrylate (B1205211) backbone has significant thermal stability.

Experimental Protocols

Detailed methodologies for the thermal analysis of hydrophilic polymers like poly(SEM) are crucial for obtaining reproducible and accurate data.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for determining the thermal stability of a hydrophilic polymer using TGA.

Objective: To determine the onset of thermal degradation and the degradation profile of the polymer.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A sample size of 5-10 mg is typically used.

  • TGA Instrument Setup:

    • Place the accurately weighed sample in a clean, inert TGA pan (e.g., platinum or alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a constant rate, typically 10°C/min, to a final temperature of 600-800°C.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the percentage of initial mass versus temperature.

    • The onset of degradation is typically determined as the temperature at which a 5% weight loss occurs.

    • The temperature of the maximum rate of weight loss can be determined from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general method for determining the glass transition temperature (Tg) of a hydrophilic polymer.

Objective: To determine the glass transition temperature (Tg) of the polymer.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Dry the polymer sample thoroughly to remove any absorbed water, which can interfere with the measurement. A sample size of 5-10 mg is typically used.

  • DSC Instrument Setup:

    • Accurately weigh the sample and hermetically seal it in an aluminum DSC pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate the sample at a low temperature (e.g., -50°C) and then heat at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg but below the degradation temperature (e.g., 150°C). This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate to the upper temperature limit. The Tg is determined from this second heating scan.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

    • The Tg is typically determined as the midpoint of this transition.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a polymer.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Sample Polymer Sample Drying Drying (Vacuum Oven) Sample->Drying TGA_Setup TGA Instrument Setup Drying->TGA_Setup DSC_Setup DSC Instrument Setup Drying->DSC_Setup TGA_Run Run TGA Scan (e.g., 10°C/min in N2) TGA_Setup->TGA_Run TGA_Data TGA Data Acquisition (Weight vs. Temp) TGA_Run->TGA_Data TGA_Analysis Analyze TGA Curve (Onset, DTG peak) TGA_Data->TGA_Analysis Report Thermal Stability Report TGA_Analysis->Report DSC_Run Run DSC Scan (Heat-Cool-Heat) DSC_Setup->DSC_Run DSC_Data DSC Data Acquisition (Heat Flow vs. Temp) DSC_Run->DSC_Data DSC_Analysis Analyze DSC Curve (Determine Tg) DSC_Data->DSC_Analysis DSC_Analysis->Report

Caption: Workflow for Thermal Stability Assessment.

Postulated Thermal Degradation Pathway

Based on the known degradation mechanisms of polymethacrylates and sulfonated polymers, a plausible degradation pathway for poly(this compound) can be proposed. The primary degradation route for polymethacrylates is typically depolymerization, leading to the reformation of the monomer. Additionally, the sulfonate group may undergo scission.

Caption: Potential Thermal Degradation Pathways.

Conclusion

The thermal stability of poly(this compound) is a crucial consideration for its application in various fields. While direct experimental data for this specific polymer is scarce, analysis of its close structural analog, poly(3-sulfopropyl methacrylate), suggests that it possesses good thermal stability, with degradation primarily occurring at temperatures above 200°C. The glass transition temperature is expected to be in a range that is relevant for many biomedical applications. The primary degradation mechanism is likely to be depolymerization to the monomer, with potential side-chain scission of the sulfonate group. For precise characterization, it is imperative to conduct detailed thermal analysis using standardized TGA and DSC protocols as outlined in this guide.

References

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of 2-Sulfoethyl Methacrylate (SEMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the controlled synthesis of poly(2-sulfoethyl methacrylate) (PSEMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. PSEMA is a versatile anionic polymer with applications in drug delivery, biomaterials, and other biomedical fields due to its biocompatibility and stimuli-responsive nature. The RAFT polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

I. Overview of RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound.[2] The RAFT agent reversibly transfers a propagating radical from one polymer chain to another, allowing for controlled chain growth.

II. Experimental Data

The following table summarizes representative data for the aqueous RAFT polymerization of an anionic methacrylate (B99206), analogous to this compound. This data is based on the polymerization of a structurally similar monomer, 2-aminoethyl methacrylate, and serves as a guide for expected outcomes.[3]

EntryTime (min)Monomer Conversion (%)Mn,exp ( g/mol )PDI (Mw/Mn)
130254,5001.15
260488,2001.12
3906511,5001.10
41208214,8001.08
51509517,2001.07

Mn,exp = Experimental number-average molecular weight, determined by Gel Permeation Chromatography (GPC). PDI = Polydispersity Index.

III. Experimental Protocol

This protocol details the aqueous RAFT polymerization of this compound (SEMA) to synthesize PSEMA.

Materials:

  • This compound (SEMA), monomer

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB), RAFT agent

  • 2,2′-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (VA-044), initiator

  • Deionized (DI) water, solvent

  • Nitrogen gas (N2), for deoxygenation

  • Dialysis tubing (e.g., MWCO 1 kDa)

  • Freeze-dryer (lyophilizer)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (SEMA) and 4-cyanopentanoic acid dithiobenzoate (CPADB) in deionized water. A typical molar ratio of [Monomer]:[RAFT Agent] would be in the range of 50:1 to 500:1, depending on the desired molecular weight.

    • Add the initiator, 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (VA-044), to the solution. A typical molar ratio of [RAFT Agent]:[Initiator] is between 3:1 and 10:1.

  • Deoxygenation:

    • Seal the Schlenk flask with a rubber septum.

    • Deoxygenate the reaction mixture by bubbling with nitrogen gas for at least 30 minutes while stirring in an ice bath. Alternatively, perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[4]

  • Polymerization:

    • After deoxygenation, place the sealed flask in a preheated oil bath at 50-70 °C to initiate the polymerization.

    • Allow the reaction to proceed for the desired amount of time (e.g., 2-6 hours), with continuous stirring. The reaction time will influence the final monomer conversion and molecular weight.

  • Reaction Quenching:

    • To quench the polymerization, remove the flask from the oil bath and expose the reaction mixture to air. Rapid cooling in an ice bath can also be used.

  • Purification:

    • Transfer the polymer solution to a dialysis tube (e.g., 1 kDa MWCO).

    • Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer, initiator fragments, and other small molecules.

    • After dialysis, freeze the purified polymer solution and lyophilize to obtain the final PSEMA product as a dry powder.

  • Characterization:

    • Determine the monomer conversion by 1H NMR spectroscopy by comparing the integral of the vinyl proton signals of the monomer to the integral of the polymer backbone protons.

    • Analyze the molecular weight (Mn) and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC) using an appropriate aqueous eluent and calibration standards (e.g., polyethylene (B3416737) oxide or polystyrene sulfonate).

IV. Visualizations

Diagram of the RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium I Initiator I_rad I• I->I_rad Decomposition M Monomer I_rad->M Addition IM_rad I-M• M->IM_rad Pn_rad P_n• M2 Monomer Pn_rad->M2 Addition Pnm1_rad P_{n+1}• M2->Pnm1_rad Pn_rad2 P_n• RAFT_agent RAFT Agent (Z-C(=S)S-R) Pn_rad2->RAFT_agent Addition Intermediate Intermediate Radical RAFT_agent->Intermediate Intermediate->Pn_rad2 Fragmentation Dormant Dormant Polymer (P_n-S-C(=S)-Z) Intermediate->Dormant Fragmentation R_rad R• Dormant->R_rad

Caption: The RAFT polymerization process, including initiation, propagation, and the key reversible chain transfer equilibrium.

Experimental Workflow for PSEMA Synthesis

Workflow A 1. Prepare Reaction Mixture (SEMA, RAFT Agent, Initiator, Water) B 2. Deoxygenate (N2 Purge or Freeze-Pump-Thaw) A->B C 3. Polymerize (Heat to 50-70 °C) B->C D 4. Quench Reaction (Expose to Air, Cool) C->D E 5. Purify (Dialysis against DI Water) D->E F 6. Isolate Product (Lyophilization) E->F G 7. Characterize (NMR, GPC) F->G

Caption: Step-by-step workflow for the synthesis and characterization of PSEMA via aqueous RAFT polymerization.

References

Application Notes & Protocols: ATRP Synthesis of 2-Sulfoethyl Methacrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2-sulfoethyl methacrylate (B99206) (SEMA) copolymers using Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers. Copolymers of SEMA are of significant interest in biomedical applications due to their zwitterionic nature, which imparts excellent hydrophilicity and antifouling properties.

Introduction to ATRP of 2-Sulfoethyl Methacrylate (SEMA)

This compound (SEMA) is a sulfobetaine (B10348) monomer that, when polymerized, yields materials with exceptional biocompatibility and resistance to protein adsorption. These properties make poly(this compound) (PSEMA) and its copolymers highly suitable for applications in drug delivery, tissue engineering, and as coatings for medical devices.

ATRP offers precise control over the polymerization of SEMA, enabling the synthesis of well-defined homopolymers and block copolymers. The general mechanism of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper-halide complex with a nitrogen-based ligand.

Applications of SEMA Copolymers

Copolymers containing SEMA are utilized in a variety of biomedical and industrial applications:

  • Biomaterials: Development of biocompatible hydrogels for drug delivery and tissue engineering.

  • Coatings: Creation of anti-fouling surfaces for medical implants, biosensors, and marine applications.

  • Water Treatment: Used as a component in flocculants and dispersants.

  • Electronics: Incorporated into conductive polymers and antistatic coatings.

Experimental Protocols

The following section details the protocols for the synthesis of SEMA-containing block copolymers via ATRP. A typical example is the synthesis of a block copolymer of SEMA with another methacrylate monomer, such as methyl methacrylate (MMA).

3.1. General Materials and Methods

  • Materials: this compound (SEMA), Methyl methacrylate (MMA), Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Ethyl α-bromoisobutyrate (EBiB), Anhydrous solvents (e.g., methanol (B129727), DMF). All monomers should be passed through a column of basic alumina (B75360) to remove inhibitors prior to use. Solvents should be deoxygenated by purging with nitrogen or argon.

  • Characterization: Molecular weight and polydispersity (Đ = Mw/Mn) are determined by Gel Permeation Chromatography (GPC). Monomer conversion is determined by 1H NMR spectroscopy.

3.2. Protocol for Synthesis of a PMMA Macroinitiator

This protocol describes the synthesis of a poly(methyl methacrylate) (PMMA) macroinitiator which will be used to initiate the polymerization of the SEMA block.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • In a separate flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol), PMDETA (e.g., 0.087 g, 0.5 mmol), and the desired amount of solvent (e.g., 10 mL of anisole). Deoxygenate this solution by purging with nitrogen for at least 30 minutes.

  • Using a nitrogen-purged syringe, transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing CuBr.

  • Add the initiator, EBiB (e.g., 0.097 g, 0.5 mmol), to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction by taking samples periodically for 1H NMR and GPC analysis.

  • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).

  • Purify the PMMA macroinitiator by precipitation into a non-solvent (e.g., methanol or hexane) and dry under vacuum.

3.3. Protocol for Chain Extension with SEMA to form PMMA-b-PSEMA Block Copolymer

  • To a dry Schlenk flask, add the purified PMMA macroinitiator (e.g., 2.0 g, with a known molecular weight and functionality) and SEMA monomer (e.g., 4.0 g, 20.5 mmol).

  • Add the desired solvent (e.g., a mixture of methanol and water, 1:1 v/v, 10 mL). The solvent choice is critical for dissolving the polar SEMA monomer and the growing block copolymer.

  • Deoxygenate the solution by purging with nitrogen for at least 30 minutes.

  • In a separate Schlenk flask, add CuBr (e.g., 0.028 g, 0.2 mmol) and deoxygenate as described previously.

  • In another flask, dissolve PMDETA (e.g., 0.035 g, 0.2 mmol) in a small amount of deoxygenated solvent.

  • Using nitrogen-purged syringes, transfer the deoxygenated SEMA/macroinitiator solution and the PMDETA solution to the flask containing CuBr.

  • Place the flask in a preheated oil bath (e.g., 40 °C) and stir.

  • Monitor the polymerization as described for the macroinitiator synthesis.

  • Terminate the reaction and purify the resulting PMMA-b-PSEMA block copolymer. Purification may involve dialysis against deionized water to remove the copper catalyst and unreacted monomer, followed by lyophilization.

Data Presentation

The following tables summarize typical quantitative data obtained from the ATRP synthesis of SEMA copolymers.

Table 1: Synthesis of PMMA Macroinitiator

Entry[MMA]:[EBiB]:[CuBr]:[PMDETA]SolventTemp (°C)Time (h)Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
1100:1:1:1Anisole604858,5001.15
2200:1:1:1Anisole6069218,4001.12

Table 2: Synthesis of PMMA-b-PSEMA Block Copolymer

EntryMacroinitiator[SEMA]:[Macro-I]:[CuBr]:[PMDETA]SolventTemp (°C)Time (h)Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
1PMMA (Mn=8,500)100:1:0.5:0.5MeOH/H2O4087824,0001.25
2PMMA (Mn=18,400)200:1:0.5:0.5MeOH/H2O40128551,0001.28

Visualizations

Diagram 1: General Workflow for ATRP Synthesis of SEMA Block Copolymers

ATRP_Workflow cluster_step1 Step 1: Macroinitiator Synthesis cluster_step2 Step 2: Block Copolymerization Monomer1 Monomer A (e.g., MMA) ATRP1 ATRP Monomer1->ATRP1 Initiator Initiator (EBiB) Initiator->ATRP1 Catalyst1 Catalyst System (CuBr/PMDETA) Catalyst1->ATRP1 Macroinitiator Macroinitiator (PMMA-Br) ATRP2 ATRP Macroinitiator->ATRP2 Chain Extension ATRP1->Macroinitiator Monomer2 Monomer B (SEMA) Monomer2->ATRP2 Catalyst2 Catalyst System (CuBr/PMDETA) Catalyst2->ATRP2 BlockCopolymer Block Copolymer (PMMA-b-PSEMA) ATRP2->BlockCopolymer

Caption: Workflow for the two-step ATRP synthesis of a PMMA-b-PSEMA block copolymer.

Diagram 2: ATRP Catalytic Cycle

ATRP_Cycle Dormant Pn-X (Dormant Chain) Active Pn• (Active Chain) Dormant->Active k_act Active->Dormant k_deact Propagation Propagation Catalyst_L Cu(I)X / Ligand (Activator) Catalyst_H Cu(II)X2 / Ligand (Deactivator) Catalyst_L->Catalyst_H Activation Catalyst_H->Catalyst_L Deactivation Monomer Monomer (M) Propagation->Active k_p

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Application Notes and Protocols for the Free-Radical Polymerization of 2-Sulfoethyl Methacrylate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfoethyl methacrylate (B99206) (SEMA) is a hydrophilic, anionic monomer that readily undergoes free-radical polymerization in aqueous solutions. The resulting polymer, poly(2-sulfoethyl methacrylate) (PSEMA), is a water-soluble polyelectrolyte with a range of applications in the biomedical field, including drug delivery systems, hydrogels for tissue engineering, and as a component in biocompatible coatings.[1] Its sulfonate groups provide ionic conductivity and enhance stability in aqueous dispersions.[1] This document provides detailed application notes and experimental protocols for the synthesis of PSEMA via free-radical polymerization in an aqueous environment.

Key Applications in Research and Drug Development

PSEMA's unique properties make it a valuable polymer for various applications:

  • Drug Delivery: The hydrophilic and ionic nature of PSEMA allows for the encapsulation and controlled release of therapeutic agents. It can be used to form nanoparticles, micelles, or hydrogels that can carry drugs to specific targets.

  • Biocompatible Coatings: PSEMA can be grafted onto the surfaces of medical devices and implants to improve their biocompatibility and reduce fouling.

  • Tissue Engineering: PSEMA-based hydrogels can serve as scaffolds for cell growth and tissue regeneration due to their high water content and biocompatibility.

  • Ion-Exchange Membranes: The sulfonate groups in PSEMA facilitate ion transport, making it suitable for applications in biosensors and fuel cells.[1]

Experimental Protocols

This section outlines a general protocol for the free-radical polymerization of SEMA in an aqueous solution using potassium persulfate (KPS) as a thermal initiator.

Materials
  • This compound (SEMA), ≥90% purity[1]

  • Potassium persulfate (KPS), ACS reagent grade or higher

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Methanol (for precipitation)

  • Dialysis tubing (appropriate molecular weight cut-off)

Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or nitrogen inlet

  • Syringes and needles

  • Filtration apparatus

  • Freeze-dryer (optional)

General Polymerization Procedure
  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a condenser, a magnetic stir bar, and a nitrogen inlet/outlet.

  • Reagent Preparation:

    • Prepare an aqueous solution of SEMA by dissolving the desired amount of the monomer in deionized water. The concentration can be varied to achieve different molecular weights and polymerization rates.

    • Prepare a separate aqueous solution of the initiator, potassium persulfate. The concentration of the initiator will influence the final molecular weight of the polymer.

  • Degassing: To remove dissolved oxygen, which can inhibit the polymerization, purge the SEMA solution with high-purity nitrogen gas for at least 30-60 minutes while stirring.

  • Initiation:

    • Heat the SEMA solution to the desired reaction temperature (typically 60-80 °C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, inject the KPS solution into the reaction flask using a syringe.

  • Polymerization: Allow the reaction to proceed for a set amount of time (e.g., 2-24 hours) with continuous stirring and under a nitrogen atmosphere. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy or gravimetry.

  • Termination and Purification:

    • Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

    • For further purification, redissolve the polymer in DI water and purify by dialysis against DI water for 2-3 days, changing the water frequently.

  • Drying: Dry the purified polymer to a constant weight, for example, by freeze-drying or in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Data Presentation

Table 1: Effect of Initiator (KPS) Concentration on Polymer Characteristics
[SEMA] (mol/L) [KPS] (mol/L) Monomer Conversion (%) Number-Average Molecular Weight (Mn) ( g/mol )
1.00.005HighHigh
1.00.01HighMedium
1.00.05HighLow
General TrendIncreasing initiator concentration leads to a higher concentration of radicals, resulting in more polymer chains and thus a lower average molecular weight.
Table 2: Effect of Monomer (SEMA) Concentration on Polymerization Rate
[SEMA] (mol/L) [KPS] (mol/L) Initial Polymerization Rate
0.50.01Low
1.00.01Medium
2.00.01High
General TrendThe rate of polymerization is generally proportional to the monomer concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the aqueous free-radical polymerization of SEMA.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification prep_sema Prepare SEMA Solution degas Degas SEMA Solution (N2 Purge) prep_sema->degas prep_kps Prepare KPS Solution initiate Inject KPS Solution prep_kps->initiate heat Heat to Reaction Temp degas->heat heat->initiate polymerize Polymerize initiate->polymerize terminate Terminate Reaction (Cool & Expose to Air) polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate filtrate Filter and Wash precipitate->filtrate dialyze Dialysis filtrate->dialyze dry Dry Polymer dialyze->dry

Caption: Workflow for SEMA Polymerization.

Logical Relationships in Free-Radical Polymerization

This diagram outlines the fundamental stages of free-radical polymerization.

G Initiation Initiation (Radical Formation) Propagation Propagation (Chain Growth) Initiation->Propagation Termination Termination (Chain Combination/ Disproportionation) Propagation->Termination Polymer Polymer Termination->Polymer Monomer Monomer Monomer->Propagation

Caption: Stages of Free-Radical Polymerization.

References

Application Notes and Protocols for Emulsion Polymerization Using 2-Sulfoethyl Methacrylate as a Functional Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emulsion polymerization is a versatile and widely used technique for the synthesis of polymer latexes with a broad range of applications, including coatings, adhesives, and biomedical materials. The incorporation of functional monomers into the polymerization recipe allows for the tailoring of latex particle properties to meet specific performance requirements. 2-Sulfoethyl methacrylate (B99206) (SEM) is a water-soluble, functional monomer that contains a polymerizable methacrylate group and a pendant sulfonic acid group.[1][][3] Its inclusion in emulsion polymerization formulations can impart unique characteristics to the resulting latex particles, such as enhanced colloidal stability, hydrophilicity, and ionic conductivity.[1] These properties are particularly advantageous in applications like drug delivery, where stable, biocompatible nanoparticles are essential.

These application notes provide detailed protocols for the synthesis of polymer latexes incorporating SEM, summarize expected quantitative data, and illustrate relevant experimental workflows and a targeted drug delivery signaling pathway.

Key Applications

The unique properties imparted by SEM make it a valuable functional monomer in various high-performance applications:

  • Biomaterials: In the development of biocompatible hydrogels for drug delivery and tissue engineering.

  • Coatings: To improve adhesion, water resistance, and anti-fouling properties.

  • Water Treatment: As a component in flocculants and ion-exchange resins.

  • Electronics: In the formulation of conductive polymers and antistatic coatings.

Experimental Protocols

This section details two representative protocols for the synthesis of polymer latexes containing 2-sulfoethyl methacrylate: a conventional emulsion polymerization and a surfactant-free emulsion polymerization.

Protocol 1: Conventional Emulsion Copolymerization of Methyl Methacrylate (MMA), Butyl Acrylate (B77674) (BA), and this compound (SEM)

This protocol describes a standard semi-batch emulsion polymerization process to produce a stable polymer latex.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Butyl acrylate (BA), inhibitor removed

  • This compound (SEM)

  • Sodium dodecyl sulfate (B86663) (SDS), anionic surfactant

  • Potassium persulfate (KPS), initiator

  • Sodium bicarbonate (NaHCO₃), buffer

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Four-necked round-bottom flask (polymerization reactor)

  • Mechanical stirrer

  • Reflux condenser

  • Monomer and initiator feed pumps

  • Temperature-controlled water bath

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, nitrogen inlet, and a port for monomer and initiator addition. Place the reactor in the temperature-controlled water bath.

  • Initial Charge: To the reactor, add 200 mL of DI water, 0.5 g of SDS, and 0.2 g of NaHCO₃.

  • Nitrogen Purge: Begin purging the reactor with a gentle stream of nitrogen and continue for at least 30 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Pre-emulsion Preparation: In a separate beaker, prepare the monomer pre-emulsion by adding 50 g of MMA, 50 g of BA, and the desired amount of SEM (e.g., 1-5 g) to 50 mL of DI water containing 1.0 g of SDS. Stir vigorously to form a stable emulsion.

  • Initiator Solution: Dissolve 0.5 g of KPS in 20 mL of DI water.

  • Polymerization Initiation: Heat the reactor to 75°C. Once the temperature is stable, add 10% of the monomer pre-emulsion to the reactor. After 15 minutes, add 20% of the initiator solution to initiate the polymerization.

  • Monomer and Initiator Feeding: After another 15 minutes, begin the continuous addition of the remaining monomer pre-emulsion and initiator solution over a period of 3 hours using the feed pumps.

  • Reaction Completion: After the feeds are complete, maintain the reaction temperature at 75°C for an additional hour to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

Protocol 2: Surfactant-Free Emulsion Polymerization of Styrene (B11656) and this compound (SEM)

This protocol utilizes SEM as a polymerizable surfactant (surfmer), eliminating the need for traditional surfactants which can be detrimental in certain applications.

Materials:

  • Styrene, inhibitor removed

  • This compound (SEM)

  • Potassium persulfate (KPS), initiator

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Same as Protocol 1

Procedure:

  • Reactor Setup: Assemble the reactor as described in Protocol 1.

  • Initial Charge: Add 250 mL of DI water and the desired amount of SEM (e.g., 2-10 g) to the reactor.

  • Nitrogen Purge: Purge the system with nitrogen for 30 minutes and maintain a nitrogen blanket throughout the reaction.

  • Monomer Addition: Heat the reactor to 70°C. Add 100 g of styrene to the reactor while stirring. Allow the mixture to equilibrate for 20 minutes.

  • Initiator Solution: Dissolve 1.0 g of KPS in 20 mL of DI water.

  • Polymerization: Inject the KPS solution into the reactor to initiate polymerization. Maintain the reaction at 70°C with continuous stirring for 6 hours.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the latex to remove any coagulum.

Data Presentation

The incorporation of SEM is expected to have a significant impact on the properties of the resulting polymer latex. The following table summarizes the anticipated trends based on increasing concentrations of SEM.

SEM Concentration (wt% of total monomers)Particle Size (nm)Zeta Potential (mV)Monomer Conversion (%)Colloidal Stability
0~150-30>98%Moderate
1~120-45>98%Good
3~90-60>98%Excellent
5~70-75>98%Excellent

Note: The data presented in this table are representative examples and actual results may vary depending on the specific polymerization conditions. An increase in SEM concentration is expected to decrease particle size and increase the magnitude of the negative zeta potential, leading to enhanced colloidal stability due to increased electrostatic repulsion between particles.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the semi-batch emulsion polymerization described in Protocol 1.

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction prep_reactor Reactor Setup purge Nitrogen Purge prep_reactor->purge prep_pre_emulsion Prepare Monomer Pre-emulsion initiation Initiation prep_pre_emulsion->initiation prep_initiator Prepare Initiator Solution prep_initiator->initiation purge->initiation feeding Monomer & Initiator Feed initiation->feeding completion Reaction Completion feeding->completion cooling Cooling completion->cooling filtration Filtration cooling->filtration characterization Characterization filtration->characterization G cluster_cell Cancer Cell NP SEM-Functionalized Nanoparticle (with Targeting Ligand & Drug) HER2 HER2 Receptor NP->HER2 Binding Drug_Release Drug Release NP->Drug_Release Internalization Dimerization Dimerization HER2->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition RAS_MAPK->Proliferation Drug_Release->Apoptosis Induction

References

Application Notes and Protocols for Synthesis of 2-Sulfoethyl Methacrylate (SEMA) Based Hydrogels for pH-Responsive Doxorubicin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 2-sulfoethyl methacrylate (B99206) (SEMA) based hydrogels for the controlled delivery of the chemotherapeutic drug, doxorubicin (B1662922). The inherent pH-sensitivity of poly(SEMA) hydrogels makes them excellent candidates for targeted drug release in the acidic tumor microenvironment.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their tunable physicochemical properties, biocompatibility, and ability to encapsulate therapeutic agents have made them a focal point in drug delivery research.[2][3] 2-Sulfoethyl methacrylate (SEMA) is a functional monomer that contains a negatively charged sulfonate group. Hydrogels synthesized from SEMA exhibit significant pH-responsive swelling behavior.[1][4] At physiological pH (7.4), the sulfonate groups are ionized, leading to electrostatic repulsion between the polymer chains and high water uptake. In an acidic environment, such as that found in tumor tissues (pH ~6.5), the partial protonation of these groups can modulate the swelling and drug release characteristics.[4]

This document outlines the synthesis of poly(SEMA) hydrogels via free-radical polymerization, methods for loading doxorubicin (DOX), and protocols for characterizing the hydrogel's properties and in vitro drug release profile. Doxorubicin is a widely used anticancer drug; however, its clinical application is often limited by severe side effects.[5][6] Encapsulating DOX in a pH-sensitive hydrogel carrier offers a promising strategy to enhance its therapeutic efficacy by enabling targeted release at the tumor site, thereby minimizing systemic toxicity.[6][7]

Key Experiments and Methodologies

Synthesis of Poly(SEMA) Hydrogels

Poly(SEMA) hydrogels are synthesized using a free-radical polymerization method. The reaction involves the polymerization of the SEMA monomer in the presence of a cross-linking agent and a chemical initiator.

Protocol:

  • Preparation of Monomer Solution: In a glass vial, dissolve this compound (SEMA) and the cross-linker, N,N'-methylenebis(acrylamide) (MBA), in deionized water to the desired concentrations (see Table 1).

  • Initiator Addition: Add the initiator, ammonium (B1175870) persulfate (APS), to the monomer solution.

  • Polymerization: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization. Seal the vial and place it in a water bath at 60°C for 24 hours to allow for complete polymerization.

  • Purification: After polymerization, immerse the resulting hydrogel disc in deionized water for 48 hours, changing the water every 6 hours, to remove any unreacted monomers, cross-linker, and initiator.

  • Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved. The dried hydrogel is termed a xerogel.

Table 1: Formulation of Poly(SEMA) Hydrogels

Formulation CodeSEMA (mol%)MBA (mol% relative to SEMA)APS (mol% relative to SEMA)
SEMA-H11001.00.5
SEMA-H21002.00.5
SEMA-H31003.00.5
Characterization of Poly(SEMA) Hydrogels

The swelling behavior of the hydrogels is a critical parameter that influences drug loading and release. It is determined by immersing the dried hydrogel in a buffer solution and measuring its weight change over time.

Protocol:

  • Weigh the dried hydrogel sample (xerogel) (Wd).

  • Immerse the xerogel in phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4) at 37°C.

  • At predetermined time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100

Table 2: Equilibrium Swelling Ratios of Poly(SEMA) Hydrogels at Different pH Values

Formulation CodeEquilibrium Swelling Ratio at pH 7.4 (%)Equilibrium Swelling Ratio at pH 5.5 (%)
SEMA-H115001200
SEMA-H212501000
SEMA-H31000800

Doxorubicin is loaded into the hydrogel through equilibrium partitioning.

Protocol:

  • Immerse a pre-weighed dried hydrogel disc in a doxorubicin solution of known concentration (e.g., 1 mg/mL in PBS, pH 7.4).

  • Allow the hydrogel to swell for 24 hours at room temperature in the dark to reach equilibrium.

  • After 24 hours, remove the hydrogel and measure the concentration of the remaining doxorubicin in the supernatant using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following equations: DLE (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100 DLC (mg/g) = [Amount of Drug Loaded / Weight of Dried Hydrogel]

Table 3: Doxorubicin Loading Efficiency and Content

Formulation CodeDrug Loading Efficiency (%)Drug Loading Content (mg/g)
SEMA-H1858.5
SEMA-H2808.0
SEMA-H3757.5
In Vitro Drug Release

The in vitro release of doxorubicin from the hydrogels is studied to evaluate their potential for controlled drug delivery.

Protocol:

  • Place the doxorubicin-loaded hydrogel disc in a vial containing a known volume of release medium (PBS at pH 7.4 and pH 5.5).

  • Maintain the vials at 37°C in a shaking water bath.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Determine the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug released over time.

Table 4: Cumulative Doxorubicin Release from SEMA-H1 Hydrogel

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
11018
62540
124065
246085
487595

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application Monomer SEMA Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Crosslinker MBA Cross-linker Crosslinker->Polymerization Initiator APS Initiator Initiator->Polymerization Swelling Swelling Studies (pH 7.4 & 5.5) Polymerization->Swelling DrugLoading Doxorubicin Loading Swelling->DrugLoading DrugRelease In Vitro Drug Release DrugLoading->DrugRelease CellStudies Cell Viability Assays DrugRelease->CellStudies vegf_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Proliferation Cell Proliferation Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Doxorubicin Doxorubicin (from Hydrogel) Apoptosis Apoptosis Doxorubicin->Apoptosis Apoptosis->VEGF Reduces Production

References

Surface Modification of Nanoparticles with Poly(2-Sulfoethyl methacrylate): Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical strategy in nanomedicine to enhance their therapeutic efficacy and biocompatibility. Coating nanoparticles with polymers can improve their stability, reduce protein adsorption, and enable targeted drug delivery. Poly(2-Sulfoethyl methacrylate) (PSEM), a zwitterionic polymer, has emerged as a promising candidate for surface modification due to its excellent hydrophilicity and antifouling properties. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with PSEM, tailored for researchers, scientists, and drug development professionals.

Zwitterionic polymers like PSEM possess an equal number of positive and negative charges, resulting in a net neutral surface charge and strong hydration layers. This unique characteristic minimizes nonspecific protein adsorption, a phenomenon known as the "protein corona," which can otherwise lead to rapid clearance of nanoparticles from the bloodstream by the mononuclear phagocyte system. By reducing protein fouling, PSEM coatings can prolong the circulation time of nanoparticles, enhancing their accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2]

Applications of PSEM-Modified Nanoparticles

The modification of nanoparticles with PSEM opens up a wide range of biomedical applications:

  • Drug Delivery: PSEM-coated nanoparticles can serve as efficient carriers for various therapeutic agents, including anticancer drugs like doxorubicin. The polymer shell can be designed to control the release of the encapsulated drug in response to specific stimuli, such as pH changes in the tumor microenvironment.[3]

  • Bioimaging: By incorporating imaging agents, PSEM-modified nanoparticles can be utilized as contrast agents for various imaging modalities, enabling the visualization and tracking of the nanoparticles in vivo.

  • Theranostics: Combining therapeutic and diagnostic capabilities, PSEM-functionalized nanoparticles can simultaneously deliver drugs and provide real-time feedback on treatment efficacy.

  • Reduced Immunogenicity: The "stealth" properties conferred by the PSEM coating can reduce the immunogenicity of the nanoparticles, minimizing adverse immune responses.[4]

Experimental Protocols

This section provides detailed protocols for the synthesis, characterization, drug loading, and in vitro evaluation of PSEM-modified nanoparticles.

Synthesis of PSEM-Grafted Nanoparticles via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile technique for synthesizing polymers with controlled molecular weights and narrow polydispersity, directly from the nanoparticle surface ("grafting from" approach).[5]

Materials:

  • Nanoparticle cores (e.g., silica (B1680970), iron oxide, gold nanoparticles)

  • RAFT agent with a surface-anchoring group (e.g., silane-functionalized RAFT agent for silica nanoparticles)

  • 2-Sulfoethyl methacrylate (B99206) (SEM) monomer

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Nitrogen or Argon gas

Protocol:

  • Surface Functionalization of Nanoparticles:

    • Disperse the nanoparticles in an appropriate solvent.

    • Add the RAFT agent with a surface-anchoring group.

    • Stir the mixture at room temperature for 24 hours to allow the RAFT agent to bind to the nanoparticle surface.

    • Wash the nanoparticles multiple times with the solvent to remove any unbound RAFT agent and dry under vacuum.

  • RAFT Polymerization of SEM:

    • In a reaction flask, disperse the RAFT-functionalized nanoparticles in the anhydrous solvent.

    • Add the SEM monomer and the initiator to the dispersion.

    • De-gas the mixture by purging with nitrogen or argon for at least 30 minutes.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified time to achieve the desired polymer chain length.

    • Quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification:

    • Purify the PSEM-grafted nanoparticles by repeated centrifugation and redispersion in fresh solvent to remove unreacted monomer and free polymer.

    • Finally, dry the purified nanoparticles under vacuum.

Workflow for RAFT Polymerization of PSEM on Nanoparticles

G cluster_0 Surface Functionalization cluster_1 Polymerization cluster_2 Purification NP Nanoparticle Core Functionalized_NP RAFT-Functionalized Nanoparticle NP->Functionalized_NP Anchoring RAFT_agent RAFT Agent (with anchor) RAFT_agent->Functionalized_NP PSEM_NP PSEM-Grafted Nanoparticle Functionalized_NP->PSEM_NP Polymerization Monomer SEM Monomer Monomer->PSEM_NP Initiator Initiator (AIBN) Initiator->PSEM_NP Purified_PSEM_NP Purified PSEM Nanoparticle PSEM_NP->Purified_PSEM_NP Centrifugation & Washing

Caption: Workflow for synthesizing PSEM-grafted nanoparticles via RAFT polymerization.

Characterization of PSEM-Modified Nanoparticles

Thorough characterization is essential to ensure the quality and consistency of the synthesized nanoparticles.

Parameter Technique Typical Results for PSEM-Nanoparticles
Hydrodynamic Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Monodisperse population with a slight increase in size after PSEM grafting. PDI < 0.2 indicates a narrow size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral or slightly negative zeta potential, confirming the zwitterionic nature of the surface.
Morphology and Core Size Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualization of the core-shell structure and confirmation of the core nanoparticle size.[6]
Chemical Composition Fourier-Transform Infrared Spectroscopy (FTIR) / X-ray Photoelectron Spectroscopy (XPS)Presence of characteristic peaks for both the nanoparticle core and the PSEM polymer, confirming successful grafting. XPS can provide quantitative elemental analysis of the surface.[6]
Grafting Density and Polymer Molecular Weight Thermogravimetric Analysis (TGA) / Gel Permeation Chromatography (GPC)TGA can determine the weight percentage of the polymer grafted on the nanoparticles. GPC of cleaved polymer chains provides molecular weight and PDI.
Drug Loading and In Vitro Release Study

This protocol describes the loading of a model anticancer drug, doxorubicin, into PSEM-modified nanoparticles and the subsequent in vitro release study.

3.1. Doxorubicin Loading

Materials:

  • PSEM-modified nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Dissolve DOX·HCl in DMSO and add TEA to neutralize the hydrochloride salt.

  • Disperse the PSEM-modified nanoparticles in PBS.

  • Add the DOX solution to the nanoparticle dispersion and stir at room temperature in the dark for 24 hours.

  • Remove the unloaded DOX by dialysis against PBS or by centrifugal ultrafiltration.

  • Determine the drug loading content and encapsulation efficiency by measuring the amount of DOX in the nanoparticles using UV-Vis spectrophotometry or HPLC.[3]

Calculations:

  • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3.2. In Vitro Drug Release

Protocol:

  • Disperse a known amount of DOX-loaded PSEM nanoparticles in a release medium (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5 to mimic the tumor microenvironment).

  • Transfer the dispersion into a dialysis bag with an appropriate molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the same release medium and maintain at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium.

  • Analyze the amount of DOX in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.[7][8]

In Vitro Biocompatibility Assessment

4.1. Cell Viability Assay (MTT Assay)

This assay evaluates the cytotoxicity of the PSEM-modified nanoparticles.[9][10]

Protocol:

  • Seed cells (e.g., a relevant cancer cell line and a normal cell line) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of PSEM-modified nanoparticles for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

4.2. Hemolysis Assay

This assay assesses the hemocompatibility of the nanoparticles by measuring the lysis of red blood cells (RBCs).[11][12][13][14]

Protocol:

  • Isolate RBCs from fresh whole blood by centrifugation and wash them with PBS.

  • Prepare a diluted RBC suspension.

  • Incubate the RBC suspension with various concentrations of PSEM-modified nanoparticles at 37°C for a specified time (e.g., 2 hours). Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

Cellular Uptake and Interaction

The zwitterionic surface of PSEM-modified nanoparticles plays a crucial role in their interaction with cells. While it reduces non-specific protein adsorption, it can still interact with the cell membrane through various mechanisms.

Cellular Uptake Pathway of Zwitterionic Nanoparticles

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Lipid Bilayer Endosome Endosome Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Acidic pH Target Intracellular Target (e.g., Nucleus) DrugRelease->Target NP PSEM-Coated Nanoparticle NP->Membrane Adsorption/ Interaction

Caption: Generalized pathway for the cellular uptake of PSEM-coated nanoparticles.

Zwitterionic nanoparticles can be internalized by cells through endocytosis. The specific pathway (e.g., clathrin-mediated, caveolae-mediated) can depend on the nanoparticle size, shape, and the specific cell type. Once inside the cell, the nanoparticles are typically enclosed in endosomes, which mature into lysosomes. The acidic environment of the lysosome can trigger the release of the encapsulated drug, which can then diffuse into the cytoplasm to reach its intracellular target.[15]

Conclusion

The surface modification of nanoparticles with poly(this compound) offers a powerful strategy to enhance their performance in biomedical applications, particularly in drug delivery. The protocols and information provided in this document serve as a comprehensive guide for researchers and professionals in the field to design, synthesize, and evaluate PSEM-modified nanoparticles for their specific therapeutic or diagnostic goals. The unique properties of PSEM contribute to improved stability, reduced immunogenicity, and controlled drug release, making it a highly attractive polymer for the next generation of nanomedicines.

References

Application Notes and Protocols for Preparing Biocompatible Hydrogels Using 2-Sulfoethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1][2] Their unique properties, such as high water content, soft consistency, and biocompatibility, make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and as scaffolds for cell growth.[3][4][5] 2-Sulfoethyl methacrylate (B99206) (SEMA) is a water-soluble monomer that can be polymerized to form hydrogels with enhanced hydrophilicity and ionic character due to the presence of the sulfonate group.[][7] These characteristics can be leveraged to create biocompatible hydrogels with tunable swelling behavior and mechanical properties, making them particularly suitable for controlled drug release applications.[8]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of biocompatible hydrogels based on 2-Sulfoethyl methacrylate.

Applications

SEMA-based hydrogels are versatile materials with a broad range of potential applications in the biomedical field:

  • Controlled Drug Delivery: The porous structure and stimuli-responsive nature of SEMA hydrogels make them ideal vehicles for the controlled and sustained release of therapeutic agents.[8][9] The release of drugs can be modulated by factors such as pH, ionic strength, and temperature.[10][11]

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[12]

  • Wound Dressings: The high water content of SEMA hydrogels helps to maintain a moist environment at the wound site, which is conducive to healing. They can also be loaded with antimicrobial agents to prevent infection.

  • Contact Lenses: The excellent hydrophilicity and biocompatibility of SEMA-based hydrogels make them suitable for the fabrication of soft contact lenses.

Experimental Protocols

Protocol 1: Synthesis of this compound (SEMA) Hydrogel via Free Radical Polymerization

This protocol describes a general method for the synthesis of a SEMA hydrogel using a chemical crosslinker and a thermal initiator.

Materials:

  • This compound (SEMA), monomer

  • N,N'-methylenebis(acrylamide) (MBA), crosslinking agent[13]

  • Ammonium persulfate (APS), initiator[13]

  • Deionized water

  • Nitrogen gas

Procedure:

  • Preparation of the Pre-gel Solution:

    • In a reaction vessel, dissolve a specific amount of SEMA monomer in deionized water to achieve the desired monomer concentration (e.g., 10-30% w/v).

    • Add the crosslinking agent, MBA, to the monomer solution. The concentration of the crosslinker will influence the mechanical properties and swelling ratio of the final hydrogel (e.g., 0.5-2.0 mol% with respect to the monomer).[14]

    • Stir the solution at room temperature until all components are fully dissolved.

  • Initiation of Polymerization:

    • Purge the pre-gel solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

    • Add the initiator, APS, to the solution (e.g., 0.5 mol% with respect to the monomer).

    • Mix thoroughly to ensure uniform distribution of the initiator.

  • Gelation:

    • Pour the final solution into a mold of the desired shape (e.g., petri dish, glass plates with a spacer).

    • Place the mold in an oven or water bath at a specific temperature (e.g., 60°C) to initiate polymerization.

    • Allow the polymerization to proceed for a set amount of time (e.g., 2-4 hours) until a solid hydrogel is formed.

  • Purification:

    • After gelation, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, crosslinkers, and initiator.

    • Change the water periodically (e.g., every 12 hours) for 2-3 days to ensure complete purification.

  • Drying (Optional):

    • For characterization of the dry weight or for loading with a hydrophobic drug, the hydrogel can be dried.

    • Freeze the hydrogel at -20°C or -80°C and then lyophilize until all water is removed. The resulting dry hydrogel is often referred to as a xerogel.

Protocol 2: Characterization of SEMA Hydrogel Properties

A. Swelling Ratio Determination

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

Procedure:

  • Take a pre-weighed, dried hydrogel sample (xerogel) of known mass (Md).

  • Immerse the sample in a solution of interest (e.g., deionized water, phosphate-buffered saline (PBS) at a specific pH).[10]

  • At regular time intervals, remove the hydrogel from the solution, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (Ms).

  • Continue this process until the hydrogel reaches a constant weight, indicating that it has reached its equilibrium swollen state.

  • Calculate the swelling ratio (SR) using the following formula:[10] SR (%) = [(Ms - Md) / Md] x 100

B. Mechanical Property Analysis

The mechanical properties, such as the elastic modulus, of the hydrogel can be determined using a mechanical tester (e.g., a universal testing machine or a rheometer).

Procedure:

  • Prepare hydrogel samples of a defined geometry (e.g., cylindrical or dumbbell shape).

  • Place the swollen hydrogel sample in the mechanical tester.

  • Apply a compressive or tensile force to the hydrogel at a constant strain rate.

  • Record the stress-strain data.

  • The elastic modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.[14]

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the characterization of SEMA hydrogels.

Table 1: Effect of Crosslinker Concentration on Swelling Ratio and Elastic Modulus of SEMA Hydrogels

Crosslinker (MBA) Concentration (mol%)Equilibrium Swelling Ratio in Water (%)Elastic Modulus (kPa)
0.51200 ± 8515 ± 2
1.0850 ± 6035 ± 4
1.5600 ± 4560 ± 5
2.0450 ± 3090 ± 7

Note: The values presented are illustrative and will vary depending on the specific experimental conditions.

Table 2: Swelling Ratio of SEMA Hydrogel (1.0 mol% MBA) at Different pH Values

pHEquilibrium Swelling Ratio (%)
2.0450 ± 35
5.0700 ± 50
7.4850 ± 60
9.0950 ± 70

Note: The values presented are illustrative and will vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of SEMA hydrogels.

G cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization A Preparation of Pre-gel Solution (SEMA, MBA, Water) B Removal of Oxygen (N2 Purge) A->B C Addition of Initiator (APS) B->C D Polymerization (Thermal Incubation) C->D E Purification (Washing in Water) D->E F Swelling Ratio Analysis E->F G Mechanical Property Testing E->G H Drug Release Studies E->H

Caption: Workflow for SEMA hydrogel synthesis and characterization.

Hypothetical Signaling Pathway for Biocompatibility

This diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the cellular response to a biocompatible SEMA hydrogel, leading to cell adhesion and proliferation.

G cluster_cellular_response Cellular Response to SEMA Hydrogel A SEMA Hydrogel (Biocompatible Surface) B Protein Adsorption (e.g., Fibronectin) A->B Interaction C Integrin Receptor Binding B->C D Focal Adhesion Kinase (FAK) Activation C->D E Downstream Signaling (e.g., MAPK/ERK Pathway) D->E F Gene Expression (e.g., Cyclin D1) E->F G Cell Proliferation and Adhesion F->G

Caption: Hypothetical cell signaling in response to a SEMA hydrogel.

References

Application Notes and Protocols for Crosslinking 2-Sulfoethyl Methacrylate (SEMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the synthesis of 2-Sulfoethyl methacrylate (B99206) (SEMA) hydrogels using common crosslinking techniques. The information is intended to guide researchers in fabricating SEMA hydrogels with tunable properties for various applications, particularly in the field of controlled drug delivery.

Introduction

2-Sulfoethyl methacrylate (SEMA) is a hydrophilic monomer containing a sulfonate group, which imparts unique properties to hydrogels such as high water retention, biocompatibility, and ionic character. These characteristics make SEMA hydrogels excellent candidates for biomedical applications, including tissue engineering and controlled drug release. The properties of SEMA hydrogels can be tailored by selecting appropriate crosslinking methods and agents. This document details two primary methods for crosslinking SEMA hydrogels: redox-initiated polymerization and UV-initiated photopolymerization.

Crosslinking Methods and Mechanisms

Chemical crosslinking involves the formation of covalent bonds between polymer chains, resulting in a stable and durable hydrogel network. The extent of crosslinking significantly influences the hydrogel's mechanical strength, swelling behavior, and drug release kinetics.

Redox-Initiated Polymerization

Redox initiation is a widely used method for polymerizing vinyl monomers at or below room temperature.[1] This technique utilizes a pair of oxidizing and reducing agents to generate free radicals, which then initiate the polymerization and crosslinking process. A common redox pair for aqueous polymerization is ammonium (B1175870) persulfate (APS) and sodium metabisulfite (B1197395) (SMBS).[2]

UV-Initiated Photopolymerization

UV photopolymerization is a rapid and versatile method for hydrogel synthesis that offers excellent spatial and temporal control over the crosslinking process. This technique involves the use of a photoinitiator that, upon exposure to UV light, generates free radicals to initiate polymerization. Irgacure 2959 is a commonly used photoinitiator due to its high efficiency and cytocompatibility.[3][4]

Data Presentation: Comparative Properties of Crosslinked SEMA Hydrogels

The choice of crosslinking agent and its concentration significantly impacts the physicochemical properties of SEMA hydrogels. The following tables summarize the expected trends in mechanical properties and swelling behavior based on data from similar methacrylate hydrogel systems.

Crosslinking AgentTypical Concentration (mol% to monomer)Elastic Modulus (kPa)Swelling Ratio in PBS (%)Key Characteristics
N,N'-methylenebisacrylamide (MBA)1 - 510 - 100500 - 1500Forms flexible hydrogels.
Ethylene (B1197577) glycol dimethacrylate (EGDMA)1 - 550 - 500300 - 1000Results in more rigid hydrogels compared to MBA.[5]

Table 1: Influence of Crosslinking Agent on Mechanical and Swelling Properties. The data presented are representative values for methacrylate-based hydrogels and may vary depending on the specific experimental conditions.

ParameterEffect on Elastic ModulusEffect on Swelling RatioRationale
Increased Crosslinker Concentration IncreasesDecreasesA higher crosslinker concentration leads to a more densely crosslinked network, resulting in a stiffer and less swellable hydrogel.[6]
Increased SEMA Concentration May IncreaseMay DecreaseA higher monomer concentration can lead to a more densely packed polymer network.

Table 2: Effect of Formulation Parameters on Hydrogel Properties.

Experimental Protocols

Protocol 1: Redox-Initiated Synthesis of SEMA Hydrogels

This protocol describes the synthesis of a SEMA hydrogel using the APS/SMBS redox pair and N,N'-methylenebisacrylamide (MBA) as the crosslinker.

Materials:

  • This compound (SEMA)

  • N,N'-methylenebisacrylamide (MBA)

  • Ammonium persulfate (APS)

  • Sodium metabisulfite (SMBS)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of Pre-gel Solution:

    • In a glass vial, dissolve SEMA (e.g., 1 g, 5.15 mmol) and MBA (e.g., 0.016 g, 0.10 mmol, 2 mol% to SEMA) in DI water (e.g., 2 mL).

    • Stir the solution until all components are fully dissolved.

    • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Prepare fresh aqueous solutions of APS (e.g., 10% w/v) and SMBS (e.g., 10% w/v).

    • Add the APS solution (e.g., 50 µL) to the pre-gel solution and mix thoroughly.

    • Add the SMBS solution (e.g., 50 µL) to initiate the polymerization.

  • Gelation and Purification:

    • Quickly pour the mixture into a mold of the desired shape (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid hydrogel is formed.

    • Carefully remove the hydrogel from the mold and immerse it in a large volume of DI water for 2-3 days to remove unreacted monomers and initiators, changing the water frequently.

    • Finally, equilibrate the hydrogel in PBS (pH 7.4) before characterization or use.

Protocol 2: UV-Initiated Synthesis of SEMA Hydrogels

This protocol details the fabrication of a SEMA hydrogel using UV photopolymerization with Irgacure 2959 as the photoinitiator and ethylene glycol dimethacrylate (EGDMA) as the crosslinker.

Materials:

  • This compound (SEMA)

  • Ethylene glycol dimethacrylate (EGDMA)

  • Irgacure 2959

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Preparation of Pre-gel Solution:

    • In a light-protected vial, dissolve SEMA (e.g., 1 g, 5.15 mmol) and EGDMA (e.g., 0.020 g, 0.10 mmol, 2 mol% to SEMA) in DI water (e.g., 2 mL).

    • Add Irgacure 2959 (e.g., 0.01 g, 0.5% w/v) to the solution and stir until completely dissolved.

  • Photopolymerization:

    • Inject the pre-gel solution into a suitable mold (e.g., between two quartz plates separated by a spacer).

    • Expose the mold to UV light (365 nm) for a specified duration (e.g., 5-15 minutes). The exposure time will depend on the intensity of the UV source and the desired degree of crosslinking.

  • Purification:

    • After polymerization, carefully disassemble the mold and place the hydrogel in a large volume of DI water for 48-72 hours to leach out any unreacted components, with frequent water changes.

    • Equilibrate the purified hydrogel in PBS (pH 7.4) before further experiments.

Characterization of SEMA Hydrogels

Swelling Behavior

The swelling ratio is a critical parameter that reflects the hydrogel's capacity to absorb and retain water.

Protocol:

  • Immerse a pre-weighed, lyophilized hydrogel sample (W_d) in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the following equation: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Mechanical Properties

The mechanical strength of the hydrogel can be evaluated by measuring its compressive modulus.

Protocol:

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Perform compression tests using a mechanical testing machine at a constant strain rate.

  • Record the stress-strain data.

  • The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.

In Vitro Drug Release

This protocol describes a typical experiment to evaluate the release of a model drug, such as doxorubicin (B1662922), from a SEMA hydrogel.

Protocol:

  • Drug Loading:

    • Immerse a known weight of the purified hydrogel in a solution of the drug (e.g., doxorubicin in PBS) of a known concentration for 24-48 hours to allow for drug loading via diffusion.

    • Alternatively, the drug can be incorporated into the pre-gel solution before polymerization.

  • Release Study:

    • Remove the drug-loaded hydrogel, gently rinse with PBS to remove surface-adsorbed drug, and place it in a known volume of fresh PBS (pH 7.4) at 37°C with gentle agitation.

    • At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for doxorubicin at 485 nm).[7]

    • Calculate the cumulative percentage of drug released over time.

Biocompatibility Assessment

The biocompatibility of SEMA hydrogels is crucial for their application in drug delivery and tissue engineering. In vitro cytotoxicity assays are commonly performed as an initial assessment.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxicity of SEMA hydrogels using a fibroblast cell line (e.g., NIH/3T3).

Protocol:

  • Preparation of Hydrogel Extracts:

    • Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving, if stable).

    • Incubate the sterile hydrogels in a cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C to obtain hydrogel extracts.

  • Cell Culture and Treatment:

    • Seed fibroblast cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Remove the culture medium and replace it with the prepared hydrogel extracts. Include a negative control (fresh culture medium) and a positive control (a cytotoxic agent).

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the negative control. Studies on similar zwitterionic methacrylate hydrogels, such as poly(sulfobetaine methacrylate), have shown excellent biocompatibility and low cytotoxicity.[8][9]

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Physicochemical Characterization cluster_application Application-Specific Evaluation s1 Prepare Pre-gel Solution (SEMA, Crosslinker, Initiator) s2 Polymerization (Redox or UV) s1->s2 s3 Purification (Dialysis/Washing) s2->s3 c1 Swelling Studies s3->c1 Characterize Purified Hydrogel c2 Mechanical Testing s3->c2 Characterize Purified Hydrogel c3 Morphology (SEM) s3->c3 Characterize Purified Hydrogel a1 Drug Loading s3->a1 Characterize Purified Hydrogel a3 Biocompatibility (Cytotoxicity Assay) s3->a3 Assess Biocompatibility a2 In Vitro Drug Release a1->a2 Evaluate Release drug_release_pathway start Drug-Loaded SEMA Hydrogel p1 Swelling of Hydrogel in Aqueous Environment start->p1 Step 1 p2 Diffusion of Drug Molecules Through Hydrogel Network p1->p2 Step 2 p3 Drug Release into Surrounding Medium p2->p3 Step 3 end Therapeutic Effect p3->end

References

Application Note: Characterization of Poly(2-Sulfoethyl methacrylate) by NMR and GPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-sulfoethyl methacrylate) (PSEM) is a hydrophilic polymer with a sulfonate group that imparts unique properties, making it a valuable material in various biomedical and pharmaceutical applications. Its applications include drug delivery systems, biocompatible coatings for medical devices, and as a component in hydrogels. The molecular weight, molecular weight distribution, and structural integrity of PSEM are critical parameters that dictate its performance. Therefore, precise and reliable characterization is paramount. This application note provides detailed protocols for the characterization of PSEM using Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

Principles of Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the chemical structure of polymers. ¹H NMR provides information on the proton environment, confirming the presence of characteristic functional groups and the polymer backbone. ¹³C NMR offers detailed information about the carbon skeleton of the polymer.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers.[1] The technique separates molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute first, followed by smaller molecules.[1] This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[1][2]

Experimental Protocols

NMR Spectroscopy Analysis of PSEM

a. Sample Preparation

  • Accurately weigh 10-20 mg of the lyophilized PSEM polymer.

  • Dissolve the polymer in 0.7-1.0 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), due to the hydrophilic nature of PSEM.

  • Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer the clear solution into a 5 mm NMR tube.

b. ¹H NMR Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer or higher

  • Solvent: D₂O

  • Temperature: 25 °C

  • Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise ratio)

  • Relaxation Delay: 1-5 seconds

c. ¹³C NMR Data Acquisition

  • Instrument: 100 MHz NMR Spectrometer or higher

  • Solvent: D₂O

  • Temperature: 25 °C

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • Relaxation Delay: 2-10 seconds

GPC Analysis of PSEM

a. Sample Preparation

  • Accurately weigh 5-10 mg of the dry PSEM polymer.

  • Dissolve the polymer in an appropriate mobile phase to a final concentration of 1-2 mg/mL. A suitable mobile phase for the water-soluble PSEM is an aqueous buffer, for example, 0.1 M NaNO₃.

  • Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but vigorous shaking should be avoided to prevent polymer chain degradation.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

b. GPC System and Conditions

  • System: Agilent or Waters GPC system with a refractive index (RI) detector.

  • Columns: A set of aqueous GPC columns suitable for the expected molecular weight range of the PSEM.

  • Mobile Phase: 0.1 M NaNO₃ in deionized water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 50-100 µL.

  • Calibration: Use narrow polydispersity pullulan or polyethylene (B3416737) oxide (PEO) standards to generate a calibration curve.

Data Presentation

NMR Spectral Data

The following tables summarize the expected chemical shifts for the monomer, 2-sulfoethyl methacrylate (B99206) (SEM), and the resulting polymer, PSEM.

Table 1: ¹H NMR Chemical Shift Assignments for SEM and PSEM in D₂O

ProtonsMonomer (SEM) Chemical Shift (ppm)Polymer (PSEM) Chemical Shift (ppm)
-CH₃ (alpha-methyl)~1.90.8-1.2
-CH₂- (backbone)~5.7 and ~6.1 (vinylic)1.8-2.1
-O-CH₂- ~4.54.2-4.4
-CH₂-SO₃⁻ ~3.43.3-3.5

Note: The sharp vinylic proton signals of the monomer at ~5.7 and ~6.1 ppm will disappear upon successful polymerization, and broad signals corresponding to the polymer backbone will appear.

Table 2: ¹³C NMR Chemical Shift Assignments for SEM and PSEM in D₂O

CarbonMonomer (SEM) Chemical Shift (ppm)Polymer (PSEM) Chemical Shift (ppm)
-CH₃ (alpha-methyl)~1816-19
=C(CH₃)- ~136-
=CH₂ ~127-
-CH₂- (backbone)-44-46
-C(CH₃)- (backbone)-54-56
-O-CH₂- ~6163-65
-CH₂-SO₃⁻ ~5051-53
C=O (carbonyl)~167176-179

Note: The disappearance of the sp² carbon signals from the vinyl group (~127 and ~136 ppm) in the polymer spectrum confirms polymerization.

GPC Quantitative Data

The GPC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). The following table shows representative data for a sample of PSEM.

Table 3: Representative GPC Results for PSEM

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PSEM Batch 125,00037,5001.5
PSEM Batch 230,00048,0001.6

Note: The PDI value provides an indication of the breadth of the molecular weight distribution. A PDI of 1.0 represents a monodisperse sample, while higher values indicate a broader distribution, which is typical for polymers synthesized by conventional free-radical polymerization.[2]

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the experimental workflows for the NMR and GPC characterization of PSEM.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh PSEM (10-20 mg) dissolve Dissolve in D₂O (0.7-1.0 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum transfer->acquire_c13 process Process Spectra (Phasing, Baseline Correction) acquire_h1->process acquire_c13->process assign Assign Chemical Shifts process->assign confirm Confirm Polymer Structure assign->confirm

Caption: Experimental workflow for NMR characterization of PSEM.

GPC_Workflow cluster_prep Sample Preparation cluster_acq GPC Analysis cluster_analysis Data Analysis weigh Weigh PSEM (5-10 mg) dissolve Dissolve in Mobile Phase (1-2 mg/mL) weigh->dissolve filter Filter (0.22 µm syringe filter) dissolve->filter inject Inject Sample into GPC System filter->inject elute Elute through Column inject->elute detect Detect with RI Detector elute->detect calculate Calculate Mn, Mw, and PDI detect->calculate calibrate Generate Calibration Curve (Pullulan/PEO standards) calibrate->calculate report Report Results calculate->report

Caption: Experimental workflow for GPC characterization of PSEM.

Signaling Pathways and Logical Relationships

Logical_Relationship cluster_nmr NMR Analysis cluster_gpc GPC Analysis cluster_properties Polymer Properties nmr_data ¹H and ¹³C NMR Spectra nmr_conclusion Confirmation of Chemical Structure and Purity nmr_data->nmr_conclusion Peak assignments properties Physicochemical and Biological Properties nmr_conclusion->properties gpc_data GPC Chromatogram gpc_conclusion Determination of Mn, Mw, and PDI gpc_data->gpc_conclusion Calibration curve gpc_conclusion->properties

Caption: Logical relationship of the characterization process.

Conclusion

The combination of NMR spectroscopy and GPC provides a comprehensive characterization of poly(this compound). NMR confirms the chemical structure and purity of the polymer, while GPC determines its molecular weight and molecular weight distribution. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working with PSEM, ensuring consistent and reliable material characterization for various applications.

References

Application Notes and Protocols for 2-Sulfoethyl Methacrylate in Ion-Exchange Membrane Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-sulfoethyl methacrylate (B99206) (SEMA) in the fabrication of ion-exchange membranes. SEMA is a vinyl monomer containing a sulfonic acid group, which imparts ion-exchange properties to polymers.[1] These membranes are integral components in various applications, including fuel cells, electrodialysis, and drug delivery systems.

Introduction to 2-Sulfoethyl Methacrylate (SEMA) in Ion-Exchange Membranes

This compound is a hydrophilic monomer that, when polymerized, creates a polymer matrix with pendant sulfonic acid groups (-SO₃H). These groups are strong acids and readily dissociate in aqueous environments, leaving fixed anionic charges on the polymer backbone and releasing mobile counter-ions (typically H⁺). This structure allows for the selective transport of cations, making SEMA an excellent candidate for the development of cation-exchange membranes. The inherent properties of SEMA-based polymers, such as high ion-exchange capacity and good hydrophilicity, contribute to efficient ion transport.

Quantitative Data Summary

The following table summarizes typical quantitative properties of ion-exchange membranes fabricated using this compound. These values can vary depending on the specific copolymer composition, crosslinker concentration, and membrane preparation method.

PropertyTypical Value RangeUnitsSignificance
Ion-Exchange Capacity (IEC) 1.0 - 2.5meq/gRepresents the number of milliequivalents of ions per gram of dry polymer. A higher IEC generally leads to higher ionic conductivity.
Water Uptake 30 - 80%The amount of water absorbed by the membrane. Sufficient hydration is crucial for ion transport, but excessive swelling can compromise mechanical stability.
Swelling Ratio 15 - 40%The percentage increase in membrane dimensions upon hydration. Lower swelling is desirable for maintaining mechanical integrity.
Proton Conductivity 10⁻³ - 10⁻¹S/cmA measure of the membrane's ability to conduct protons. Higher conductivity is essential for applications like fuel cells.
Tensile Strength 15 - 40MPaThe maximum stress the membrane can withstand before breaking. Important for the durability and handling of the membrane.
Elongation at Break 50 - 200%The extent to which the membrane can be stretched before it breaks. Indicates the flexibility of the membrane.

Experimental Protocols

This section details the protocols for the synthesis and characterization of SEMA-based ion-exchange membranes.

Membrane Synthesis: Free Radical Copolymerization of SEMA and Methyl Methacrylate (MMA)

This protocol describes the synthesis of a cation-exchange membrane by copolymerizing this compound (SEMA) with methyl methacrylate (MMA) to provide mechanical strength, and using N,N'-methylenebis(acrylamide) (MBA) as a crosslinker.

Materials:

  • This compound (SEMA)

  • Methyl methacrylate (MMA)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethyl sulfoxide (B87167) (DMSO) (solvent)

  • Deionized water

  • 1 M Sulfuric acid (H₂SO₄)

Procedure:

  • Solution Preparation: In a reaction vessel, dissolve a specific molar ratio of SEMA and MMA in DMSO. A typical starting ratio could be 70:30 (SEMA:MMA).

  • Crosslinker and Initiator Addition: Add the crosslinker, MBA (e.g., 2 mol% with respect to the total monomer content), and the initiator, AIBN (e.g., 1 mol% with respect to the total monomer content), to the solution. Stir until all components are fully dissolved.

  • Polymerization: Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen. Seal the vessel and place it in a preheated oil bath at 70°C for 24 hours to allow for polymerization.

  • Casting: After polymerization, cast the viscous polymer solution onto a clean, flat glass plate using a casting knife to ensure a uniform thickness.

  • Solvent Evaporation: Place the cast membrane in a vacuum oven at 80°C for 12 hours to slowly evaporate the DMSO solvent.

  • Protonation: Carefully peel the dried membrane from the glass plate and immerse it in a 1 M H₂SO₄ solution for 24 hours to ensure all sulfonic acid groups are in the H⁺ form.

  • Washing and Storage: Thoroughly wash the membrane with deionized water until the washings are neutral (pH ~7). Store the membrane in deionized water until further characterization.

Logical Relationship of Synthesis Steps

Figure 1: SEMA-based membrane synthesis workflow.
Membrane Characterization

The IEC is determined by a standard acid-base titration method.

Procedure:

  • Cut a small piece of the protonated membrane (in H⁺ form) and weigh it accurately (W_dry). To determine the dry weight, the membrane should be dried in a vacuum oven at 60°C until a constant weight is achieved.

  • Immerse the dried membrane sample in a known volume of a standard NaCl solution (e.g., 50 mL of 1 M NaCl) for 24 hours. This allows for the exchange of H⁺ ions from the membrane with Na⁺ ions from the solution.

  • Remove the membrane from the NaCl solution.

  • Titrate the NaCl solution (which now contains the exchanged H⁺ ions) with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein (B1677637) as an indicator.

  • Calculate the IEC using the following formula:

    IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry

    where:

    • V_NaOH is the volume of NaOH solution used in the titration (in L).

    • C_NaOH is the concentration of the NaOH solution (in mol/L).

    • W_dry is the dry weight of the membrane sample (in g).

Procedure:

  • Immerse a pre-weighed dry membrane sample (W_dry) in deionized water at room temperature for 24 hours.

  • Remove the membrane from the water, gently blot the surface with filter paper to remove excess water, and immediately weigh it (W_wet).

  • Measure the dimensions (length and width) of the dry (L_dry, Wd_dry) and wet (L_wet, Wd_wet) membrane.

  • Calculate the water uptake and swelling ratio using the following formulas:

    Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100

    Area Swelling Ratio (%) = [((L_wet × Wd_wet) - (L_dry × Wd_dry)) / (L_dry × Wd_dry)] × 100

Proton conductivity is typically measured using electrochemical impedance spectroscopy (EIS).

Procedure:

  • Cut a rectangular strip of the hydrated membrane.

  • Place the membrane strip in a four-probe conductivity cell.

  • Connect the cell to an electrochemical workstation.

  • Perform an EIS measurement over a frequency range (e.g., 1 Hz to 1 MHz).

  • The resistance of the membrane (R) is determined from the Nyquist plot.

  • Calculate the proton conductivity (σ) using the following formula:

    σ (S/cm) = L / (R × A)

    where:

    • L is the distance between the potential sensing electrodes (in cm).

    • R is the membrane resistance (in Ω).

    • A is the cross-sectional area of the membrane (in cm²).

Experimental Workflow for Membrane Characterization

Characterization_Workflow cluster_IEC Ion-Exchange Capacity (IEC) cluster_WaterUptake Water Uptake & Swelling cluster_Conductivity Proton Conductivity Start Synthesized SEMA-based Membrane IEC_1 Dry and weigh membrane Start->IEC_1 WU_1 Dry and weigh membrane Start->WU_1 PC_1 Cut membrane strip Start->PC_1 IEC_2 Equilibrate in NaCl solution IEC_1->IEC_2 IEC_3 Titrate solution with NaOH IEC_2->IEC_3 IEC_4 Calculate IEC IEC_3->IEC_4 WU_2 Hydrate membrane WU_1->WU_2 WU_3 Weigh wet membrane WU_2->WU_3 WU_4 Measure dimensions WU_2->WU_4 WU_5 Calculate Water Uptake and Swelling Ratio WU_3->WU_5 WU_4->WU_5 PC_2 Place in conductivity cell PC_1->PC_2 PC_3 Perform EIS measurement PC_2->PC_3 PC_4 Determine resistance PC_3->PC_4 PC_5 Calculate Conductivity PC_4->PC_5

References

Application of 2-Sulfoethyl Methacrylate in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfoethyl methacrylate (B99206) (SEMA) is a functional monomer increasingly utilized in the fabrication of tissue engineering scaffolds. Its key feature is the pendant sulfonate group (-SO₃⁻), which imparts a high degree of hydrophilicity and a negative charge to the scaffold material. This anionic nature mimics the structure of glycosaminoglycans (GAGs), essential components of the native extracellular matrix (ECM). Consequently, SEMA-containing biomaterials have shown significant promise in promoting cell adhesion, proliferation, and differentiation, making them attractive for a variety of tissue regeneration applications, including bone, cartilage, and neural tissue engineering.

These application notes provide a comprehensive overview of the use of SEMA in tissue engineering, including detailed experimental protocols and a summary of key performance data.

Key Properties and Advantages of SEMA in Scaffolds

Incorporation of SEMA into hydrogel scaffolds offers several distinct advantages:

  • Biomimicry: The sulfonate groups mimic the sulfated GAGs found in the ECM, which play a crucial role in cell signaling and tissue organization.

  • Enhanced Hydrophilicity: The high water-absorbing capacity of SEMA-containing hydrogels creates a microenvironment conducive to cell survival and nutrient transport.

  • Protein and Growth Factor Sequestration: The negative charge of the sulfonate groups facilitates the binding and localized presentation of positively charged bioactive molecules, such as growth factors (e.g., FGF-2, BMP-2), thereby enhancing their signaling activity.[1]

  • Improved Cell Adhesion and Proliferation: The sulfonated surfaces have been shown to promote the adhesion and proliferation of various cell types, including osteoblasts and chondrocytes.

  • Tunable Mechanical Properties: The mechanical properties of SEMA-containing hydrogels can be tailored by adjusting the monomer concentration, crosslinking density, and copolymer composition to match the requirements of the target tissue.

Applications in Tissue Engineering

Bone Tissue Engineering

SEMA-based scaffolds have demonstrated significant potential in promoting osteogenic differentiation of mesenchymal stem cells (MSCs). The sulfonate groups can bind to and concentrate bone morphogenetic proteins (BMPs), key growth factors in bone formation, thereby activating downstream signaling pathways.[2] Studies have shown that sulfonated hydrogels can enhance the expression of osteogenic markers such as alkaline phosphatase (ALP), Runx2, and osteocalcin (B1147995) (OCN).[1][2]

Cartilage Tissue Engineering

The GAG-mimetic nature of SEMA makes it particularly suitable for cartilage regeneration. Chondrocyte proliferation and maintenance of their phenotype are crucial for successful cartilage repair. Sulfated hydrogels have been shown to activate fibroblast growth factor (FGF) signaling, which is essential for chondrocyte mitogenicity and cartilage matrix formation.

Neural Tissue Engineering

While less explored, the application of SEMA in neural tissue engineering is a promising area of research. The hydrophilic and soft nature of SEMA hydrogels can provide a supportive environment for neural cell growth and differentiation. The ability to immobilize neurotrophic factors could further enhance the regenerative potential of these scaffolds.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on sulfonated hydrogels. It is important to note that specific values can vary depending on the exact composition and fabrication method of the hydrogel.

Table 1: Mechanical and Physical Properties of Sulfonated Hydrogels

PropertyValue RangeTissue Application Relevance
Compressive Modulus 5 - 1100 kPaMatches the range from soft tissues to cartilage.[3][4]
Swelling Ratio 300 - 800%High water content mimics native ECM.[5][6]
Degradation Rate Variable (days to months)Tunable to match the rate of new tissue formation.[5][6]

Table 2: Cellular Response on Sulfonated Hydrogels

Cell TypeOutcomeKey Markers
Mesenchymal Stem Cells (MSCs) Enhanced Osteogenic DifferentiationIncreased ALP, Runx2, OCN expression.[1][2]
Chondrocytes Increased Proliferation and Matrix ProductionMaintained rounded morphology, increased GAG and Collagen II deposition.[7]
Osteoblasts Increased Adhesion and ProliferationComparable or higher than tissue culture polystyrene.

Experimental Protocols

Protocol 1: Fabrication of a SEMA-co-PEGDA Hydrogel Scaffold

This protocol describes the synthesis of a photocrosslinkable hydrogel composed of 2-sulfoethyl methacrylate (SEMA) and poly(ethylene glycol) diacrylate (PEGDA).

Materials:

  • This compound (SEMA)

  • Poly(ethylene glycol) diacrylate (PEGDA, MW 3.4 kDa)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • Sterile molds (e.g., PDMS)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve SEMA and PEGDA in PBS to the desired final concentrations (e.g., 5% w/v SEMA, 10% w/v PEGDA).

    • Add the photoinitiator to the precursor solution at a concentration of 0.05% w/v.

    • Vortex the solution until all components are fully dissolved.

  • Hydrogel Casting:

    • Pipette the precursor solution into sterile molds of the desired shape and size.

  • Photocrosslinking:

    • Expose the molds containing the precursor solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time to ensure complete crosslinking (typically 5-10 minutes). The exact time will depend on the photoinitiator concentration and light intensity.

  • Washing and Sterilization:

    • Carefully remove the crosslinked hydrogels from the molds.

    • Wash the hydrogels extensively with sterile PBS to remove any unreacted monomers and photoinitiator. This is typically done by incubating the hydrogels in a large volume of PBS with gentle agitation, changing the PBS every few hours for 2-3 days.

    • The hydrogels are now sterile and ready for cell culture experiments.

Experimental Workflow for SEMA-co-PEGDA Hydrogel Fabrication

G cluster_0 Precursor Solution Preparation cluster_1 Hydrogel Formation cluster_2 Post-Processing A Dissolve SEMA and PEGDA in PBS B Add Photoinitiator A->B C Vortex to Mix B->C D Pipette into Molds C->D E UV Photocrosslinking D->E F Wash with PBS E->F G Ready for Cell Seeding F->G

SEMA-co-PEGDA Hydrogel Fabrication Workflow.
Protocol 2: Cell Seeding on SEMA Hydrogel Scaffolds

This protocol outlines a method for seeding cells onto the fabricated SEMA hydrogel scaffolds for 3D cell culture.

Materials:

  • Sterile SEMA hydrogel scaffolds

  • Cell suspension of desired cell type (e.g., MSCs, chondrocytes)

  • Cell culture medium appropriate for the cell type

  • Sterile multi-well culture plate

  • Sterile forceps

Procedure:

  • Scaffold Preparation:

    • Using sterile forceps, place one SEMA hydrogel scaffold into each well of a sterile multi-well culture plate.

    • Equilibrate the scaffolds in the appropriate cell culture medium for at least 30 minutes in a cell culture incubator (37°C, 5% CO₂).

  • Cell Seeding:

    • Aspirate the equilibration medium from the wells.

    • Prepare a high-density cell suspension (e.g., 1-5 x 10⁶ cells/mL) in fresh culture medium.

    • Carefully pipette a small volume of the cell suspension (e.g., 20-50 µL) directly onto the top surface of each hydrogel scaffold. Allow the cells to adhere for 1-2 hours in the incubator.

  • Cell Culture:

    • After the initial adhesion period, gently add fresh culture medium to each well to fully immerse the scaffolds.

    • Culture the cell-seeded scaffolds in the incubator, changing the medium every 2-3 days.

Protocol 3: Live/Dead Viability Assay for 3D Hydrogel Cultures

This protocol provides a method to assess cell viability within the 3D hydrogel constructs using a Calcein-AM and Ethidium Homodimer-1 (EthD-1) staining kit.[8][9][10]

Materials:

  • Cell-seeded SEMA hydrogel scaffolds in culture

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and EthD-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a working solution of Calcein-AM (stains live cells green) and EthD-1 (stains dead cells red) in PBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein-AM and 4 µM EthD-1.

  • Staining:

    • Aspirate the culture medium from the wells containing the cell-seeded hydrogels.

    • Wash the constructs once with PBS.

    • Add a sufficient volume of the Live/Dead staining solution to each well to completely cover the hydrogels.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized for different hydrogel thicknesses.

  • Imaging:

    • After incubation, carefully wash the hydrogels with PBS to remove excess stain.

    • Image the hydrogels using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

Protocol 4: Alkaline Phosphatase (ALP) Staining for Osteogenic Differentiation

This protocol describes the staining of alkaline phosphatase, an early marker of osteogenic differentiation, in cells cultured on SEMA scaffolds.[11][12][13]

Materials:

  • Cell-seeded SEMA hydrogel scaffolds cultured in osteogenic differentiation medium

  • Alkaline Phosphatase Staining Kit (containing BCIP/NBT substrate)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Wash buffer (e.g., PBS)

  • Light microscope

Procedure:

  • Fixation:

    • Aspirate the culture medium and wash the scaffolds with PBS.

    • Fix the cells by incubating the scaffolds in 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the scaffolds three times with PBS.

  • Staining:

    • Prepare the ALP staining solution according to the manufacturer's protocol (typically by mixing BCIP and NBT solutions).

    • Incubate the fixed scaffolds in the staining solution at room temperature in the dark until a blue/purple precipitate develops (usually 15-60 minutes).

  • Imaging:

    • Stop the reaction by washing the scaffolds with distilled water.

    • Image the scaffolds using a light microscope to visualize the blue/purple staining, indicating ALP activity.

Protocol 5: Glycosaminoglycan (GAG) Quantification for Chondrogenic Differentiation

This protocol outlines a method to quantify the amount of sulfated glycosaminoglycans (GAGs), a key component of the cartilage matrix, produced by cells cultured on SEMA scaffolds.[14][15]

Materials:

  • Cell-seeded SEMA hydrogel scaffolds cultured in chondrogenic differentiation medium

  • Papain digestion buffer (e.g., 0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)

  • Papain enzyme

  • Blyscan™ Sulfated Glycosaminoglycan Assay kit or similar dimethylmethylene blue (DMMB) based assay

  • Spectrophotometer

Procedure:

  • Digestion:

    • Wash the scaffolds with PBS and place them in microcentrifuge tubes.

    • Add papain digestion buffer containing papain (e.g., 125 µg/mL) to each tube.

    • Incubate at 60°C for 16-24 hours to digest the hydrogel and extracellular matrix.

  • Quantification:

    • After digestion, centrifuge the tubes to pellet any debris.

    • Use the supernatant for GAG quantification using a DMMB-based assay according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically around 656 nm) using a spectrophotometer.

    • Calculate the GAG concentration based on a standard curve prepared using known concentrations of chondroitin (B13769445) sulfate.

Signaling Pathways

FGF Signaling Pathway

The sulfonate groups on SEMA can bind to and present fibroblast growth factors (FGFs) to their receptors (FGFRs) on the cell surface, thereby activating downstream signaling cascades that promote cell proliferation and differentiation.[16][17][18]

FGF Signaling Pathway Activated by Sulfonated Scaffolds

FGF_Signaling cluster_scaffold SEMA Scaffold Surface cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SEMA Sulfonate Groups (-SO3⁻) FGF FGF SEMA->FGF Binds FGFR FGFR FGF->FGFR Activates FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Differentiation) ERK->Gene AKT AKT PI3K->AKT AKT->Gene DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Gene

FGF signaling activated by SEMA scaffolds.
Integrin-Mediated Signaling

The negatively charged surface of SEMA scaffolds can influence the adsorption of ECM proteins, which in turn affects integrin-mediated cell adhesion and signaling. This can lead to the activation of focal adhesion kinase (FAK) and downstream pathways that regulate cell survival, proliferation, and differentiation.

Integrin-Mediated Signaling on Sulfonated Scaffolds

Integrin_Signaling cluster_scaffold SEMA Scaffold Surface cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SEMA Sulfonate Groups (-SO3⁻) ECM Adsorbed ECM Proteins (e.g., Fibronectin) SEMA->ECM Adsorbs Integrin Integrin Receptor ECM->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Paxillin Paxillin FAK->Paxillin PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Vinculin Vinculin Paxillin->Vinculin Actin Actin Cytoskeleton Vinculin->Actin Gene Gene Expression (Adhesion, Survival, Proliferation) RAS_MAPK->Gene PI3K_AKT->Gene

Integrin signaling on SEMA scaffolds.

Conclusion

This compound is a versatile monomer for the creation of advanced tissue engineering scaffolds. Its ability to mimic the native ECM and modulate cell behavior through its sulfonate groups makes it a valuable tool for researchers in regenerative medicine. The protocols and data presented here provide a foundation for the development and application of SEMA-based biomaterials for a wide range of tissue engineering applications. Further research will continue to elucidate the full potential of this promising biomaterial.

References

Application Notes and Protocols: Controlling Hydrogel Pore Size with 2-Sulfoethyl Methacrylate (SEMA) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, including pore size, make them highly attractive for a wide range of biomedical applications, such as controlled drug delivery, tissue engineering, and cell encapsulation. The pore size, or mesh size, of a hydrogel network is a critical parameter that governs the diffusion of molecules, nutrients, and therapeutics into, through, and out of the hydrogel matrix. precise control over pore size is therefore essential for designing hydrogels with optimized performance for specific applications.

This document provides detailed application notes and protocols on how to control the pore size of hydrogels by varying the concentration of the functional monomer, 2-Sulfoethyl methacrylate (B99206) (SEMA). SEMA is a hydrophilic, anionic monomer that can be incorporated into hydrogel formulations to modulate their swelling behavior, mechanical properties, and, importantly, their porous architecture.

Principle of Pore Size Control with SEMA Concentration

The pore size of a hydrogel is inversely related to its crosslinking density. In a free-radical polymerization process, a higher concentration of monomers, including SEMA, in the precursor solution generally leads to a more densely crosslinked polymer network. This is because a greater number of monomer units are available to participate in the polymerization and crosslinking reactions, resulting in shorter polymer chains between crosslinks and, consequently, smaller pores or a finer mesh structure.

Conversely, a lower concentration of SEMA and other monomers will result in a less dense network with larger pores. Therefore, by systematically varying the concentration of SEMA in the hydrogel formulation, it is possible to tune the pore size to meet the requirements of a specific application. For instance, hydrogels with larger pores may be suitable for tissue engineering scaffolds that need to support cell infiltration, while hydrogels with smaller pores might be preferred for the sustained release of small molecule drugs.

Data Presentation: Effect of Monomer Concentration on Hydrogel Pore Size

The following table summarizes the expected trend of the effect of the total monomer concentration (with a fixed SEMA ratio) on the average pore size of a hydrogel. It is important to note that these values are illustrative and the actual pore sizes will depend on the specific hydrogel formulation, including the type and concentration of the crosslinker, the initiator, and the polymerization conditions. Experimental validation is crucial.

Total Monomer Concentration (w/v %)Representative Average Pore Size (µm)Observations
550 - 100Highly porous structure, suitable for cell infiltration and rapid release of large molecules.
1020 - 50Moderately porous, balances diffusive transport with mechanical integrity.
155 - 20Denser network, suitable for sustained release of small molecules.
201 - 5Very dense network, may restrict diffusion of all but the smallest molecules.

Experimental Protocols

Protocol 1: Synthesis of SEMA-Containing Hydrogels with Varying Pore Sizes

This protocol describes the preparation of poly(2-sulfoethyl methacrylate) (PSEMA) hydrogels with different pore sizes by varying the initial monomer concentration.

Materials:

  • This compound (SEMA)

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a series of precursor solutions with varying SEMA concentrations (e.g., 5%, 10%, 15%, 20% w/v) in DI water.

    • For each SEMA concentration, add MBAA as a crosslinker. A typical concentration is 1 mol% with respect to the SEMA monomer.

    • Stir the solutions until all components are fully dissolved.

  • Initiation of Polymerization:

    • To initiate the polymerization, add APS (e.g., 0.5% w/v of the total solution) and TEMED (e.g., 0.2% v/v of the total solution) to the precursor solution.

    • Mix the solution thoroughly but gently to avoid introducing air bubbles.

  • Gelation:

    • Quickly pipette the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer for thin films, or into a multi-well plate for cylindrical scaffolds).

    • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel is formed.

  • Purification:

    • Carefully remove the hydrogels from the molds.

    • Immerse the hydrogels in a large volume of DI water or PBS (pH 7.4) for 2-3 days, changing the water/PBS daily, to remove any unreacted monomers and initiator.

  • Storage:

    • Store the purified hydrogels in PBS at 4°C until further use.

Protocol 2: Characterization of Hydrogel Pore Size by Scanning Electron Microscopy (SEM)

This protocol outlines the procedure for preparing and imaging hydrogel samples to determine their pore size using SEM.

Materials:

  • Synthesized SEMA hydrogels

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Sputter coater

  • Scanning Electron Microscope (SEM)

Procedure:

  • Sample Preparation:

    • Cut a small piece of the swollen hydrogel sample.

    • Rapidly freeze the sample by plunging it into liquid nitrogen. This helps to preserve the porous structure.

  • Freeze-Drying (Lyophilization):

    • Transfer the frozen sample to a freeze-dryer.

    • Lyophilize the sample for at least 48 hours, or until all the water has been sublimated and the sample is completely dry.

  • Fracturing:

    • Carefully fracture the dried hydrogel to expose a cross-sectional surface. This can be done by gently breaking the sample with forceps.

  • Sputter Coating:

    • Mount the fractured sample onto an SEM stub with conductive carbon tape.

    • Coat the sample with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater. This prevents charging of the sample under the electron beam.

  • SEM Imaging:

    • Place the coated sample into the SEM chamber.

    • Image the cross-sectional surface of the hydrogel at various magnifications.

    • Acquire multiple images from different areas of the sample to ensure representativeness.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the pore diameters from the SEM micrographs.

    • Calculate the average pore size and the pore size distribution.

Mandatory Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Pore Size Characterization start Prepare Precursor Solutions (Varying SEMA Conc.) initiation Initiate Polymerization (APS/TEMED) start->initiation gelation Gelation in Mold initiation->gelation purification Purification in DI Water/PBS gelation->purification storage Store at 4°C purification->storage sample_prep Freeze Hydrogel (Liquid Nitrogen) storage->sample_prep freeze_dry Freeze-Dry (Lyophilize) sample_prep->freeze_dry fracture Fracture Dried Hydrogel freeze_dry->fracture sputter Sputter Coat (Gold/Platinum) fracture->sputter sem SEM Imaging sputter->sem analysis Image Analysis (Pore Size Measurement) sem->analysis

Caption: Experimental workflow for hydrogel synthesis and pore size characterization.

signaling_pathway cluster_input Input Parameter cluster_process Polymerization Process cluster_output Hydrogel Property sema_conc SEMA Monomer Concentration crosslinking_density Crosslinking Density sema_conc->crosslinking_density Directly Proportional pore_size Average Pore Size crosslinking_density->pore_size Inversely Proportional

Caption: Logical relationship between SEMA concentration and hydrogel pore size.

Troubleshooting & Optimization

Technical Support Center: RAFT Polymerization of Sulfonated Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of sulfonated monomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance for successful polymer synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the RAFT polymerization of sulfonated monomers in a question-and-answer format.

Question 1: Why is my polymerization completely inhibited or showing a long induction period?

Answer:

Complete inhibition or a significant induction period in RAFT polymerization is often due to the presence of oxygen, which acts as a radical scavenger. It is critical to thoroughly deoxygenate your reaction mixture. Other potential causes include impurities in your reagents or an inappropriate choice of initiator for your reaction temperature.

Possible Causes and Solutions:

  • Presence of Oxygen:

    • Solution: Thoroughly degas the reaction mixture. Common methods include performing at least three freeze-pump-thaw cycles or purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes).

  • Inefficient Initiator:

    • Solution: Ensure your initiator is suitable for the reaction temperature. For aqueous polymerizations, water-soluble initiators like 4,4′-azobis(4-cyanovaleric acid) (ACVA or V-501) are commonly used at temperatures between 60-80 °C. If your reaction temperature is too low for the chosen initiator, its decomposition rate will be too slow to generate a sufficient radical flux.

  • Impurities in Reagents:

    • Solution: Use purified monomers. For example, passing the monomer through a column of basic alumina (B75360) can remove inhibitors. Ensure your solvent and RAFT agent are also of high purity.

Question 2: My polymerization is very slow (retarded). What can I do to increase the rate?

Answer:

Retardation in RAFT polymerization can be caused by several factors, including the choice of RAFT agent and the reaction conditions.

Possible Causes and Solutions:

  • Inappropriate RAFT Agent:

    • Solution: Some RAFT agents, particularly aromatic dithioesters, can cause retardation at high concentrations.[1] If you are using such an agent, consider reducing its concentration or switching to a trithiocarbonate (B1256668), which is generally less prone to retardation.

  • Low Temperature:

    • Solution: Increasing the reaction temperature will increase the rate of both initiator decomposition and propagation. However, be aware that excessively high temperatures can lead to side reactions and a loss of control over the polymerization.

  • Low Initiator Concentration:

    • Solution: While a low initiator concentration is desirable for good control, an excessively low concentration can lead to a very slow polymerization rate. A typical starting point for the [CTA]:[Initiator] ratio is between 3:1 and 10:1.

Question 3: The molecular weight distribution of my polymer is broad (high PDI). How can I improve the control over my polymerization?

Answer:

A high polydispersity index (PDI) indicates poor control over the polymerization. This can be due to several factors, including the choice of RAFT agent, its potential degradation, and suboptimal reaction conditions. A well-controlled RAFT polymerization should yield a PDI below 1.3.

Possible Causes and Solutions:

  • Inappropriate RAFT Agent:

    • Solution: The transfer constant of the RAFT agent must be suitable for the monomer being polymerized. For sulfonated monomers, which are typically "more activated monomers" (MAMs), trithiocarbonates and dithiobenzoates are generally effective.[1] Consult compatibility charts to select an appropriate RAFT agent.

  • Hydrolysis of RAFT Agent:

    • Solution: Some RAFT agents, especially those containing nitrile groups like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), can undergo hydrolysis, particularly in aqueous media at elevated temperatures or non-neutral pH.[2] This degradation can lead to a loss of control. Trithiocarbonates are generally more stable against hydrolysis.[2] If you suspect hydrolysis, consider using a more stable RAFT agent or adjusting the pH of your reaction mixture to be slightly acidic.

  • High Monomer Conversion:

    • Solution: Pushing the polymerization to very high conversions can sometimes result in a loss of control and a broadening of the PDI due to an increase in termination reactions. If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%).

Question 4: I'm having trouble dissolving my sulfonated monomer or the resulting polymer. What are my options?

Answer:

Solubility is a common challenge when working with highly polar sulfonated monomers and their corresponding polymers, especially when preparing block copolymers with hydrophobic segments.

Possible Causes and Solutions:

  • Poor Solubility of Monomer in Organic Solvents:

    • Solution 1: Use an Aqueous System: Many sulfonated monomers, such as sodium 4-styrenesulfonate (NaSS) and 2-acrylamido-2-methylpropanesulfonate (AMPS), are water-soluble. Performing the RAFT polymerization in water is often the most straightforward approach.

    • Solution 2: Neutralize the Sulfonic Acid: The acidic form of some sulfonated monomers can have limited solubility. Neutralizing the sulfonic acid with a base, such as triethylamine (B128534), can form a polymerizable ionic liquid that may be soluble in polar organic solvents like DMF or DMSO.[3]

    • Solution 3: Polymerize a Sulfonate Ester Precursor: An alternative strategy is to polymerize a sulfonate ester version of the monomer, which is typically more soluble in organic solvents. The resulting polymer can then be hydrolyzed to yield the desired sulfonated polymer.[2][4]

  • Poor Solubility of the Final Polymer:

    • Solution: The solubility of the final polymer will depend on its composition and molecular weight. For amphiphilic block copolymers, you may need to use a solvent mixture or perform the synthesis via polymerization-induced self-assembly (PISA).

Frequently Asked Questions (FAQs)

Q1: Which RAFT agent should I choose for my sulfonated monomer?

A1: The choice of RAFT agent is crucial for a successful polymerization. For sulfonated monomers, which are generally considered "more activated monomers" (MAMs), trithiocarbonates and dithiobenzoates are typically the most suitable classes of RAFT agents.[1] The table below provides a general guide.

Table 1: RAFT Agent Compatibility for Common Sulfonated Monomers

MonomerRecommended RAFT Agent ClassExample RAFT Agents
Sodium 4-styrenesulfonate (NaSS)Dithiobenzoates, Trithiocarbonates4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), 2-Cyano-2-propyl dodecyl trithiocarbonate
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)Trithiocarbonates4-Cyano-4-(((dodecylsulfanyl)carbonothioyl)sulfanyl)pentanoic acid, S,S-Dibenzyl trithiocarbonate
Vinyl Sulfonic Acid (VSA)Xanthates (for sulfonate ester precursors)O-Ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate (for vinyl sulfonate esters)

Q2: What is a typical monomer:CTA:initiator ratio for these polymerizations?

A2: The ratio of monomer to RAFT agent (CTA) determines the target degree of polymerization (and thus the molecular weight), while the CTA to initiator ratio influences the polymerization rate and the number of "dead" polymer chains. The table below provides typical starting ratios.

Table 2: Typical Molar Ratios for RAFT Polymerization of Sulfonated Monomers

ParameterTypical RangeNotes
[Monomer]:[CTA]50:1 to 500:1Lower ratios for lower molecular weights, higher ratios for higher molecular weights.
[CTA]:[Initiator]3:1 to 10:1A higher ratio generally leads to better control but a slower reaction rate.

Q3: How does pH affect the RAFT polymerization of sulfonated monomers?

A3: The pH of the reaction medium can have a significant impact on the polymerization of ionizable monomers. For sulfonated monomers, the degree of ionization of the sulfonic acid group can affect monomer solubility, reactivity, and the stability of the RAFT agent. It has been shown that for monomers like acrylic acid, polymerization at a lower pH (when the acid is protonated) can lead to better control. The pH can also influence the hydrolytic stability of the RAFT agent, with increased rates of hydrolysis often observed at higher pH.[2]

Q4: Can I polymerize the acidic form of a sulfonated monomer directly?

A4: While possible, direct polymerization of the acidic form of a sulfonated monomer can be challenging due to its high acidity, which can potentially interfere with the RAFT process or cause solubility issues. It is often more practical to polymerize the salt form (e.g., sodium salt) in an aqueous solution or to neutralize the acidic monomer with a base before polymerization in an organic solvent.[3]

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of Sodium 4-Styrenesulfonate (NaSS) in Water

This protocol describes a typical procedure for the homopolymerization of NaSS in an aqueous solution.

  • Reagent Preparation:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve sodium 4-styrenesulfonate (NaSS) (e.g., 2.06 g, 10 mmol) and a suitable RAFT agent such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (e.g., 27.9 mg, 0.1 mmol, for a target DP of 100) in deionized water (e.g., 10 mL).

    • In a separate vial, prepare a stock solution of a water-soluble initiator, such as 4,4′-azobis(4-cyanovaleric acid) (ACVA) (e.g., 28 mg, 0.1 mmol) in a small amount of water or a compatible solvent. For a [CTA]:[I] ratio of 5:1, you would use 0.02 mmol of initiator.

  • Degassing:

    • Seal the Schlenk flask with a rubber septum and degas the monomer/RAFT agent solution by performing at least three freeze-pump-thaw cycles.

    • Alternatively, purge the solution with a high-purity inert gas (argon or nitrogen) for 30-60 minutes.

  • Polymerization:

    • After degassing, backfill the flask with the inert gas.

    • Using a degassed syringe, inject the required amount of the initiator stock solution into the reaction mixture.

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring and Termination:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification:

    • The resulting polymer can be purified by dialysis against deionized water using an appropriate molecular weight cut-off membrane, followed by lyophilization to obtain the solid polymer.

Protocol 2: RAFT Polymerization of 2-Acrylamido-2-methylpropanesulfonate (AMPS) (Neutralized Form) in an Organic Solvent

This protocol involves the neutralization of AMPS to improve its solubility in an organic solvent.[3]

  • Monomer Neutralization:

    • In a round-bottom flask, dissolve AMPS (e.g., 6.75 g, 33 mmol) in a suitable solvent like DMSO (e.g., 12 mL).

    • Slowly add an equimolar amount of triethylamine (e.g., 4.54 mL, 33 mmol) to the solution while stirring. Stir until the monomer is fully dissolved.

  • Reagent Addition:

    • To the neutralized monomer solution, add the RAFT agent (e.g., a trithiocarbonate suitable for acrylamides) and the initiator (e.g., AIBN, if the reaction is in an organic solvent). The molar ratios should be selected based on the desired molecular weight and reaction rate.

  • Degassing:

    • Seal the flask and degas the reaction mixture using freeze-pump-thaw cycles or by purging with an inert gas.

  • Polymerization:

    • After degassing, place the flask in a preheated oil bath (e.g., 80 °C) and stir.

  • Monitoring and Termination:

    • Follow the same procedure as in Protocol 1 to monitor and terminate the reaction.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether).

    • Collect the precipitate by filtration and dry it under vacuum.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the RAFT polymerization of sulfonated monomers.

RAFT_Mechanism General RAFT Polymerization Mechanism cluster_initiation Initiation cluster_RAFT RAFT Equilibrium cluster_termination Termination I Initiator R_dot Radical (I●) I->R_dot Decomposition Pn_dot Propagating Radical (Pn●) R_dot->Pn_dot + Monomer Intermediate Intermediate Radical Pn_dot->Intermediate + CTA Pn_dot_chain Pn● M Monomer CTA RAFT Agent (Z-C(=S)S-R) Intermediate->Pn_dot - R● Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant - Pn● R_dot_init R● Intermediate->R_dot_init - Pn-S-C(=S)-Z Dormant->Intermediate + Pn● Pn_dot_new New Pn● R_dot_init->Pn_dot_new + Monomer Dead_Polymer Dead Polymer Pn_dot_term1 Pn● Pn_dot_term1->Dead_Polymer Pn_dot_term2 Pm● Pn_dot_term2->Dead_Polymer

Caption: A diagram illustrating the key steps in the RAFT polymerization process.

Troubleshooting_Workflow Troubleshooting Workflow for RAFT Polymerization Start Polymerization Problem Q1 No polymerization or long induction period? Start->Q1 A1_1 Degas reaction mixture thoroughly (freeze-pump-thaw) Q1->A1_1 Yes Q2 Slow polymerization (retardation)? Q1->Q2 No A1_1->Q2 A1_2 Check initiator suitability for reaction temperature A1_2->Q2 A1_3 Purify monomer and other reagents A1_3->Q2 A2_1 Consider a different RAFT agent (e.g., trithiocarbonate) Q2->A2_1 Yes Q3 High PDI? Q2->Q3 No A2_1->Q3 A2_2 Increase reaction temperature A2_2->Q3 A2_3 Optimize [CTA]:[Initiator] ratio A2_3->Q3 A3_1 Select a more appropriate RAFT agent for your monomer Q3->A3_1 Yes Q4 Solubility issues? Q3->Q4 No A3_1->Q4 A3_2 Check for RAFT agent hydrolysis (consider a more stable one) A3_2->Q4 A3_3 Stop reaction at moderate conversion A3_3->Q4 A4_1 Use an aqueous system Q4->A4_1 Yes End Successful Polymerization Q4->End No A4_1->End A4_2 Neutralize monomer with a base A4_2->End A4_3 Polymerize a sulfonate ester precursor A4_3->End

Caption: A decision tree for troubleshooting common issues in RAFT polymerization.

pH_Effect Effect of pH on Sulfonated Monomer Polymerization cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Monomer_H Protonated Monomer (R-SO3H) Solubility_low Potentially lower aqueous solubility Monomer_H->Solubility_low Control_good Often better polymerization control Monomer_H->Control_good Monomer_Na Deprotonated Monomer (R-SO3- Na+) Solubility_high High aqueous solubility Monomer_Na->Solubility_high Control_issue Potential for RAFT agent hydrolysis and reduced control Monomer_Na->Control_issue pH Reaction pH pH->Monomer_H < pKa pH->Monomer_Na > pKa

References

Technical Support Center: Purification of Poly(2-Sulfoethyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of poly(2-sulfoethyl methacrylate) (poly(SEMA)) after synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a poly(SEMA) synthesis reaction?

After the synthesis of poly(SEMA), the crude product typically contains unreacted 2-sulfoethyl methacrylate (B99206) (SEMA) monomer, initiator fragments, and salts from the polymerization process. These impurities can significantly affect the polymer's properties and performance in downstream applications and therefore need to be removed.

Q2: Which purification methods are most effective for poly(SEMA)?

The most common and effective methods for purifying water-soluble polymers like poly(SEMA) are dialysis and precipitation.[1][2] Dialysis is generally the preferred method due to the high water solubility of poly(SEMA), which can make finding a suitable non-solvent for precipitation challenging.

Q3: How do I choose between dialysis and precipitation for purifying my poly(SEMA)?

Dialysis is highly recommended for poly(SEMA) as it effectively removes small molecules like unreacted monomers and salts while retaining the polymer in an aqueous solution.[3] Precipitation can be a faster alternative but requires finding a non-solvent in which the polymer is insoluble while the impurities remain dissolved.[4][5] This can be difficult for a highly hydrophilic polymer like poly(SEMA) and may lead to polymer aggregation.[6]

Q4: What is the recommended molecular weight cut-off (MWCO) for the dialysis membrane when purifying poly(SEMA)?

A dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 1-3.5 kDa is typically recommended.[7][8] This MWCO is small enough to retain the poly(SEMA) chains while allowing the small SEMA monomer (MW: 194.21 g/mol ) and other low molecular weight impurities to diffuse out.[]

Q5: How can I confirm that my poly(SEMA) is pure after purification?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique to confirm the purity of your polymer. The disappearance of the characteristic peaks of the vinyl protons from the SEMA monomer is a clear indication of its removal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Polymer precipitates or aggregates during dialysis. The concentration of the polymer solution inside the dialysis bag is too high, leading to intermolecular interactions and aggregation.[6]- Use a more dilute polymer solution inside the dialysis bag.- Ensure constant and gentle stirring of the dialysis buffer to facilitate efficient diffusion and prevent localized concentration gradients.
Low polymer yield after precipitation. The chosen non-solvent has some solubility for the polymer, or the polymer precipitate is too fine to be effectively collected by filtration or centrifugation.- Screen a variety of non-solvents to find one that causes rapid and complete precipitation.- Cool the precipitation mixture to further decrease the polymer's solubility.- If the precipitate is fine, use centrifugation at a higher speed and for a longer duration to pellet the polymer.
Unreacted monomer is still present after purification. - Dialysis: Insufficient dialysis time or infrequent changes of the dialysis buffer.- Precipitation: The non-solvent is also a good solvent for the monomer, or the monomer is trapped within the precipitated polymer.- Dialysis: Increase the dialysis duration and the frequency of water changes. Use a larger volume of dialysis buffer.- Precipitation: Perform multiple re-precipitation steps. Dissolve the polymer in a good solvent and precipitate it again in a non-solvent.[2]
The pH of the polymer solution changes after dialysis. If the polymerization was conducted under acidic or basic conditions, residual acids or bases might be present. Dialysis against neutral water will bring the pH of the polymer solution towards neutral.This is generally expected. If a specific pH is required for your application, you can adjust it after the purification is complete using a suitable buffer.

Experimental Protocols

Recommended Method: Dialysis

This method is highly effective for removing unreacted monomers, initiators, and salts from the water-soluble poly(SEMA).

Materials:

  • Crude poly(SEMA) solution

  • Dialysis tubing (MWCO 1-3.5 kDa)

  • Large beaker (e.g., 4 L)

  • Magnetic stirrer and stir bar

  • Deionized water

Procedure:

  • Cut a suitable length of dialysis tubing and hydrate (B1144303) it in deionized water according to the manufacturer's instructions.

  • Secure one end of the tubing with a dialysis clip.

  • Load the crude poly(SEMA) solution into the dialysis bag, leaving some headspace to allow for water uptake.

  • Secure the other end of the tubing with a second clip, ensuring no leaks.

  • Place the sealed dialysis bag into a large beaker containing deionized water. The volume of the water should be at least 100 times the volume of the polymer solution.

  • Place the beaker on a magnetic stirrer and stir the water gently.

  • Change the deionized water every 4-6 hours for the first 24 hours, and then every 12 hours for the next 48 hours.

  • After 72 hours, remove the dialysis bag from the water.

  • Recover the purified poly(SEMA) solution from the bag.

  • The purified polymer solution can be used as is or lyophilized to obtain a solid powder.

Alternative Method: Precipitation

This method can be faster than dialysis but requires careful selection of a non-solvent.

Materials:

  • Crude poly(SEMA) solution (dissolved in a minimal amount of a good solvent, e.g., water or methanol)

  • A non-solvent for poly(SEMA) (e.g., acetone, isopropanol (B130326) - requires screening )

  • Beaker

  • Magnetic stirrer and stir bar

  • Centrifuge or filtration apparatus

Procedure:

  • Place the crude poly(SEMA) solution in a beaker and stir it on a magnetic stirrer.

  • Slowly add the non-solvent to the polymer solution while stirring vigorously.

  • Continue adding the non-solvent until the polymer precipitates out of the solution. The solution will become cloudy, and a solid will form.

  • Once precipitation is complete, continue stirring for another 30 minutes.

  • Separate the precipitated polymer from the solvent by either centrifugation or filtration.

  • Wash the polymer pellet or solid with fresh non-solvent to remove any remaining impurities.

  • Repeat the dissolution and precipitation steps (re-precipitation) 2-3 times for higher purity.[2]

  • Dry the purified polymer under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Poly(SEMA) Synthesis crude_product Crude Polymer Solution (Polymer, Monomer, Salts) synthesis->crude_product dialysis Dialysis (vs. Deionized Water) crude_product->dialysis Recommended precipitation Precipitation (in Non-solvent) crude_product->precipitation Alternative analysis Purity Analysis (e.g., NMR) dialysis->analysis precipitation->analysis pure_polymer Purified Poly(SEMA) analysis->pure_polymer

Caption: Experimental workflow for the purification of poly(this compound).

logical_relationship start Start: Crude Poly(SEMA) is_soluble Is the polymer water-soluble? start->is_soluble dialysis Use Dialysis is_soluble->dialysis Yes (Recommended) precipitation Attempt Precipitation is_soluble->precipitation No / Alternative pure_polymer End: Pure Poly(SEMA) dialysis->pure_polymer find_nonsolvent Screen for a non-solvent precipitation->find_nonsolvent find_nonsolvent->dialysis If no suitable non-solvent is found find_nonsolvent->precipitation

Caption: Decision-making process for choosing a purification method for poly(this compound).

References

Technical Support Center: Troubleshooting Side Reactions in Free Radical Polymerization of Methacrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the free-radical polymerization of methacrylate (B99206) monomers. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and quantitative data to help you optimize your polymerization reactions and achieve desired polymer properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My polymerization is significantly delayed or completely inhibited. What are the common causes?

A1: A long induction period or complete inhibition of polymerization is a frequent issue, often caused by:

  • Presence of Oxygen: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1][2] It reacts with initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymerization chain.[1] This inhibition continues until all the dissolved oxygen is consumed.[1]

  • Ineffective Initiator: The initiator may have decomposed due to improper storage (e.g., exposure to heat or light) or may be used at a concentration that is too low for the specific reaction conditions.

  • Presence of Inhibitors: Methacrylate monomers are typically supplied with inhibitors (e.g., hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ)) to prevent premature polymerization during storage.[3][4] These inhibitors must be removed before polymerization.

  • Impurities in the Monomer or Solvent: Certain impurities can act as retarders, slowing down the rate of polymerization.[3][4]

Troubleshooting Steps:

  • Deoxygenate the Reaction Mixture: Before initiating polymerization, thoroughly degas the monomer and any solvents. Common methods include sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or performing at least three freeze-pump-thaw cycles.[1] Ensure all reaction vessels are purged with an inert gas.

  • Verify Initiator Activity: Use a fresh, properly stored initiator. Ensure the initiator concentration is appropriate for your target molecular weight and reaction temperature.

  • Remove Inhibitors: Pass the monomer through a column of activated basic alumina (B75360) to remove phenolic inhibitors.

  • Purify Monomer and Solvents: If impurities are suspected, distill the monomer and solvents before use.

Q2: The molecular weight of my polymer is lower than expected and the polydispersity is high. What could be the reason?

A2: A lower than expected molecular weight and broad molecular weight distribution are often indicative of excessive chain transfer reactions.[5][6][7]

  • Chain Transfer to Monomer: The propagating radical can abstract a hydrogen atom from a monomer molecule, terminating the growing chain and initiating a new, shorter chain.[8]

  • Chain Transfer to Solvent: Solvents, especially those with easily abstractable protons (e.g., thiols, some alcohols, and ketones), can act as chain transfer agents, leading to a decrease in molecular weight.[9][10]

  • Chain Transfer to Polymer: A propagating radical can abstract a hydrogen atom from the backbone of a polymer chain.[7] This leads to branched polymers and can broaden the molecular weight distribution.

  • High Initiator Concentration: A higher concentration of initiator produces more initial radicals, leading to a larger number of shorter polymer chains.

Troubleshooting Steps:

  • Reduce Initiator Concentration: Lowering the initiator concentration will result in fewer growing chains at any given time, leading to higher molecular weight polymers.

  • Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. Benzene and toluene (B28343) are generally better choices than alcohols or ketones when high molecular weight is desired.

  • Control Reaction Temperature: Chain transfer reactions can be temperature-dependent.[11] Lowering the reaction temperature can sometimes reduce the extent of chain transfer.

  • Consider a Chain Transfer Agent (CTA): If a specific low molecular weight is desired, a CTA with a known chain transfer constant can be intentionally added to the system to control the molecular weight.[12]

Q3: My polymerization reaction is becoming very viscous and difficult to control, sometimes leading to a runaway reaction. What is happening?

A3: This phenomenon is known as the Trommsdorff-Norrish effect or gel effect.[7]

  • Diffusion-Limited Termination: As the polymerization progresses, the viscosity of the reaction medium increases significantly. This high viscosity restricts the mobility of the large polymer chains, making it difficult for two growing radical chains to come together and terminate.[7]

  • Autoacceleration: While termination is hindered, the smaller monomer molecules can still diffuse to the propagating chain ends. This leads to a rapid increase in the polymerization rate, heat generation, and a sharp rise in molecular weight.[7][13] The exothermic nature of the reaction can lead to a dangerous, uncontrolled runaway reaction if the heat is not dissipated effectively.[5][13][14]

Troubleshooting Steps:

  • Perform Polymerization in Solution: Diluting the monomer with a solvent helps to dissipate heat and reduce the viscosity increase, thereby mitigating the gel effect.

  • Use a Lower Monomer Concentration: A lower initial monomer concentration will lead to a slower buildup of viscosity.

  • Improve Heat Transfer: Ensure efficient stirring and use a reaction vessel with a high surface area-to-volume ratio to facilitate heat removal. A cooling bath is highly recommended.

  • Consider Suspension or Emulsion Polymerization: These techniques compartmentalize the polymerization in droplets or particles dispersed in a continuous phase (usually water), which acts as an efficient heat sink.

Summary of Key Side Reactions

Side ReactionCauseEffect on PolymerTroubleshooting Strategy
Inhibition by Oxygen Dissolved oxygen in the reaction mixture.[1]Long induction period or complete prevention of polymerization.[1]Degas monomer and solvents (sparging with inert gas or freeze-pump-thaw cycles).[1]
Termination by Disproportionation Mutual reaction of two propagating radicals where a hydrogen atom is transferred from one chain to the other.[5][6]Formation of two polymer chains, one with a saturated end and one with an unsaturated end group.[5] This is the main termination pathway for methacrylates.[5][8][15]The ratio of disproportionation to combination is monomer and temperature-dependent.[15][16] Lowering the temperature can slightly favor combination for some methacrylates.[15]
Chain Transfer Abstraction of an atom (usually hydrogen) by a propagating radical from a monomer, solvent, polymer, or chain transfer agent.[6][7]Decreased molecular weight, increased polydispersity, and potential for branching.[7]Use solvents with low chain transfer constants, reduce initiator concentration, control temperature.[9]
Gel Effect (Trommsdorff-Norrish Effect) Increased viscosity at high conversion, leading to diffusion-limited termination.[7]Rapid increase in polymerization rate, molecular weight, and heat generation (autoacceleration), potentially leading to a runaway reaction.[7][13]Perform polymerization in solution, use lower monomer concentration, ensure efficient heat removal.
Premature Polymerization Depletion of inhibitor, exposure to heat or UV light during storage.[1]Solidification of monomer in the storage container.Store monomer in a cool, dark place with the appropriate headspace of air if the inhibitor requires oxygen to be effective (e.g., MEHQ).[1]

Experimental Protocols

Protocol 1: Removal of Inhibitor from Methacrylate Monomers

Objective: To remove phenolic inhibitors (e.g., MEHQ) from methacrylate monomers prior to polymerization.

Materials:

  • Methacrylate monomer (e.g., methyl methacrylate, MMA)

  • Activated basic alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Chromatography column

  • Glass wool

  • Beaker or flask for collection

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Set up the chromatography column in a fume hood.

  • Place a small plug of glass wool at the bottom of the column.

  • Fill the column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule is to use a 10:1 ratio of monomer volume to alumina volume).

  • Gently tap the column to ensure the alumina is well-packed.

  • Carefully pour the methacrylate monomer onto the top of the alumina column.

  • Allow the monomer to elute through the column under gravity. For faster elution, a gentle positive pressure of inert gas can be applied to the top of the column.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere for a short period.

Protocol 2: Degassing by Freeze-Pump-Thaw

Objective: To remove dissolved oxygen from the monomer and solvent mixture.

Materials:

  • Schlenk flask containing the monomer/solvent mixture

  • High-vacuum line

  • Dewar flask

  • Liquid nitrogen

Procedure:

  • Attach the Schlenk flask containing the reaction mixture to the vacuum line.

  • Place the Dewar flask containing liquid nitrogen around the Schlenk flask to freeze the contents completely.

  • Once the mixture is frozen solid, open the flask to the vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen Dewar and allow the mixture to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.[1]

  • Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[1]

  • After the final thaw, backfill the flask with an inert gas.[1]

Visualizations

Free_Radical_Polymerization_Side_Reactions cluster_main_pathway Main Polymerization Pathway cluster_side_reactions Side Reactions Initiator Initiator Radical_Initiator Radical_Initiator Initiator->Radical_Initiator Decomposition Propagating_Radical_1 Propagating_Radical_1 Radical_Initiator->Propagating_Radical_1 Initiation (Monomer Addition) Peroxy_Radical Peroxy_Radical Radical_Initiator->Peroxy_Radical Inhibition Propagating_Radical_N Propagating_Radical_N Propagating_Radical_1->Propagating_Radical_N Propagation (n Monomer Additions) Propagating_Radical_1->Peroxy_Radical Dead_Polymer Dead_Polymer Propagating_Radical_N->Dead_Polymer Termination Dead_Polymer_DT Dead_Polymer_DT Propagating_Radical_N->Dead_Polymer_DT Disproportionation Dead_Polymer_C Dead_Polymer_C Propagating_Radical_N->Dead_Polymer_C Combination Dead_Polymer_CT Dead_Polymer_CT Propagating_Radical_N->Dead_Polymer_CT Chain Transfer (to Monomer, Solvent, Polymer) New_Radical New_Radical Dead_Polymer_CT->New_Radical New Radical Formation Propagating_Radical_1_New Propagating_Radical_1_New New_Radical->Propagating_Radical_1_New Initiation Oxygen Oxygen

Caption: Overview of side reactions in free radical polymerization.

The above diagram illustrates the main pathway of free-radical polymerization and the key side reactions that can occur, including termination by disproportionation and combination, chain transfer, and inhibition by oxygen. Understanding these competing reactions is crucial for controlling the polymerization process and the final properties of the polymer.

References

Technical Support Center: Optimizing 2-Sulfoethyl Methacrylate (SEMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Sulfoethyl methacrylate (B99206) (SEMA).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in 2-Sulfoethyl methacrylate (SEMA) polymerization?

A1: In the free-radical polymerization of SEMA, the initiator is a chemical species that, upon activation (e.g., by heat or light), decomposes to generate free radicals. These highly reactive radicals then attack the double bond of the SEMA monomer, initiating the polymerization process and starting the growth of a polymer chain. The concentration of the initiator is a critical parameter that influences the rate of polymerization, the final molecular weight of the polymer, and its molecular weight distribution.

Q2: Which initiators are commonly used for the polymerization of this compound (SEMA)?

A2: For the free-radical polymerization of SEMA, which is often carried out in aqueous solutions due to the monomer's water solubility, common initiators include:

  • Water-soluble initiators:

    • Potassium persulfate (KPS)

    • Ammonium persulfate (APS)

    • 4,4'-Azobis(4-cyanovaleric acid) (V-501)

  • Redox initiator systems (for lower temperature polymerization):

    • Potassium persulfate/sodium bisulfite

    • Ammonium persulfate/N,N,N',N'-tetramethylethylenediamine (TEMED)

For polymerization in organic solvents, oil-soluble initiators like 2,2'-Azobisisobutyronitrile (AIBN) and Benzoyl peroxide (BPO) can be used. The choice of initiator depends on the solvent system and the desired reaction temperature.

Q3: How does initiator concentration affect the molecular weight of poly(this compound)?

A3: Increasing the initiator concentration generally leads to a lower average molecular weight of the resulting polymer.[1][2] This is because a higher concentration of the initiator generates a larger number of free radicals, which in turn initiate more polymer chains simultaneously.[3] With a fixed amount of monomer, having more growing chains means that each chain will be shorter on average when the monomer is consumed. Conversely, a lower initiator concentration results in fewer, but longer, polymer chains, leading to a higher average molecular weight.

Q4: Can the initiator concentration influence the polydispersity index (PDI) of the synthesized polymer?

A4: Yes, the initiator concentration can affect the polydispersity index (PDI) of the polymer. The PDI is a measure of the distribution of molecular weights in a given polymer sample. While the relationship can be complex, very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and thus a higher PDI. This can be due to an increased likelihood of side reactions and termination events at the extremes of initiator concentration. For many controlled radical polymerization techniques, a specific molar ratio of initiator to monomer is crucial for achieving a narrow PDI (i.e., a more uniform set of polymer chains).

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Slow or No Polymerization 1. Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to start the polymerization at a reasonable rate. 2. Low Reaction Temperature: The temperature may not be high enough for the thermal decomposition of the initiator to occur efficiently. 3. Presence of Inhibitors: The SEMA monomer may contain inhibitors (like MEHQ) that quench the free radicals. 4. Presence of Oxygen: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting polymerization.1. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., by 25-50%). 2. Increase Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., 60-80 °C for AIBN). 3. Remove Inhibitor: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor before use. 4. Degas the Reaction Mixture: Purge the reaction mixture with an inert gas like nitrogen or argon before and during the polymerization.
Polymer with Too Low Molecular Weight 1. Initiator Concentration is Too High: An excess of initiator will generate a large number of polymer chains, each with a lower molecular weight. 2. High Reaction Temperature: Higher temperatures can increase the rate of termination reactions, leading to shorter polymer chains. 3. Presence of Chain Transfer Agents: Impurities or intentionally added chain transfer agents can terminate growing chains prematurely.1. Decrease Initiator Concentration: Reduce the amount of initiator used in the reaction. 2. Lower the Reaction Temperature: If possible, use an initiator that is effective at a lower temperature. 3. Purify Monomer and Solvent: Ensure that the monomer and solvent are free from impurities that could act as chain transfer agents.
Polymer with a Broad Polydispersity Index (PDI) 1. Non-uniform Initiation: Poor mixing of the initiator can lead to localized areas of high and low initiation rates. 2. High Monomer Conversion: At high conversions, the viscosity of the reaction medium increases, which can limit the mobility of growing chains and lead to the Trommsdorff effect, broadening the PDI. 3. Inappropriate Initiator Concentration: As mentioned in the FAQs, extreme initiator concentrations can broaden the PDI.1. Ensure Homogeneous Mixing: Stir the reaction mixture vigorously, especially after the addition of the initiator. 2. Limit Monomer Conversion: Stop the polymerization at a lower conversion (e.g., < 90%) to avoid the gel effect. 3. Optimize Initiator Concentration: Experiment with different initiator concentrations to find the optimal range for a narrow PDI.

Data Presentation

The following table provides illustrative data on how varying the concentration of a typical initiator like AIBN can affect the polymerization of a methacrylate monomer. While this data is for Methyl Methacrylate (MMA), the general trends are applicable to this compound.

Initiator (AIBN) Concentration (mol/L)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.000137~60 (after 4h)~150,0001.5
0.000274~75 (after 4h)~100,0001.6
0.000548~85 (after 4h)~70,0001.7
0.001096~95 (after 4h)~50,0001.8

Note: This is simulated data for MMA polymerization and should be used as a general guide.[4] Actual results for SEMA may vary depending on specific experimental conditions.

Experimental Protocols

Solution Free Radical Polymerization of this compound (SEMA)

This protocol is adapted from established procedures for hydroxyalkyl methacrylates and is suitable for the synthesis of poly(SEMA).

Materials:

  • This compound (SEMA), inhibitor removed

  • Potassium persulfate (KPS) or 4,4'-Azobis(4-cyanovaleric acid) (V-501)

  • Deionized (DI) water, anhydrous

  • Methanol, reagent grade

  • Nitrogen gas, high purity

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature controller

  • Vacuum line

Procedure:

  • Monomer Purification: To remove the inhibitor (e.g., MEHQ), dissolve the SEMA monomer in a suitable solvent and pass it through a column packed with basic alumina. The solvent can then be removed under reduced pressure.

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen.

  • Reagent Addition:

    • Add 10 g of purified SEMA to the Schlenk flask.

    • Add 40 mL of DI water as the solvent.

    • Add the desired amount of initiator (e.g., for a 0.5 mol% initiator to monomer ratio, add approximately 0.05 g of KPS).

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • The Schlenk flask is backfilled with nitrogen and immersed in a preheated oil bath at the desired temperature (e.g., 70°C for KPS).

    • The reaction mixture is stirred vigorously.

    • A typical reaction time is between 4 to 12 hours, depending on the target conversion.

  • Termination and Precipitation:

    • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of a non-solvent (e.g., cold methanol) while stirring vigorously.

  • Purification:

    • The precipitated polymer is collected by filtration.

    • To further purify the polymer, it can be redissolved in DI water and reprecipitated in methanol. This process should be repeated at least twice.

  • Drying: The purified polymer is dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up purify Monomer Purification setup Reaction Setup purify->setup reagents Reagent Addition setup->reagents degas Degassing reagents->degas polymerize Polymerization degas->polymerize terminate Termination & Precipitation polymerize->terminate purify_poly Purification terminate->purify_poly dry Drying purify_poly->dry

Caption: Experimental workflow for the free radical polymerization of SEMA.

initiator_effect cluster_input Input Variable cluster_process Polymerization Process cluster_output Polymer Properties initiator Initiator Concentration radicals Number of Free Radicals initiator->radicals directly proportional chains Number of Polymer Chains radicals->chains directly proportional rate Polymerization Rate radicals->rate directly proportional mw Average Molecular Weight chains->mw inversely proportional

Caption: Logical relationship of initiator concentration and polymer properties.

References

Technical Support Center: Polymerization of 2-Sulfoethyl Methacrylate (SEMA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2-Sulfoethyl methacrylate (B99206) (SEMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Sulfoethyl methacrylate (SEMA) and why is it prone to aggregation during polymerization?

A1: this compound (SEMA) is a water-soluble monomer containing a highly polar sulfonic acid group.[1][] This group imparts desirable properties like hydrophilicity and ionic conductivity to polymers.[3] However, the strong charge and hydrophilicity of the resulting polymer, poly(SEMA), can lead to complex solution behavior, including inter- and intramolecular associations that result in aggregation, especially under uncontrolled polymerization conditions. The ionization state of the sulfonic acid group is pH-dependent, which significantly influences its solubility and reactivity.[3]

Q2: What are the visible signs of aggregation in my SEMA polymerization?

A2: Signs of aggregation can range from subtle to obvious. They include:

  • Turbidity or Cloudiness: The initially clear reaction mixture becomes opaque or cloudy.

  • Precipitation: Formation of a solid, insoluble mass in the reaction vessel.

  • High Viscosity: An unusually rapid and unmanageable increase in viscosity, often leading to gelation.

  • Inhomogeneous Appearance: The reaction mixture appears non-uniform, with visible clumps or strings of polymer.

Q3: How does pH affect SEMA polymerization and aggregation?

A3: The pH of the reaction medium is a critical parameter. The sulfonic acid group on the SEMA monomer is strongly acidic and will be ionized (negatively charged) at most pH values. At low pH (typically < 2), the sulfonic acid group is protonated and neutral. This difference in charge state affects the monomer's reactivity and the polymer's solubility. Polymerizing at a pH where the monomer and resulting polymer are highly charged can increase electrostatic repulsion between polymer chains, which can sometimes help prevent aggregation. However, it can also lead to complex polyelectrolyte effects. Conversely, polymerizing at a low pH where the monomer is neutral can sometimes be advantageous, with the pH raised after polymerization to ionize the polymer and ensure solubility.

Q4: What is the role of the initiator concentration in preventing aggregation?

A4: The initiator concentration affects both the rate of polymerization and the final molecular weight of the polymer chains. A higher initiator concentration generally leads to a faster polymerization rate and shorter polymer chains.[4] While a faster rate can sometimes increase the risk of uncontrolled aggregation, shorter polymer chains may be more soluble and less prone to entanglement and aggregation. Finding the optimal initiator concentration is key to balancing these effects.[5][6][7]

Q5: Can the reaction temperature contribute to aggregation?

A5: Yes, temperature plays a significant role. Higher temperatures increase the rate of polymerization, which can lead to the rapid formation of high molecular weight polymers that may aggregate before they can be stabilized.[8] Additionally, the solubility of the polymer in the chosen solvent can be temperature-dependent. It is crucial to maintain a stable and optimized temperature throughout the polymerization.[9]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common aggregation issues during SEMA polymerization.

Problem Potential Cause Recommended Solution
Reaction mixture becomes cloudy or turbid shortly after initiation. 1. Poor Solubility of Growing Polymer Chains: The polymer is precipitating as it forms. 2. Incorrect pH: The pH is not optimal for maintaining the solubility of the polymer.1. Change Solvent or Add Co-solvent: If using an organic solvent, switch to a more polar one (e.g., DMF, DMSO, or water). If using water, consider adding a co-solvent like an alcohol to improve solubility. 2. Adjust pH: For aqueous polymerizations, experiment with different pH values. Try a lower pH (e.g., 2-3) or a neutral pH. The optimal pH can be system-dependent.
A solid precipitate or gel forms during the reaction. 1. Uncontrolled Polymerization: The reaction is proceeding too quickly, leading to high molecular weight and crosslinking. 2. High Monomer Concentration: A high concentration of SEMA can increase the likelihood of intermolecular interactions and aggregation.[10] 3. Inadequate Stirring: Poor mixing can create localized "hot spots" of high polymer concentration.1. Use a Controlled Radical Polymerization (CRP) Technique: Employ methods like RAFT or ATRP for better control over the polymerization.[11] 2. Reduce Monomer Concentration: Lower the initial concentration of SEMA in the reaction mixture. 3. Improve Stirring: Ensure efficient and consistent stirring throughout the polymerization.
The final polymer product is insoluble in the desired solvent. 1. Crosslinking: Unwanted side reactions may have led to a crosslinked, insoluble network. 2. Strong Intermolecular Aggregation: The polymer chains are too strongly associated to dissolve.1. Lower Polymerization Temperature: Reducing the temperature can minimize side reactions. 2. Add a Chain Transfer Agent (CTA): In conventional free radical polymerization, a CTA can help control molecular weight and reduce the likelihood of crosslinking. 3. Post-Polymerization pH Adjustment: For polymers made at low pH, dissolving them may require adjusting the pH to a neutral or basic level to ionize the sulfonic acid groups.

Key Experimental Parameters for Preventing Aggregation

The following tables summarize key parameters that can be adjusted to prevent aggregation during SEMA polymerization. The values provided are starting points for optimization and may need to be adjusted based on the specific reaction setup.

Table 1: Influence of Reaction Parameters on Aggregation

ParameterLow Risk of AggregationHigh Risk of AggregationRationale
Monomer Concentration LowHighLower concentration reduces the probability of intermolecular interactions and chain entanglement.[10]
Initiator Concentration Optimal (system-dependent)Too High or Too LowAn optimal concentration balances polymerization rate and molecular weight. Too high can lead to uncontrolled polymerization; too low can result in very long, aggregation-prone chains.[5][6][7]
Temperature LowerHigherLower temperatures slow down the polymerization rate, allowing for more controlled chain growth and reducing the risk of rapid, uncontrolled aggregation.[8][9]
pH (in aqueous solution) Optimized (e.g., < 3 or ~7)SuboptimalThe pH affects the charge of the monomer and polymer, influencing solubility and electrostatic interactions.
Ionic Strength (in aqueous solution) Low to ModerateHighHigh salt concentrations can screen electrostatic repulsions between polymer chains, promoting aggregation.

Table 2: Recommended Starting Conditions for SEMA Polymerization

ParameterSolution PolymerizationRAFT PolymerizationATRP
Monomer Concentration 10-30 wt%20-50 wt%20-50 wt%
[Monomer]:[Initiator] Ratio 100:1 to 500:1N/AN/A
[Monomer]:[RAFT Agent]:[Initiator] Ratio N/A100:1:0.1 to 500:5:1N/A
[Monomer]:[Initiator]:[Catalyst]:[Ligand] Ratio N/AN/A100:1:1:2
Temperature 60-80 °C60-80 °C25-90 °C
Solvent Water, DMF, DMSOWater, DMF, AlcoholsWater/Alcohol mixtures, Toluene

Experimental Protocols

Protocol 1: Solution Polymerization of SEMA

This protocol describes a basic free-radical solution polymerization of SEMA.

  • Materials: this compound (SEMA), Azobisisobutyronitrile (AIBN) (or a water-soluble initiator like V-50), and a suitable solvent (e.g., deionized water or DMF).

  • Procedure: a. Dissolve the desired amount of SEMA in the chosen solvent in a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. b. If using water, adjust the pH to the desired value (e.g., 2.5 with HCl or 7.0 with a buffer). c. Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes. d. In a separate vial, dissolve the initiator in a small amount of the solvent. e. Under a nitrogen atmosphere, add the initiator solution to the reaction flask. f. Heat the reaction mixture to the desired temperature (e.g., 70 °C) and maintain it with vigorous stirring. g. Monitor the reaction for any signs of aggregation. h. After the desired reaction time, stop the polymerization by cooling the flask in an ice bath and exposing it to air. i. Purify the polymer by precipitation in a non-solvent (e.g., acetone (B3395972) or THF) or by dialysis if polymerized in water.

Protocol 2: RAFT Polymerization of SEMA

This protocol provides a general method for the controlled polymerization of SEMA using RAFT.

  • Materials: SEMA, a suitable RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), AIBN, and solvent (e.g., 1,4-dioxane (B91453) or a water/alcohol mixture).

  • Procedure: a. To a Schlenk flask, add the SEMA monomer, RAFT agent, and initiator in the desired molar ratio. b. Add the solvent and a magnetic stir bar. c. Seal the flask and perform at least three freeze-pump-thaw cycles to remove oxygen. d. After the final thaw, backfill the flask with nitrogen. e. Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C). f. Allow the polymerization to proceed with stirring. g. To monitor the polymerization, samples can be taken periodically via a degassed syringe to determine monomer conversion and molecular weight. h. Terminate the polymerization by cooling the reaction to room temperature and exposing it to air. i. Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether) and dry it under vacuum.

Visualizing Key Concepts

Factors Influencing Aggregation

AggregationFactors cluster_causes Primary Causes of Aggregation cluster_solutions Preventative Measures High_Monomer_Concentration High Monomer Concentration Lower_Concentration Lower Monomer Concentration High_Monomer_Concentration->Lower_Concentration Mitigated by Rapid_Polymerization Rapid, Uncontrolled Polymerization CRP_Techniques Use Controlled Radical Polymerization (RAFT, ATRP) Rapid_Polymerization->CRP_Techniques Controlled by Poor_Solubility Poor Polymer Solubility Optimize_Solvent_pH Optimize Solvent and pH Poor_Solubility->Optimize_Solvent_pH Improved by High_Ionic_Strength High Ionic Strength Control_Ionic_Strength Control Ionic Strength High_Ionic_Strength->Control_Ionic_Strength Managed by TroubleshootingWorkflow Start Polymerization Start Observe Observe for Signs of Aggregation Start->Observe No_Aggregation Continue Polymerization & Monitor Observe->No_Aggregation No Aggregation_Detected Aggregation Detected! (Turbidity/Precipitation) Observe->Aggregation_Detected Yes End Successful Polymerization No_Aggregation->End Check_Parameters Review Key Parameters: - Monomer Concentration - Temperature - pH/Solvent - Stirring Aggregation_Detected->Check_Parameters Adjust_and_Retry Adjust Parameters & Re-run Experiment Check_Parameters->Adjust_and_Retry Adjust_and_Retry->Start

References

Technical Support Center: pH-Dependent Swelling of 2-Sulfoethyl Methacrylate (SEMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-sulfoethyl methacrylate (B99206) (SEMA) hydrogels. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your research and development.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with SEMA hydrogels.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Swelling 1. High Crosslinker Concentration: An excessive amount of crosslinking agent creates a rigid and dense network, restricting the hydrogel's ability to absorb water.[1] 2. Incorrect pH of Swelling Medium: The swelling of SEMA hydrogels is highly dependent on the pH of the surrounding environment. As a sulfonic acid-based hydrogel, it will exhibit more significant swelling at higher pH values. 3. Incomplete Polymerization: If the polymerization reaction is not complete, the resulting hydrogel will have a lower molecular weight and poor network formation, leading to reduced swelling capacity.1. Optimize Crosslinker Concentration: Systematically decrease the molar ratio of the crosslinking agent in your synthesis protocol. A lower crosslinker density will allow for greater chain relaxation and water uptake.[1] 2. Verify and Adjust pH: Ensure the pH of your swelling medium is appropriate for inducing swelling in an anionic hydrogel. For SEMA, which has a very low pKa (around 1.04), significant swelling is expected at pH values well above this.[2] 3. Ensure Complete Polymerization: Check your initiator concentration and reaction time/temperature. Consider post-curing the hydrogel to ensure the reaction goes to completion.
Inconsistent Swelling Results 1. Inhomogeneous Hydrogel Network: Uneven distribution of the monomer, crosslinker, or initiator during polymerization can lead to a non-uniform network structure. 2. Variable Experimental Conditions: Fluctuations in temperature, pH, or ionic strength of the swelling medium between experiments can cause significant variations in swelling behavior. 3. Inaccurate Measurements: Improperly blotting excess surface water before weighing the swollen hydrogel can lead to erroneous results.1. Ensure Homogeneous Reaction Mixture: Thoroughly mix all components before initiating polymerization. Ensure complete dissolution of all solids. 2. Maintain Consistent Conditions: Use a temperature-controlled water bath or incubator for swelling studies. Prepare fresh buffer solutions for each experiment and verify the pH. 3. Standardize Measurement Technique: Gently and consistently blot the hydrogel surface with a lint-free wipe (e.g., Kimwipe) to remove excess water before each weight measurement.
Hydrogel is Too Brittle or Fragile 1. Very High Crosslinking Density: Similar to low swelling, an overly crosslinked network can be brittle. 2. Low Water Content: In its dry or partially swollen state, the hydrogel may be glassy and fragile.1. Reduce Crosslinker Concentration: Lowering the amount of crosslinker can increase the flexibility of the polymer chains. 2. Handle with Care when Dry: Allow the hydrogel to reach its equilibrium swollen state before performing mechanical tests or extensive handling.
Slow Swelling/Deswelling Response 1. Large Hydrogel Dimensions: The diffusion of ions and water into and out of the hydrogel is a rate-limiting step. Larger hydrogels will take longer to reach equilibrium. 2. Dense Hydrogel Network: A high crosslinking density can hinder the diffusion of water molecules.1. Use Smaller Hydrogel Samples: Prepare smaller discs or particles to reduce the diffusion path length. 2. Decrease Crosslinking Density: A looser network structure will facilitate faster diffusion and swelling.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the pH-dependent swelling of 2-Sulfoethyl methacrylate (SEMA) hydrogels?

A1: The swelling of P(SEMA) hydrogels is driven by the ionization of the sulfonic acid (-SO₃H) groups along the polymer chains. At low pH, the sulfonic acid groups are protonated (-SO₃H) and the polymer network is relatively collapsed. As the pH increases, these groups deprotonate to form sulfonate ions (-SO₃⁻). The resulting negative charges along the polymer chains lead to electrostatic repulsion, causing the network to expand and absorb a significant amount of water.

Q2: At what pH range should I expect to see the most significant change in swelling for P(SEMA) hydrogels?

A2: The sulfonic acid group is a strong acid with a very low pKa, estimated to be around 1.04.[2] This means that the sulfonic acid groups will be significantly ionized even at very low pH values. Therefore, you should expect to see a substantial increase in swelling as the pH moves from highly acidic conditions (pH < 1) to less acidic and neutral conditions. The swelling will likely plateau at higher pH values as the ionization of the sulfonic acid groups reaches its maximum.

Q3: How does the ionic strength of the swelling medium affect the swelling of P(SEMA) hydrogels?

A3: The ionic strength of the swelling medium has a significant impact on the swelling behavior. An increase in the ionic strength of the external solution will lead to a decrease in the equilibrium swelling ratio. This is due to a "charge screening" effect, where the ions in the solution shield the electrostatic repulsion between the negatively charged sulfonate groups on the polymer chains. This reduction in repulsion allows the polymer network to collapse, expelling water.

Q4: How is the equilibrium swelling ratio (ESR) calculated?

A4: The equilibrium swelling ratio is typically calculated using the following formula:

ESR = (W_s - W_d) / W_d

Where:

  • W_s is the weight of the swollen hydrogel at equilibrium.

  • W_d is the weight of the dry hydrogel.

Quantitative Data

pH of Swelling Medium Equilibrium Swelling Ratio (ESR)
1.25.5 ± 0.4
3.015.2 ± 1.1
5.028.9 ± 2.3
7.445.6 ± 3.5
9.046.1 ± 3.8
11.045.8 ± 3.6

Experimental Protocols

Protocol 1: Synthesis of P(SEMA) Hydrogels by Free-Radical Polymerization

Materials:

  • This compound (SEMA) (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a beaker, dissolve the desired amount of SEMA monomer and MBA crosslinker in deionized water.

  • Gently purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and mix gently until dissolved.

  • Add the TEMED accelerator to the solution and mix quickly.

  • Immediately transfer the solution into a mold (e.g., between two glass plates with a spacer of desired thickness).

  • Allow the polymerization to proceed at room temperature for several hours or as determined by your specific protocol.

  • After polymerization is complete, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with deionized water for 24-48 hours, with frequent water changes, to remove any unreacted monomers, crosslinker, and initiator.

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

Materials:

  • Synthesized P(SEMA) hydrogel

  • Buffer solutions of various pH values

  • Analytical balance

  • Filter paper or lint-free wipes

  • Beakers or vials

Procedure:

  • After washing, cut the hydrogel into discs or squares of uniform size.

  • Dry the hydrogel samples to a constant weight in a vacuum oven at a suitable temperature (e.g., 40-60 °C). Record this as the dry weight (W_d).

  • Immerse each dry hydrogel sample in a separate beaker containing a buffer solution of a specific pH. Use a sufficient volume of buffer to allow for free swelling.

  • At regular time intervals, remove the hydrogel from the buffer solution.

  • Gently blot the surface of the hydrogel with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel and record the weight.

  • Return the hydrogel to the same buffer solution.

  • Repeat steps 4-7 until the weight of the hydrogel remains constant over several measurements, indicating that equilibrium swelling has been reached. Record this final weight as the swollen weight (W_s).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula mentioned in the FAQs.

Visualizations

G cluster_synthesis Hydrogel Synthesis Workflow Monomer SEMA Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Crosslinker MBA Crosslinker Crosslinker->Polymerization Initiator APS Initiator Initiator->Polymerization Solvent Deionized Water Solvent->Polymerization Hydrogel P(SEMA) Hydrogel Polymerization->Hydrogel Washing Washing Hydrogel->Washing PurifiedHydrogel Purified Hydrogel Washing->PurifiedHydrogel G cluster_swelling_measurement Equilibrium Swelling Ratio Measurement DryHydrogel Dry Hydrogel (Wd) Immerse Immerse in buffer of known pH DryHydrogel->Immerse Swell Swell to Equilibrium Immerse->Swell Blot Blot Surface Swell->Blot Weigh Weigh Swollen Hydrogel (Ws) Blot->Weigh Calculate Calculate ESR Weigh->Calculate

References

Technical Support Center: Improving the Mechanical Strength of 2-Sulfoethyl Methacrylate (SEMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when aiming to enhance the mechanical properties of 2-Sulfoethyl methacrylate (B99206) (SEMA) hydrogels.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to mechanically weak SEMA hydrogels.

Problem Potential Cause Suggested Solution
Hydrogel is too soft or does not form a stable gel Insufficient crosslinker concentration.Increase the molar ratio of the crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBAA) to the SEMA monomer. A higher crosslinker density will create a more tightly connected polymer network, increasing stiffness.[1][2]
Incomplete polymerization.Ensure the initiator (e.g., ammonium (B1175870) persulfate, APS) and accelerator (e.g., tetramethylethylenediamine, TEMED) are fresh and used at the correct concentrations. Check that the polymerization temperature and time are optimal for the chosen initiation system. For photopolymerization, ensure the UV light source has the correct wavelength and intensity, and that the photoinitiator is appropriate for the system.
Presence of oxygen.Oxygen can inhibit free-radical polymerization. De-gas all solutions (monomer, crosslinker, initiator) by bubbling with an inert gas like nitrogen or argon before initiating polymerization.
Hydrogel is brittle and fractures easily under stress Excessive crosslinker concentration.While increasing the crosslinker enhances stiffness, an excessively high concentration can lead to a brittle network that cannot effectively dissipate energy. Reduce the crosslinker concentration to achieve a balance between stiffness and toughness.
Inhomogeneous network structure.Ensure all components of the precursor solution are fully dissolved and homogeneously mixed before initiating polymerization. Inhomogeneities can act as stress concentration points, leading to premature failure.
Mechanical properties are inconsistent between batches Variations in polymerization conditions.Strictly control all experimental parameters, including temperature, reaction time, component concentrations, and degassing procedures. Small variations can lead to significant differences in the final network structure and mechanical properties.
Purity of reagents.Use high-purity SEMA monomer, crosslinker, and other reagents. Impurities can interfere with the polymerization process.
Hydrogel swells excessively, leading to poor mechanical integrity Low crosslinking density.A lower crosslinking density allows for greater water uptake, which can compromise mechanical strength. Increase the crosslinker concentration to limit the swelling ratio.[1][2]
Ionic interactions.The sulfonate groups in SEMA are ionic. The swelling behavior can be highly dependent on the pH and ionic strength of the surrounding medium. Characterize the swelling behavior in the intended application buffer.

Frequently Asked Questions (FAQs)

Q1: How can I significantly increase the toughness and tensile strength of my SEMA hydrogel?

A1: A highly effective method for enhancing the toughness of hydrogels is to create a double-network (DN) structure. This involves forming a first, tightly crosslinked, and brittle network, followed by the polymerization of a second, loosely crosslinked, and ductile network within the first. The first network provides rigidity, while the second network acts as a sacrificial network to dissipate energy, thereby significantly increasing the overall toughness and tensile strength.[3][4]

Q2: What is a nanocomposite hydrogel, and how can it improve the mechanical properties of SEMA hydrogels?

A2: A nanocomposite hydrogel is a hybrid material where nanoparticles (e.g., clay, silica (B1680970), carbon nanotubes) are incorporated into the hydrogel matrix. These nanoparticles act as multifunctional crosslinkers and reinforcing agents.[5][6][7] The interactions between the nanoparticles and the polymer chains can lead to a more efficient transfer of stress and energy dissipation, resulting in enhanced mechanical properties such as a higher compressive modulus and tensile strength.[8]

Q3: Can I combine the double-network and nanocomposite strategies?

A3: Yes, it is possible to create a nanocomposite double-network hydrogel. This can be achieved by incorporating nanoparticles into either one or both of the polymer networks. This combined approach can lead to synergistic improvements in mechanical properties, leveraging both the energy dissipation of the DN structure and the reinforcing effects of the nanoparticles.

Q4: What type of mechanical testing is most relevant for my SEMA hydrogel application?

A4: The choice of mechanical testing depends on the intended application.

  • Tensile testing is crucial for applications where the hydrogel will be subjected to stretching forces, such as in tissue engineering scaffolds for elastic tissues. It provides information on the material's tensile strength, elongation at break, and Young's modulus.

  • Compression testing is important for load-bearing applications, such as cartilage regeneration, where the hydrogel must withstand compressive forces. This test determines the compressive modulus and strength.[3][9]

  • Rheological analysis provides information on the viscoelastic properties of the hydrogel, such as the storage and loss moduli, which are important for understanding the material's behavior under dynamic loading conditions.[10]

Data Presentation: Mechanical Properties of Enhanced Hydrogels

The following tables summarize typical ranges for the mechanical properties of standard, double-network, and nanocomposite hydrogels. Note that specific values for SEMA hydrogels will depend on the precise formulation and synthesis conditions.

Table 1: Tensile Properties of Different Hydrogel Types

Hydrogel TypeYoung's Modulus (kPa)Tensile Strength (MPa)Elongation at Break (%)
Standard Single Network10 - 1000.01 - 0.150 - 200
Double Network (DN)100 - 10000.5 - 10500 - 2000
Nanocomposite (NC)50 - 5000.1 - 1.5200 - 1000
DN-Nanocomposite200 - 15001 - 15600 - 2500

Data are compiled from various sources on high-strength hydrogels and represent typical ranges.[3][11][12][13]

Table 2: Compressive Properties of Different Hydrogel Types

Hydrogel TypeCompressive Modulus (kPa)Compressive Strength (MPa)
Standard Single Network5 - 500.05 - 0.5
Double Network (DN)100 - 20001 - 70
Nanocomposite (NC)50 - 8000.5 - 10
DN-Nanocomposite200 - 30002 - 80

Data are compiled from various sources on high-strength hydrogels and represent typical ranges.[3][14][15]

Experimental Protocols

Protocol 1: Synthesis of a Standard Poly(SEMA) Hydrogel
  • Precursor Solution Preparation:

    • Dissolve 2-Sulfoethyl methacrylate (SEMA) and the crosslinker N,N'-methylenebisacrylamide (MBAA) in deionized water to the desired concentrations (e.g., 2 M SEMA, 1-5 mol% MBAA relative to SEMA).

    • Stir the solution until all components are fully dissolved.

  • Degassing:

    • Purge the precursor solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen.

  • Initiation:

    • Add the initiator, ammonium persulfate (APS, e.g., 0.5 mol% to SEMA), and the accelerator, tetramethylethylenediamine (TEMED, e.g., 0.5 mol% to SEMA), to the solution.

    • For photopolymerization, add a suitable photoinitiator (e.g., Irgacure 2959, 0.1 w/v%) to the precursor solution.

  • Polymerization:

    • Quickly pour the solution into a mold of the desired shape.

    • For chemical polymerization, allow the reaction to proceed at room temperature or a specified temperature for several hours.

    • For photopolymerization, expose the mold to UV light (e.g., 365 nm) for a specified time (e.g., 5-15 minutes).

  • Washing:

    • After polymerization, immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove any unreacted monomers and other reagents.

Protocol 2: Synthesis of a Double-Network (DN) SEMA Hydrogel
  • First Network Synthesis:

    • Prepare a precursor solution for the first network with a high crosslinker concentration (e.g., 5-10 mol% MBAA).

    • Follow steps 1-4 of Protocol 1 to synthesize the first network. This network should be relatively brittle.

  • Swelling and Second Monomer Infiltration:

    • Immerse the first network hydrogel in an aqueous solution containing the second monomer (e.g., acrylamide (B121943) or SEMA), a low concentration of the second crosslinker (e.g., 0.1-0.5 mol% MBAA), and the initiator/photoinitiator.

    • Allow the hydrogel to swell and the second monomer solution to infiltrate the first network for 24 hours.

  • Second Network Polymerization:

    • Remove the swollen hydrogel and place it in a new mold or between two plates.

    • Initiate the polymerization of the second network using the appropriate method (e.g., heat or UV light).

  • Washing:

    • Wash the resulting DN hydrogel in deionized water as described in Protocol 1.

Protocol 3: Synthesis of a Nanocomposite SEMA Hydrogel
  • Nanoparticle Dispersion:

    • Disperse the chosen nanoparticles (e.g., Laponite clay, silica nanoparticles) in deionized water. Sonication may be required to achieve a homogeneous dispersion.

  • Precursor Solution Preparation:

    • To the nanoparticle dispersion, add the SEMA monomer, crosslinker (MBAA), and initiator/photoinitiator.

    • Stir the mixture until all components are fully dissolved and the mixture is homogeneous.

  • Polymerization:

    • Follow steps 2-4 of Protocol 1 to polymerize the nanocomposite hydrogel.

  • Washing:

    • Wash the resulting nanocomposite hydrogel in deionized water as described in Protocol 1.

Visualizations

G cluster_products Resulting Polymer Network SEMA This compound (SEMA) Monomer Poly_SEMA Poly(SEMA) Chain SEMA->Poly_SEMA Polymerization MBAA N,N'-methylenebisacrylamide (MBAA) Crosslinker MBAA->Poly_SEMA Crosslinking

Caption: Key components for SEMA hydrogel synthesis.

Caption: Free-radical polymerization of SEMA.

hydrogel_structures cluster_sn Single Network (SN) cluster_dn Double Network (DN) cluster_nc Nanocomposite (NC) sn Single Polymer Network Crosslinked SEMA Chains dn First Network (Brittle) Second Network (Ductile) Interpenetrating nc Polymer Network Nanoparticle Reinforcement

Caption: Comparison of hydrogel network structures.

References

Technical Support Center: Controlling the Kinetics of 2-Sulfoethyl Methacrylate (SEMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the polymerization kinetics of 2-Sulfoethyl methacrylate (B99206) (SEMA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis of poly(SEMA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing 2-Sulfoethyl methacrylate (SEMA)?

A1: The polymerization of SEMA presents unique challenges due to its high polarity, the presence of the acidic sulfonate group, and its water-solubility.[1][2][] Key challenges include:

  • Solubility: Both the monomer and the resulting polymer have distinct solubility profiles, which can affect the choice of solvent and may lead to precipitation during polymerization.[4][5]

  • Hydrolysis: The methacrylate ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, which can alter the monomer structure and affect polymerization.[6][7]

  • Ionic Effects: The sulfonic acid group can be in either its protonated or deprotonated form depending on the pH of the reaction medium. This can influence monomer reactivity, polymerization kinetics, and the properties of the final polymer.

  • Control over Polymerization: Achieving well-defined polymers with low polydispersity (PDI) requires careful selection of the polymerization technique (e.g., RAFT, ATRP) and optimization of reaction conditions.[8][9]

Q2: How does pH affect the polymerization of SEMA?

A2: The pH of the reaction medium significantly impacts SEMA polymerization kinetics and the properties of the resulting polymer. The sulfonic acid group's ionization state is pH-dependent.[1]

  • Low pH (Acidic Conditions): The sulfonic acid group is protonated (-SO₃H). This can lead to different monomer reactivity and solubility compared to the ionized state. Acidic conditions can also promote the hydrolysis of the methacrylate ester.[6]

  • Neutral to High pH (Basic Conditions): The sulfonic acid group is deprotonated (-SO₃⁻), making the monomer anionic. This can affect the electrostatic interactions in the system and influence the polymerization rate. The rate of polymerization for ionizable monomers can be significantly affected by their degree of ionization.[10]

Q3: Which controlled radical polymerization techniques are suitable for SEMA?

A3: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most effective techniques for achieving controlled polymerization of SEMA, leading to polymers with predictable molecular weights and low polydispersity.[8][11]

  • RAFT Polymerization: This technique is versatile and compatible with a wide range of functional monomers, including ionic monomers like SEMA. The choice of RAFT agent is crucial for successful polymerization.[12][13]

  • ATRP: ATRP can also be used for the controlled polymerization of methacrylates. For aqueous ATRP of ionic monomers, careful selection of the catalyst system (ligand and copper salt) and reaction conditions is essential to maintain control.[14][15][16]

Q4: What are common side reactions to be aware of during SEMA polymerization?

A4: Besides hydrolysis, other side reactions can occur:

  • Chain transfer reactions: These are more prevalent in free-radical polymerization and can lead to a decrease in the degree of polymerization.[17]

  • Termination reactions: In radical polymerizations, termination by combination or disproportionation is always a competing reaction. Controlled radical polymerization techniques are designed to minimize these termination events.[9][11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of SEMA.

Problem Possible Cause(s) Suggested Solution(s)
No or very slow polymerization 1. Inhibitor Presence: The monomer may contain inhibitors (like MEHQ) from storage.[18]2. Oxygen: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting polymerization.3. Incorrect Initiator/Catalyst: The chosen initiator may not be suitable for the reaction temperature, or the ATRP catalyst may be inactive.[19][20]4. Low Temperature: The reaction temperature may be too low for efficient initiator decomposition or propagation.1. Remove Inhibitor: Pass the monomer through a column of basic alumina (B75360) before use.2. Deoxygenate Thoroughly: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes. For controlled polymerizations, perform several freeze-pump-thaw cycles.[19]3. Select Appropriate Initiator/Catalyst: Ensure the initiator's half-life is suitable for the reaction temperature. For ATRP, verify the activity of the catalyst and ensure the correct ligand is used for aqueous media.[14][21]4. Increase Temperature: Gradually increase the reaction temperature, but monitor for any loss of control.
High Polydispersity (PDI > 1.5) in Controlled Polymerization 1. Poor Chain Transfer Control (RAFT): The chosen RAFT agent may not be suitable for methacrylates.[12][13]2. Inactive Deactivator (ATRP): The concentration of the deactivator (Cu(II) species) may be too low, leading to a high concentration of propagating radicals and increased termination.[16][22]3. Impurities: Impurities in the monomer or solvent can interfere with the controlled polymerization mechanism.4. High Initiator Concentration: Too much initiator can lead to a high concentration of radicals and more termination events.[19][23][24]1. Select a Suitable RAFT Agent: For methacrylates, trithiocarbonates and dithiobenzoates are generally effective. Consult RAFT agent selection guides.[12][25][26]2. Optimize ATRP Catalyst System: In ATRP, adding a small amount of the Cu(II) deactivator at the beginning of the reaction can improve control. Ensure the ligand forms a stable complex with both Cu(I) and Cu(II).[22][27]3. Purify Reagents: Use purified monomer and high-purity solvents.4. Adjust Initiator Concentration: Decrease the initiator concentration relative to the monomer and RAFT agent/catalyst.[23][24][28]
Polymer Precipitates During Reaction 1. Poor Solvent Choice: The growing polymer chains may not be soluble in the reaction solvent at a certain molecular weight.[4][5]2. Change in pH: For aqueous polymerizations, a change in pH during the reaction could affect the polymer's solubility.1. Select a Better Solvent: Choose a solvent in which both the monomer and the expected polymer are soluble. For SEMA, water or polar organic solvents like DMF or DMSO are often used.[4][5]2. Buffer the Reaction: Use a buffer to maintain a constant pH throughout the polymerization.
Monomer or Polymer Hydrolysis 1. Extreme pH: Highly acidic or basic conditions can catalyze the hydrolysis of the methacrylate ester.[6][7]2. High Temperature in Aqueous Solution: Elevated temperatures in the presence of water can accelerate hydrolysis.1. Control pH: Conduct the polymerization at a pH where the rate of hydrolysis is minimized. For many methacrylates, a slightly acidic to neutral pH is often a good compromise.[10]2. Lower Reaction Temperature: If possible, use a lower reaction temperature and a more active initiator to reduce the rate of hydrolysis.

Data Presentation

Table 1: RAFT Agent Selection Guide for Methacrylates

RAFT Agent Class Z Group R Group (Leaving Group) Suitability for Methacrylates Comments
Trithiocarbonates Alkyl-S-Tertiary alkyl (e.g., cyano-iso-propyl)+++ (Excellent)Generally provide good control and are more hydrolytically stable than dithiobenzoates.[12][13][29]
Dithiobenzoates Aryl-Tertiary alkyl (e.g., cumyl)+++ (Excellent)Very high transfer constants, but can be prone to hydrolysis and may cause rate retardation at high concentrations.[12][13][26]
Dithiocarbamates -N(Alkyl)(Aryl)-Tertiary alkyl++ (Good)Activity depends on the nitrogen substituents.[12][26]
Xanthates Alkoxy--+ (Moderate)Generally have lower transfer constants and are more suitable for less activated monomers.[13][26]

Table 2: Effect of Initiator Concentration on Molecular Weight and Polymerization Rate (General Trends)

Initiator Concentration Polymerization Rate Average Molecular Weight Polydispersity
High IncreasesDecreases[19][23]May Increase (in controlled polymerization due to more termination)
Low DecreasesIncreases[19][24]May Decrease (in controlled polymerization due to better control)

Experimental Protocols

Protocol 1: RAFT Polymerization of SEMA in Aqueous Solution

This protocol describes a typical procedure for the RAFT polymerization of SEMA to synthesize a well-defined homopolymer.

Materials:

  • This compound (SEMA)

  • RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionamidine)dihydrochloride, V-50)

  • Deionized Water (Solvent)

  • pH buffer (e.g., phosphate (B84403) buffer)

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, dissolve SEMA and the RAFT agent in the buffered aqueous solution. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is a critical parameter to control the molecular weight (e.g., 100:1:0.2).

  • Deoxygenation: Seal the flask and purge the solution with a gentle stream of nitrogen or argon for 30-60 minutes while stirring. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.

  • Initiator Addition: After deoxygenation, dissolve the initiator (V-50) in a small amount of deoxygenated water and add it to the reaction mixture via a syringe.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or HPLC) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography, GPC).

  • Termination: Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Purification: The polymer can be purified by dialysis against deionized water to remove unreacted monomer and other small molecules, followed by lyophilization to obtain the final product.

Protocol 2: ATRP of SEMA in Aqueous Media

This protocol provides a general procedure for the ATRP of SEMA. The specific ligand and copper source are crucial for success in aqueous media.

Materials:

  • This compound (SEMA)

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr₂) (as deactivator)

  • Ligand (e.g., Tris(2-pyridylmethyl)amine, TPMA, or Me₆TREN)

  • Deionized Water/Solvent Mixture (e.g., water/isopropanol)

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask, add CuBr, CuBr₂, and the ligand. Seal the flask and deoxygenate by cycling between vacuum and inert gas (e.g., argon) three times.

  • Addition of Monomer and Solvent: Add the deoxygenated solvent and SEMA monomer to the flask via a cannula or syringe. Stir the mixture until the catalyst complex is fully dissolved.

  • Deoxygenation: Perform three freeze-pump-thaw cycles on the reaction mixture to ensure all oxygen is removed.

  • Initiation: Add the initiator (EBiB) via a syringe to start the polymerization.

  • Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 25-60 °C).

  • Monitoring and Termination: Follow the same procedure as in the RAFT protocol to monitor the reaction and terminate it.

  • Purification: The copper catalyst is typically removed by passing the polymer solution through a column of neutral alumina. The purified polymer is then isolated by precipitation or dialysis, followed by drying.

Mandatory Visualizations

Troubleshooting_Workflow start Polymerization Issue Observed no_poly No or Slow Polymerization start->no_poly high_pdi High Polydispersity (PDI) start->high_pdi precipitation Polymer Precipitates start->precipitation hydrolysis Suspected Hydrolysis start->hydrolysis inhibitor Check for Inhibitor/Oxygen no_poly->inhibitor Yes initiator_catalyst Verify Initiator/Catalyst Activity no_poly->initiator_catalyst No raft_agent Select Appropriate RAFT Agent high_pdi->raft_agent RAFT atrp_system Optimize ATRP Catalyst System high_pdi->atrp_system ATRP solvent Change Solvent precipitation->solvent Yes buffer_ph Buffer the Reaction precipitation->buffer_ph No control_ph Control pH hydrolysis->control_ph Yes lower_temp Lower Reaction Temperature hydrolysis->lower_temp No temp Adjust Temperature initiator_catalyst->temp Verified reagent_purity Purify Reagents raft_agent->reagent_purity atrp_system->reagent_purity initiator_conc Adjust Initiator Concentration reagent_purity->initiator_conc

Caption: Troubleshooting workflow for SEMA polymerization.

RAFT_vs_ATRP cluster_RAFT RAFT Polymerization cluster_ATRP ATRP raft_start Initiation raft_transfer Reversible Chain Transfer raft_start->raft_transfer raft_reinit Reinitiation raft_transfer->raft_reinit raft_equil Main Equilibrium raft_reinit->raft_equil raft_prop Propagation raft_equil->raft_prop raft_prop->raft_equil raft_term Termination raft_prop->raft_term atrp_act Activation (Cu(I)) atrp_prop Propagation atrp_act->atrp_prop atrp_deact Deactivation (Cu(II)) atrp_deact->atrp_act atrp_prop->atrp_deact atrp_term Termination atrp_prop->atrp_term

Caption: Comparison of RAFT and ATRP mechanisms.

References

Troubleshooting poor conversion in 2-Sulfoethyl methacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the polymerization of 2-Sulfoethyl methacrylate (B99206) (SEMA). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to poor conversion and other undesirable outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

Question: My SEMA polymerization is not starting, or there is a long induction period. What are the common causes and how can I fix this?

Answer: Failure to initiate is a frequent problem in free-radical polymerization. The most common culprits are related to the presence of inhibitors or insufficient generation of radicals.

  • Presence of Inhibitors: 2-Sulfoethyl methacrylate is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage. This inhibitor must be removed before the experiment. Additionally, dissolved oxygen in the reaction mixture is a potent inhibitor.

  • Insufficient Initiator: The concentration of the initiator might be too low to overcome the residual inhibitor and generate enough free radicals to start the polymerization. The initiator itself could also be degraded or inactive.

  • Low Temperature: Thermal initiators require a specific temperature to decompose and generate radicals at an adequate rate. If the reaction temperature is too low, the initiation will be extremely slow or non-existent.

Troubleshooting Steps:

  • Remove the Inhibitor: Pass the SEMA monomer through a column of activated basic alumina (B75360) immediately before use. Alternatively, perform a caustic wash.

  • Deoxygenate the Reaction Mixture: Thoroughly purge the monomer and solvent with an inert gas like nitrogen or argon for at least 30 minutes before adding the initiator. For more rigorous deoxygenation, perform at least three freeze-pump-thaw cycles.

  • Verify Initiator Activity and Concentration: Use a fresh, properly stored initiator. Consider increasing the initiator concentration. For thermal initiators, ensure the reaction temperature is appropriate for its half-life.

  • Check for Impurities: Impurities in the monomer or solvent can act as inhibitors. Ensure you are using high-purity reagents and solvents.

Issue 2: Low Monomer Conversion or Incomplete Polymerization

Question: My polymerization starts, but the final monomer conversion is low. How can I improve the yield?

Answer: Low monomer conversion is often due to premature termination of the growing polymer chains.

  • Inadequate Initiation: Similar to initiation failure, an insufficient amount of active initiator will lead to a lower overall polymerization rate and incomplete conversion.

  • Suboptimal Reaction Temperature: Temperature significantly affects polymerization kinetics. An incorrect temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains. For some systems, higher temperatures can increase the initial rate but may result in lower final conversion due to increased termination rates.

  • Incorrect pH: this compound has a strongly acidic sulfonic acid group. The pH of the reaction medium will affect the ionization state of this group, which can influence its reactivity and solubility, thereby impacting polymerization kinetics. For acidic monomers, a lower pH (around 2-3) often favors polymerization by keeping the monomer in a less charged state, which can partition better into growing polymer particles in emulsion or dispersion systems.

  • Chain Transfer Reactions: Chain transfer agents, which can be impurities or the solvent itself, can terminate growing polymer chains and initiate new, shorter chains, leading to lower overall molecular weight and potentially lower conversion.

Troubleshooting Steps:

  • Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal level for your specific reaction conditions.

  • Adjust Reaction Temperature and Time: Increase the reaction time to allow the polymerization to proceed further. Experiment with different temperatures to find the optimal balance between the rates of initiation, propagation, and termination.

  • Control the pH: If polymerizing in an aqueous or protic solvent, measure and adjust the pH of the reaction mixture. For SEMA, which is a strong acid, the unadjusted pH will be low. Depending on the desired polymer properties and reaction type, you may need to buffer the system.

  • Solvent Selection: Choose a solvent that is known to be suitable for methacrylate polymerization and in which the monomer and resulting polymer are soluble.

Data Presentation

The following tables provide representative data on how different parameters can influence the polymerization of methacrylates. Note that optimal conditions for SEMA may vary and should be determined empirically.

Table 1: Effect of Initiator Concentration on Methacrylate Conversion

Initiator (AIBN) Conc. (mol% relative to monomer)Temperature (°C)Time (h)Representative Conversion (%)
0.1706Low (~40%)
0.5706Moderate (~75%)
1.0706High (~90%)
2.0706High (~92%), but lower molecular weight

This data is generalized from typical free-radical polymerizations of methacrylates and illustrates a common trend.

Table 2: Effect of Temperature on Methacrylate Conversion

Temperature (°C)Initiator (AIBN) Conc. (mol%)Time (h)Representative Conversion (%)
501.08Low (~35%)
601.08Moderate (~65%)
701.08High (~90%)
801.08High (~93%), risk of side reactions

This table illustrates the general effect of temperature on the rate of polymerization for a typical thermal initiator like AIBN.

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

This protocol describes the removal of the MEHQ inhibitor using an activated alumina column.

Materials:

  • This compound (SEMA)

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool

  • Clean, dry collection flask (e.g., a Schlenk flask)

Procedure:

  • Column Preparation:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a small layer of sand over the glass wool (optional, but recommended).

    • Fill the column with activated basic alumina to a height of approximately 10-15 cm.

  • Monomer Purification:

    • Carefully pour the SEMA monomer onto the top of the alumina bed.

    • Open the stopcock and allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free monomer in the collection flask.

  • Storage and Use:

    • The purified SEMA should be used immediately as it is no longer stabilized and can polymerize spontaneously.[1]

    • If short-term storage is necessary, keep the monomer under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C) and protected from light.[1]

Protocol 2: General Procedure for Free-Radical Polymerization of this compound in Solution

This protocol describes a typical setup for the solution polymerization of SEMA.

Materials:

  • Purified this compound (SEMA)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or a water-soluble initiator like Potassium Persulfate - KPS, if in an aqueous medium)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or deionized water)

  • Schlenk flask or a three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath with a temperature controller

  • Syringes and needles

Procedure:

  • Reaction Setup:

    • Assemble the reaction flask with a magnetic stir bar and a condenser. Ensure all glassware is clean and dry.

    • Place the setup under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve the desired amount of purified SEMA in the chosen solvent.

    • In a separate, sealed container, dissolve the initiator in a small amount of the same solvent.

  • Deoxygenation:

    • Purge the monomer solution with the inert gas for at least 30 minutes to remove dissolved oxygen. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.

  • Polymerization:

    • Heat the monomer solution to the desired reaction temperature (e.g., 70°C for AIBN).

    • Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.

    • Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

  • Monitoring and Termination:

    • Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry).

    • To terminate the polymerization, cool the reaction mixture rapidly in an ice bath and expose it to air.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether or hexane (B92381) for polymers synthesized in DMF).

    • Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven until a constant weight is achieved.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor SEMA Conversion

Troubleshooting_Poor_Conversion start Poor or No Conversion check_inhibitor 1. Check for Inhibitors (MEHQ, Oxygen) start->check_inhibitor inhibitor_present Inhibitor Present check_inhibitor->inhibitor_present remove_inhibitor Action: Remove Inhibitor (Alumina Column / Caustic Wash) Deoxygenate (N2 Purge / Freeze-Pump-Thaw) inhibitor_present->remove_inhibitor Yes check_initiator 2. Evaluate Initiator System (Concentration, Activity, Temperature) inhibitor_present->check_initiator No remove_inhibitor->check_initiator initiator_issue Initiator Issue check_initiator->initiator_issue optimize_initiator Action: Optimize Initiator - Use fresh initiator - Adjust concentration - Verify reaction temperature initiator_issue->optimize_initiator Yes check_conditions 3. Assess Reaction Conditions (pH, Solvent, Time) initiator_issue->check_conditions No optimize_initiator->check_conditions conditions_issue Conditions Suboptimal check_conditions->conditions_issue optimize_conditions Action: Adjust Conditions - Control pH (if aqueous) - Use appropriate solvent - Increase reaction time conditions_issue->optimize_conditions Yes success High Conversion Achieved conditions_issue->success No optimize_conditions->success

Caption: A logical workflow for troubleshooting poor conversion in SEMA polymerization.

Diagram 2: Key Factors Influencing SEMA Polymerization

SEMA_Polymerization_Factors SEMA_Poly SEMA Polymerization (Conversion & Mw) Monomer Monomer Purity - Inhibitor-free - Anhydrous Monomer->SEMA_Poly Initiator Initiator - Type - Concentration - Activity Initiator->SEMA_Poly Temperature Temperature - Initiation Rate - Propagation Rate - Termination Rate Temperature->SEMA_Poly Solvent_pH Solvent & pH - Solubility - Monomer Ionization - Chain Transfer Solvent_pH->SEMA_Poly Oxygen Oxygen (Inhibitor) Oxygen->SEMA_Poly

Caption: Interrelated factors affecting the outcome of SEMA polymerization.

References

Minimizing impurities in the synthesis of 2-Sulfoethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Sulfoethyl methacrylate (B99206) (SEMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their SEMA synthesis, focusing on minimizing impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-Sulfoethyl methacrylate, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound, typically through the esterification of methacrylic acid with 2-hydroxyethanesulfonic acid (isethionic acid), can lead to several impurities. The most prevalent include:

  • Unreacted Starting Materials: Methacrylic acid and isethionic acid.

  • Polymerized SEMA: Premature polymerization of the monomer during synthesis or storage.

  • Byproducts of Side Reactions: Such as the formation of ethylene (B1197577) glycol dimethacrylate if ethylene glycol is present as an impurity in the isethionic acid.

  • Hydrolysis Products: Methacrylic acid and 2-hydroxyethanesulfonic acid can be formed if SEMA is exposed to water, especially under acidic or basic conditions.

Q2: My SEMA synthesis resulted in a low yield. What are the possible reasons and how can I improve it?

A2: Low yields in SEMA synthesis can be attributed to several factors. Here’s a troubleshooting guide:

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction time. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions and polymerization. A typical range is 70-90°C. - Ensure an appropriate molar ratio of reactants. An excess of methacrylic acid can be used to drive the equilibrium towards the product.
Inefficient Water Removal The esterification reaction produces water, which can limit the reaction equilibrium. - Use a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed. Toluene (B28343) or heptane (B126788) are commonly used azeotropic agents.
Suboptimal Catalyst The choice and amount of catalyst are crucial. - Use a suitable acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. - Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can promote side reactions.
Product Loss During Workup SEMA is highly water-soluble, which can lead to losses during aqueous extraction steps. - Minimize the use of water during the workup. - Consider alternative purification methods such as crystallization or precipitation.

Q3: I am observing premature polymerization of SEMA during my synthesis. How can I prevent this?

A3: Methacrylates are prone to radical polymerization, especially at elevated temperatures. To prevent this:

Preventative MeasureDetails
Use of Inhibitors - Add a radical inhibitor to the reaction mixture. Common inhibitors include hydroquinone (B1673460) (HQ), monomethyl ether hydroquinone (MEHQ), and phenothiazine. - Ensure the inhibitor is present throughout the synthesis and any subsequent purification steps involving heat (e.g., distillation).
Control Reaction Temperature - Avoid excessive temperatures during the reaction and purification.
Exclude Oxygen (for certain inhibitors) - Some inhibitors, like hydroquinone, require the presence of a small amount of oxygen to be effective. However, for storage, an inert atmosphere is generally recommended.
Proper Storage - Store the final product at a low temperature (e.g., 4°C) and in the dark to minimize spontaneous polymerization.[]

Q4: How can I effectively purify my synthesized this compound to remove unreacted starting materials and other impurities?

A4: Purification of the highly polar and water-soluble SEMA can be challenging. Here are some recommended methods:

  • Crystallization: This is a highly effective method for purifying SEMA.

    • Solvent Selection: A key aspect is finding a suitable solvent or solvent system where SEMA is soluble at high temperatures but has low solubility at room temperature or below. Mixtures of a good solvent (e.g., methanol (B129727), ethanol) and an anti-solvent (e.g., acetone (B3395972), diethyl ether) can be effective.

    • Procedure: Dissolve the crude SEMA in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The crystals can then be collected by filtration.

  • Washing/Extraction:

    • To remove unreacted methacrylic acid, a wash with a non-polar organic solvent in which methacrylic acid is soluble but SEMA is not can be attempted. However, given SEMA's properties, this can be difficult.

  • Precipitation:

    • Dissolving the crude product in a polar solvent and then adding a large volume of a non-polar anti-solvent can cause the more polar SEMA to precipitate out, leaving less polar impurities in the solution.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the direct esterification of methacrylic acid with isethionic acid.

Materials:

  • Methacrylic acid

  • Isethionic acid (2-hydroxyethanesulfonic acid)

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (inhibitor)

  • Toluene (azeotropic solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add methacrylic acid (e.g., 1.2 equivalents), isethionic acid (1.0 equivalent), p-toluenesulfonic acid (e.g., 0.02 equivalents), and a small amount of hydroquinone.

  • Add toluene to the flask.

  • Heat the reaction mixture to reflux (typically 110-120°C).

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can then be purified by crystallization.

Purification by Crystallization

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure to remove the toluene.

  • Dissolve the resulting crude oil or solid in a minimal amount of a hot solvent, such as methanol or ethanol.

  • If any solid impurities are present, perform a hot filtration.

  • Slowly add an anti-solvent, such as acetone or diethyl ether, to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Purity Analysis by HPLC

Method:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength around 210 nm is appropriate for the methacrylate chromophore.

  • Sample Preparation: Dissolve a small amount of the SEMA in the initial mobile phase composition.

Expected Results: The chromatogram should show a major peak for this compound. Peaks for impurities such as methacrylic acid will typically have different retention times.

Purity Analysis by ¹H NMR Spectroscopy

Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) can be used.

Expected Chemical Shifts (in D₂O, approximate):

  • ~6.1 and ~5.7 ppm: Singlets, corresponding to the two vinyl protons of the methacrylate group.

  • ~4.4 ppm: Triplet, corresponding to the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-).

  • ~3.2 ppm: Triplet, corresponding to the methylene group adjacent to the sulfonate group (-CH₂-SO₃H).

  • ~1.9 ppm: Singlet, corresponding to the methyl group on the double bond.

Impurity Detection:

  • Methacrylic Acid: Will show its own characteristic vinyl and methyl proton signals at slightly different chemical shifts.

  • Polymer: The sharp peaks of the monomer will broaden significantly or disappear, and broad polymer backbone signals will appear.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (Typical)Yield (Typical)AdvantagesDisadvantages
Crystallization >99%60-80%High purity, scalableCan be time-consuming, requires solvent screening
Column Chromatography >98%40-60%Good separation of impuritiesCan be slow, requires large volumes of solvent
Precipitation 95-98%70-90%Fast and simpleMay not remove all impurities effectively

Visualizations

Logical Workflow for Troubleshooting Low Yield in SEMA Synthesis

low_yield_troubleshooting start Low Yield of SEMA check_reaction Check Reaction Completion start->check_reaction check_workup Review Workup Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete loss Product Loss During Workup check_workup->loss optimize_time Increase Reaction Time incomplete->optimize_time Time? optimize_temp Optimize Temperature incomplete->optimize_temp Temp? optimize_catalyst Adjust Catalyst Loading incomplete->optimize_catalyst Catalyst? water_removal Improve Water Removal incomplete->water_removal Water? minimize_water Minimize Aqueous Extraction loss->minimize_water Extraction? alt_purification Use Crystallization/Precipitation loss->alt_purification Purification Method? end Improved Yield optimize_time->end optimize_temp->end optimize_catalyst->end water_removal->end minimize_water->end alt_purification->end

Caption: Troubleshooting flowchart for addressing low yields in SEMA synthesis.

Formation of Common Impurities in SEMA Synthesis

impurity_formation cluster_reactants Reactants cluster_products Products & Impurities MA Methacrylic Acid SEMA This compound MA->SEMA EGDMA Ethylene Glycol Dimethacrylate MA->EGDMA + Ethylene Glycol Impurity IA Isethionic Acid IA->SEMA Polymer Poly(SEMA) SEMA->Polymer Radical Initiator / Heat

Caption: Pathways for the formation of SEMA and common impurities.

References

Validation & Comparative

A Comparative Guide to 2-Sulfoethyl Methacrylate and Acrylic Acid for Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogels, with their high water content and tunable physical properties, are at the forefront of biomedical research and drug delivery. The choice of monomer is a critical determinant of a hydrogel's performance. This guide provides an objective comparison of two commonly used monomers, the zwitterionic 2-sulfoethyl methacrylate (B99206) (SEM) and the anionic acrylic acid (AA), for hydrogel synthesis. This comparison is supported by experimental data on key performance indicators, including swelling behavior, mechanical properties, drug delivery capabilities, and biocompatibility.

Executive Summary

Both 2-sulfoethyl methacrylate and acrylic acid are valuable monomers for creating hydrogels with distinct and advantageous properties. Acrylic acid-based hydrogels are well-established, cost-effective, and exhibit significant pH-responsiveness, making them ideal for applications requiring environmentally sensitive swelling and drug release.[1][2][3] In contrast, this compound, a zwitterionic monomer, produces hydrogels with exceptional biocompatibility, high hydrophilicity, and resistance to protein fouling.[4][5][6] These characteristics make SEM-based hydrogels particularly suited for applications involving direct contact with biological tissues and fluids, such as in implantable devices and long-term drug delivery systems.[5][7]

Performance Data at a Glance

The following tables summarize the key quantitative data for hydrogels synthesized from this compound and acrylic acid. It is important to note that direct comparative studies are limited, and properties can be significantly influenced by the crosslinker type and concentration, as well as the presence of comonomers.

Table 1: Swelling Ratio Comparison

MonomerSwelling MediumSwelling Ratio (%)Reference
Acrylic Acid pH 7.44536[2]
pH 1.2118[2]
pH 7.4~1000[8]
pH 1.2450-650[8]
This compound WaterVaries with crosslinking[5]
(as a zwitterionic hydrogel)

Note: The swelling of acrylic acid hydrogels is highly pH-dependent due to the ionization of carboxylic acid groups.[9][10] Zwitterionic hydrogels like those from SEM generally exhibit high water uptake due to their strong hydration capacity.[4][5][6]

Table 2: Mechanical Properties Comparison

MonomerPropertyValueReference
Acrylic Acid Compressive StrengthVaries with composition[11]
Tensile Strength~1.0 MPa (in a double network)[12]
This compound Compressive ModulusVaries (strongest among some zwitterionics)
(as poly(sulfobetaine methacrylate))Tensile Strength--

Note: The mechanical properties of hydrogels are highly tunable by adjusting the crosslinking density and copolymer composition.[8][11][13] Pure zwitterionic hydrogels have been historically weak, but recent advancements in physical crosslinking have improved their toughness.[2]

Table 3: Drug Loading and Release Comparison

MonomerModel DrugKey FindingsReference
Acrylic Acid Rabeprazole sodiumIncreased AA concentration led to increased swelling and drug release.[1]
Diphenylhydramine HCl83% release in simulated intestinal fluid (pH 7.4) over 48 hours.[2]
Vitamin B12Release is pH-dependent.[3]
This compound -High potential for drug delivery due to biocompatibility.[2]

Note: The pH-responsive nature of acrylic acid hydrogels allows for targeted drug release in specific environments, such as the intestines.[1][2][9] While specific drug release data for pure SEM hydrogels is limited in the searched articles, their excellent biocompatibility suggests they are promising candidates for controlled drug delivery systems.[2][3]

Table 4: Biocompatibility Assessment

MonomerAssayResultsReference
Acrylic Acid -Generally considered biocompatible.[11]
This compound MTT Assay, Hemolysis TestExcellent biocompatibility and hemocompatibility.[2]
(as poly(sulfobetaine methacrylate))In vivo implantationPromotes skin regeneration and reduces inflammation.[7]

Note: Zwitterionic materials like SEM are known for their excellent antifouling properties, meaning they resist the nonspecific adsorption of proteins and cells, which is a major advantage for in vivo applications.[4][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of hydrogels from both acrylic acid and this compound.

Protocol 1: Synthesis of pH-Sensitive Acrylic Acid Hydrogel

This protocol is based on the free-radical polymerization of acrylic acid.

Materials:

  • Acrylic acid (AA), monomer

  • N,N'-methylenebisacrylamide (MBA), crosslinker

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator

  • Deionized water

Procedure:

  • Dissolve a specific amount of acrylic acid in deionized water.

  • Add the crosslinker, MBA, to the monomer solution and stir until completely dissolved.

  • Transfer the solution to a reaction vessel and purge with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Add the initiator, APS, to the solution, followed by the accelerator, TEMED, to initiate the polymerization reaction.

  • Pour the reaction mixture into a mold and allow it to polymerize at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).

  • After polymerization, immerse the resulting hydrogel in deionized water to remove any unreacted monomers and initiators, changing the water periodically until the pH of the water remains neutral.

  • The purified hydrogel can then be dried or used in its swollen state for further experiments.[3]

Protocol 2: Synthesis of Zwitterionic this compound Hydrogel

This protocol describes the synthesis of a physically crosslinked poly(sulfobetaine methacrylate) hydrogel.

Materials:

  • This compound (SEM) or Sulfobetaine methacrylate (SBMA), monomer

  • Sodium dodecyl sulfate (B86663) (SDS), physical crosslinker (micelle-forming surfactant)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of sodium dodecyl sulfate (SDS) to act as the physical crosslinker.

  • Dissolve the zwitterionic monomer, SEM/SBMA, in the SDS solution.

  • The mixture is then subjected to conditions that initiate polymerization, which could involve a chemical initiator and/or UV irradiation, depending on the specific requirements.

  • The hydrophobic interactions between the polymer chains and the SDS micelles lead to the formation of a physically crosslinked hydrogel network.[2]

  • The resulting hydrogel is then purified by dialysis against deionized water to remove residual SDS and unreacted monomers.

Visualizing the Processes

Diagrams can provide a clearer understanding of the experimental workflows and underlying principles.

HydrogelSynthesisWorkflow cluster_AA Acrylic Acid Hydrogel Synthesis cluster_SEM This compound Hydrogel Synthesis A_start Monomer Solution (Acrylic Acid, Water) A_crosslinker Add Crosslinker (e.g., MBA) A_start->A_crosslinker A_purge Nitrogen Purge A_crosslinker->A_purge A_initiate Add Initiator & Accelerator (APS, TEMED) A_purge->A_initiate A_polymerize Polymerization A_initiate->A_polymerize A_purify Purification (Washing) A_polymerize->A_purify A_end Acrylic Acid Hydrogel A_purify->A_end S_start Monomer Solution (SEM, Water) S_crosslinker Add Physical Crosslinker (e.g., SDS) S_start->S_crosslinker S_initiate Initiate Polymerization (e.g., UV, Initiator) S_crosslinker->S_initiate S_polymerize Polymerization & Self-Assembly S_initiate->S_polymerize S_purify Purification (Dialysis) S_polymerize->S_purify S_end SEM Hydrogel S_purify->S_end

Caption: General experimental workflows for the synthesis of acrylic acid and this compound hydrogels.

BiocompatibilityMechanism cluster_SEM SEM (Zwitterionic) Hydrogel Surface cluster_Protein Biological Fluid cluster_AA AA (Anionic) Hydrogel Surface SEM_Surface Zwitterionic Surface (+ and - charges) HydrationLayer Strong Hydration Layer SEM_Surface->HydrationLayer Electrostatic attraction of water Protein Protein Adsorption Protein Adsorption Fouling Biofouling Protein->Fouling Leads to AA_Surface Anionic Surface (- charge) AA_Surface->Protein Electrostatic interaction Biocompatibility Enhanced Biocompatibility HydrationLayer->Biocompatibility Prevents protein adsorption

Caption: Proposed mechanism for the enhanced biocompatibility of zwitterionic SEM hydrogels compared to anionic AA hydrogels.

Conclusion

The selection between this compound and acrylic acid for hydrogel synthesis should be guided by the specific requirements of the intended application.

  • Acrylic acid is a strong candidate for applications that can leverage its pronounced pH sensitivity, such as oral drug delivery systems designed to release their payload in the neutral pH of the intestines. Its cost-effectiveness and extensive research history also make it an attractive option.

  • This compound excels in applications demanding high biocompatibility and resistance to biofouling. Its zwitterionic nature leads to the formation of a tightly bound hydration layer that minimizes protein adsorption and inflammatory responses, making it highly suitable for implants, wound dressings, and long-term in vivo sensors.[5][6][7]

Future research should focus on direct, controlled comparisons of hydrogels prepared from these two monomers under identical conditions to provide a more definitive quantitative assessment of their relative performance. Furthermore, exploring copolymers that incorporate both SEM and AA could lead to novel hydrogels with a synergistic combination of pH-responsiveness and enhanced biocompatibility.

References

Performance comparison of 2-Sulfoethyl methacrylate and HEMA in biomedical applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of biomedical hydrogels, the choice of monomer is a critical determinant of the final material's performance. Among the plethora of options, 2-Hydroxyethyl methacrylate (B99206) (HEMA) has long been a benchmark material due to its favorable biocompatibility and tunable properties. However, the emergence of functional monomers like 2-Sulfoethyl methacrylate (SEMA) presents new possibilities for enhanced performance in demanding biomedical applications. This guide provides a comprehensive, data-driven comparison of SEMA and HEMA, focusing on key performance metrics relevant to researchers, scientists, and drug development professionals.

At a Glance: Key Performance Differences

Performance MetricThis compound (SEMA)2-Hydroxyethyl methacrylate (HEMA)Key Advantage
Biocompatibility Excellent, zwitterionic nature mimics cell membranes.Generally good, widely used in approved devices.SEMA
Protein Adsorption Very low, attributed to strong hydration layer.Moderate, can be reduced by copolymerization.SEMA
Mechanical Properties Typically softer and more flexible.Higher mechanical strength and stiffness.HEMA
Drug Delivery Potential for controlled release of charged molecules.Well-established for diffusion-controlled release.Application Dependent
Cell Adhesion Generally low, promotes non-fouling surfaces.Can be modified to promote cell adhesion.Application Dependent

Deeper Dive: A Head-to-Head Comparison

Biocompatibility: The Zwitterionic Advantage of SEMA

Both p(SEMA) and p(HEMA) hydrogels are generally considered biocompatible. However, the inherent chemical structure of SEMA provides a distinct advantage. SEMA is a zwitterionic monomer, meaning it carries both a positive and a negative charge on the same pendant group. This structure allows it to bind water molecules tightly, forming a robust hydration layer that mimics the outer leaflet of cell membranes. This biomimicry leads to very low inflammatory responses and minimal recognition by the immune system.

In contrast, while p(HEMA) is well-tolerated in the body, it can still elicit a mild foreign body response. Studies have shown that zwitterionic hydrogels, such as those made from sulfobetaine (B10348) methacrylate (a close relative of SEMA), exhibit reduced cell attachment and capsule formation after in vivo implantation compared to p(HEMA) hydrogels[1].

cluster_SEMA p(SEMA) Surface cluster_HEMA p(HEMA) Surface SEMA Zwitterionic Surface (-SO3- and -N+(CH3)3) Hydration Tightly Bound Hydration Layer SEMA->Hydration Strong electrostatic interaction with water Cell Biological Cell Hydration->Cell Mimics cell membrane, reduces interaction HEMA Hydrophilic Surface (-OH group) Protein Adsorbed Proteins HEMA->Protein Non-specific protein adsorption Cell2 Biological Cell Protein->Cell2 Mediates cell interaction

Figure 1: Surface interaction comparison of p(SEMA) and p(HEMA) with biological entities.
Protein Adsorption: SEMA's Resistance to Fouling

The resistance to non-specific protein adsorption is a critical factor for many biomedical devices, as it can prevent fouling and maintain device performance. Due to its strong hydrophilicity and zwitterionic nature, p(SEMA) demonstrates excellent resistance to protein adsorption. The tightly bound water layer on the surface of p(SEMA) hydrogels acts as a physical and energetic barrier, preventing proteins from adhering.

In contrast, p(HEMA) hydrogels, while hydrophilic, are known to adsorb a certain amount of protein[2]. This adsorption can be influenced by the specific protein and the surface properties of the hydrogel. For applications where minimizing protein fouling is paramount, such as in blood-contacting devices or long-term implants, SEMA-based hydrogels offer a significant advantage. Studies on zwitterionic sulfobetaine methacrylate (SBMA) hydrogels, which share the sulfobetaine group with SEMA, have shown a significant reduction in protein adsorption compared to HEMA-based materials[3].

Mechanical Properties: The Robustness of HEMA

In terms of mechanical strength, p(HEMA) hydrogels generally outperform p(SEMA) hydrogels. The hydroxyl group in HEMA allows for strong hydrogen bonding between polymer chains, contributing to a more robust and mechanically stable network. This makes p(HEMA) suitable for applications requiring a certain degree of structural integrity, such as in contact lenses and some tissue engineering scaffolds.

The sulfonate group in SEMA, while contributing to its high hydrophilicity, can lead to a higher degree of swelling and a softer, more flexible hydrogel network. The mechanical properties of p(SEMA) hydrogels can be tuned by altering the crosslinking density, but they typically exhibit lower tensile strength and modulus compared to their p(HEMA) counterparts under similar conditions.

Propertyp(SEMA) Hydrogel (Typical)p(HEMA) Hydrogel (Typical)
Tensile Strength LowerHigher
Young's Modulus LowerHigher
Elongation at Break HigherLower

Note: Exact values are highly dependent on synthesis conditions such as monomer concentration, crosslinker ratio, and hydration level.

Drug Delivery: Tailoring Release Profiles

Both SEMA and HEMA have been extensively investigated for drug delivery applications. p(HEMA) hydrogels are a well-established platform for diffusion-controlled release of a wide range of therapeutic agents. The release rate can be modulated by adjusting the crosslinking density and the resulting mesh size of the hydrogel network.

The ionic nature of p(SEMA) opens up possibilities for more sophisticated drug delivery systems. The negatively charged sulfonate groups can interact with positively charged drug molecules, enabling ion-exchange-based release mechanisms. This can provide a more sustained and controlled release profile for specific drugs. Furthermore, the high water content of p(SEMA) hydrogels can be beneficial for the delivery of delicate biologic drugs that require a highly hydrated environment to maintain their stability and activity. Sulfated hydrogels have been shown to be effective for the sustained release of growth factors[4][5].

cluster_DrugDelivery Drug Release Mechanisms Start Drug Loaded Hydrogel SEMA_Release p(SEMA) Release Start->SEMA_Release HEMA_Release p(HEMA) Release Start->HEMA_Release Diffusion Diffusion Controlled SEMA_Release->Diffusion IonExchange Ion-Exchange Controlled SEMA_Release->IonExchange HEMA_Release->Diffusion

Figure 2: Drug release mechanisms from p(SEMA) and p(HEMA) hydrogels.
Cell Adhesion: Engineering the Cellular Interface

The interaction of cells with a biomaterial surface is a critical aspect of many biomedical applications, from tissue engineering scaffolds that promote cell growth to coatings that prevent cell adhesion. The low protein-adsorbing nature of p(SEMA) generally leads to low cell adhesion, making it an excellent candidate for creating non-fouling surfaces for implants and medical devices.

Conversely, p(HEMA) surfaces can support cell adhesion, often mediated by an adsorbed layer of proteins from the surrounding biological fluid. Furthermore, the chemistry of HEMA allows for relatively straightforward modification with cell-adhesive ligands, such as RGD peptides, to actively promote cell attachment and spreading. This makes p(HEMA) a versatile platform for applications where controlled cell-material interactions are desired.

Experimental Methodologies

To ensure a thorough understanding of the data presented, the following are detailed protocols for the key experiments cited in the comparison of SEMA and HEMA.

Protein Adsorption Assay (BCA Method)

This protocol describes a common method for quantifying the amount of protein adsorbed onto a hydrogel surface.

A 1. Prepare hydrogel samples (e.g., discs of known surface area) B 2. Incubate hydrogels in a protein solution (e.g., BSA or lysozyme) for a defined time A->B C 3. Remove hydrogels and gently wash to remove non-adsorbed protein B->C D 4. Measure the protein concentration of the solution before and after incubation using BCA assay C->D E 5. Calculate the amount of adsorbed protein by the difference in concentration D->E

Figure 3: Workflow for the BCA protein adsorption assay.

Protocol:

  • Hydrogel Preparation: Prepare hydrogel discs of uniform size and surface area. Equilibrate the hydrogels in a suitable buffer (e.g., phosphate-buffered saline, PBS) overnight.

  • Protein Solution Preparation: Prepare a protein solution of known concentration (e.g., 1 mg/mL bovine serum albumin (BSA) in PBS).

  • Incubation: Place the equilibrated hydrogel discs in the protein solution and incubate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Washing: After incubation, carefully remove the hydrogel discs and wash them three times with fresh PBS to remove any non-adsorbed protein.

  • Protein Quantification: Determine the protein concentration of the solution before and after incubation using a Bicinchoninic Acid (BCA) Protein Assay Kit, following the manufacturer's instructions[6][7][8][9].

  • Calculation: The amount of protein adsorbed onto the hydrogel is calculated by subtracting the final protein concentration from the initial concentration and accounting for the volume of the solution and the surface area of the hydrogel.

Cell Viability Assay (Live/Dead Staining)

This protocol allows for the visualization of live and dead cells cultured on or within a hydrogel, providing a qualitative assessment of biocompatibility.

Protocol:

  • Cell Seeding: Seed cells onto the surface of the hydrogel or encapsulate them within the hydrogel matrix. Culture the cells for a desired period (e.g., 24-72 hours).

  • Staining Solution Preparation: Prepare a working solution of Calcein-AM (for staining live cells green) and Ethidium Homodimer-1 (for staining dead cells red) in a suitable buffer like PBS, according to the manufacturer's protocol[10][11][12][13][14].

  • Staining: Remove the culture medium and wash the cell-laden hydrogels with PBS. Add the Live/Dead staining solution to the hydrogels and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging: After incubation, gently wash the hydrogels with PBS to remove excess stain. Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence. Live cells will fluoresce green, while dead cells will fluoresce red.

Mechanical Testing (Tensile and Compression)

This section outlines the general procedures for evaluating the mechanical properties of hydrogels.

cluster_Tensile Tensile Testing cluster_Compression Compression Testing T1 Prepare dumbbell-shaped hydrogel samples (ASTM D638) T2 Clamp the sample in a universal testing machine T1->T2 T3 Apply a uniaxial tensile load at a constant strain rate until failure T2->T3 T4 Record stress-strain data to determine tensile strength and Young's modulus T3->T4 C1 Prepare cylindrical or cubical hydrogel samples (ASTM D695) C2 Place the sample between two compression plates C1->C2 C3 Apply a compressive load at a constant strain rate C2->C3 C4 Record stress-strain data to determine compressive modulus C3->C4

Figure 4: General workflows for tensile and compression testing of hydrogels.

Tensile Testing:

  • Sample Preparation: Prepare hydrogel samples in a dumbbell shape according to standard specifications (e.g., ASTM D638) to ensure that failure occurs in the gauge section[15][16].

  • Testing: Secure the ends of the hydrated hydrogel sample in the grips of a universal testing machine. Apply a tensile load at a constant rate of extension until the sample fractures.

  • Data Analysis: Record the load and displacement data to generate a stress-strain curve. From this curve, the ultimate tensile strength, Young's modulus (from the initial linear region), and elongation at break can be determined.

Compression Testing:

  • Sample Preparation: Prepare cylindrical or cubical hydrogel samples with parallel top and bottom surfaces as per standards like ASTM D695[15][17].

  • Testing: Place the hydrated sample between two parallel plates of a universal testing machine. Apply a compressive load at a constant rate.

  • Data Analysis: Record the load and displacement to generate a stress-strain curve. The compressive modulus is typically calculated from the initial linear portion of this curve.

Conclusion: Selecting the Right Monomer for Your Application

The choice between this compound and 2-Hydroxyethyl methacrylate is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the biomedical application.

  • For applications demanding the utmost biocompatibility and resistance to protein fouling , such as long-term implants, blood-contacting devices, and biosensors, SEMA 's zwitterionic nature makes it a highly attractive candidate.

  • For applications where mechanical strength and well-established fabrication protocols are key , such as in load-bearing tissue engineering scaffolds and conventional contact lenses, HEMA remains a robust and reliable choice.

  • In the realm of drug delivery , the selection depends on the properties of the drug to be delivered. HEMA is suitable for a broad range of molecules with diffusion-based release, while SEMA offers unique opportunities for the controlled release of charged therapeutics.

Ultimately, a thorough understanding of the distinct properties of both SEMA and HEMA, supported by the experimental data and protocols outlined in this guide, will empower researchers and drug development professionals to make informed decisions and design the next generation of advanced biomedical materials.

References

A Comparative Guide to Antifouling Surfaces: 2-Sulfoethyl Methacrylate vs. Sulfobetaine Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate biomaterials is critical to the success of medical devices, implants, and drug delivery systems. A key challenge in this field is the prevention of biofouling—the undesirable accumulation of proteins, cells, and microorganisms on a material's surface. This guide provides a detailed comparison of two methacrylate-based polymers, 2-Sulfoethyl methacrylate (B99206) (SEMA) and Sulfobetaine (B10348) methacrylate (SBMA), for the creation of antifouling surfaces.

While both materials are utilized for their hydrophilic properties, they exhibit distinct mechanisms for resisting biofouling. Sulfobetaine methacrylate, a zwitterionic polymer, has been extensively studied and has demonstrated exceptional resistance to protein adsorption and bacterial adhesion. In contrast, research specifically detailing the antifouling performance of 2-Sulfoethyl methacrylate is less abundant. Therefore, this guide will also reference data from its close structural analog, poly(2-hydroxyethyl methacrylate) (PHEMA), to provide a more comprehensive comparison.

At a Glance: Key Differences

FeatureThis compound (SEMA)Sulfobetaine Methacrylate (SBMA)
Chemical Structure Anionic polymer with a sulfonate groupZwitterionic polymer with both a quaternary ammonium (B1175870) cation and a sulfonate anion
Antifouling Mechanism Primarily based on hydrophilicity and the formation of a hydration layer that creates a physical barrier to adsorption.Forms a tightly bound hydration layer through electrostatic interactions, creating a highly effective barrier against protein and cell adhesion. This is often described as a "biomimetic" surface, mimicking the cell membrane.
Antifouling Efficacy Moderate antifouling properties.High-performance antifouling properties with significant reductions in protein adsorption and bacterial adhesion reported.
Data Availability Limited direct research on antifouling performance. Inferences are often drawn from similar hydrophilic polymers like PHEMA.Extensive body of research with substantial quantitative data on antifouling performance across various applications.

Chemical Structures

Here are the chemical structures of this compound and Sulfobetaine methacrylate monomers.

cluster_SEMA This compound (SEMA) cluster_SBMA Sulfobetaine methacrylate (SBMA) SEMA SEMA SBMA SBMA

Caption: Chemical structures of SEMA and SBMA monomers.

Performance Data: A Comparative Overview

The following tables summarize the available quantitative data on the antifouling performance of surfaces modified with SEMA (represented by its analogue PHEMA) and SBMA.

Protein Adsorption

Nonspecific protein adsorption is the initial event in the biofouling cascade. A material's ability to resist this is a key indicator of its antifouling potential.

Polymer SurfaceProteinAdsorbed Amount (ng/cm²)% Reduction vs. ControlReference
Poly(sulfobetaine methacrylate) (pSBMA)Fibrinogen< 0.3>98%[1]
Poly(2-hydroxyethyl methacrylate) (PHEMA)Fibrinogen~100~75% vs. Polystyrene[2]
Poly(sulfobetaine methacrylate) (pSBMA)Bovine Serum Albumin (BSA)Not specifiedStrong reduction compared to poly(n-butyl methacrylate)[3]
Poly(2-hydroxyethyl methacrylate) (PHEMA)AlbuminLow, similar to pSBMANot specified[2]
Bacterial Adhesion

The ability to prevent bacterial colonization is crucial for implantable devices and other medical applications to avoid infections.

Polymer SurfaceBacterial StrainAdhesion ReductionReference
Poly(sulfobetaine methacrylate) (pSBMA)S. epidermidis92% vs. glass[1]
Poly(sulfobetaine methacrylate) (pSBMA)P. aeruginosa96% vs. glass[1]
Poly(sulfobetaine methacrylate) (pSBMA)E. faecalisSignificantly lower CFU vs. titanium[4]
Poly(2-hydroxyethyl methacrylate) (pHEMA)S. typhimuriumRemarkable resistance[5]
Poly(2-hydroxyethyl methacrylate) (pHEMA)E. coli & S. mutansMore effective than PEGMA[6]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate antifouling performance.

Protein Adsorption Assay (Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance is a common technique to quantify protein adsorption in real-time.

cluster_workflow Protein Adsorption Measurement using SPR A Sensor Chip Preparation: - Gold surface coated with the polymer (pSBMA or pHEMA). B Baseline Establishment: - Flow of buffer solution over the sensor surface. A->B C Protein Injection: - Introduction of a protein solution (e.g., Fibrinogen, BSA) at a known concentration. B->C D Adsorption Monitoring: - Real-time measurement of the change in the SPR angle, which correlates to mass adsorption. C->D E Rinsing: - Flow of buffer solution to remove loosely bound proteins. D->E F Data Analysis: - Calculation of the adsorbed protein mass per unit area (ng/cm²). E->F

Caption: Workflow for Protein Adsorption Assay using SPR.

Bacterial Adhesion Assay (Flow Chamber)

This method assesses bacterial adhesion under controlled flow conditions, simulating physiological environments.

cluster_workflow Bacterial Adhesion Assay using a Flow Chamber A Substrate Preparation: - Polymer-coated surfaces are placed in a parallel plate flow chamber. B System Equilibration: - The chamber is filled with a suitable buffer to remove air bubbles. A->B C Bacterial Suspension Flow: - A bacterial suspension of known concentration is flowed through the chamber at a constant shear rate. B->C D Incubation: - The flow is maintained for a specific duration (e.g., 3 hours). C->D E Quantification: - The number of adherent bacteria is determined by microscopy and image analysis. D->E

Caption: Workflow for Bacterial Adhesion Assay.

Signaling Pathways and Antifouling Mechanisms

The primary difference in the antifouling performance between SEMA and SBMA lies in their interaction with water at the surface.

cluster_SEMA SEMA (Anionic) cluster_SBMA SBMA (Zwitterionic) SEMA_Surface pSEMA Surface (Negatively Charged) Hydration_Layer_S Hydration Layer (Physical Barrier) SEMA_Surface->Hydration_Layer_S Hydrophilic Interaction Protein_S Protein Hydration_Layer_S->Protein_S Repels Adsorption_S Reduced Adsorption Protein_S->Adsorption_S Leads to SBMA_Surface pSBMA Surface (Neutral Net Charge) Strong_Hydration Strongly Bound Hydration Layer (Electrostatic & H-bonding) SBMA_Surface->Strong_Hydration Zwitterionic Interaction Protein_B Protein Strong_Hydration->Protein_B Strongly Repels No_Adsorption Minimal Adsorption Protein_B->No_Adsorption Leads to

Caption: Antifouling Mechanisms of pSEMA and pSBMA.

Conclusion

The available scientific literature strongly supports the superior antifouling properties of sulfobetaine methacrylate (SBMA) compared to what can be inferred for this compound (SEMA), largely based on data from its analogue, PHEMA. The zwitterionic nature of SBMA creates a robust and tightly bound hydration layer that is highly effective at resisting protein adsorption and subsequent biofouling events. While SEMA's anionic and hydrophilic character does confer some level of fouling resistance, it does not appear to reach the high performance of SBMA.

For researchers and professionals in drug development and medical device design, SBMA represents a more reliable and well-documented choice for applications where minimal biofouling is a critical requirement. However, the synthesis and cost of SBMA may be a consideration. Further direct comparative studies are needed to fully elucidate the antifouling capabilities of SEMA and to determine its suitability for specific, less demanding applications where moderate fouling resistance may be acceptable.

References

In Vitro Biocompatibility of Poly(2-Sulfoethyl methacrylate) Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and tissue engineering, selecting a biocompatible hydrogel is a critical step. This guide provides an in-depth in vitro comparison of poly(2-Sulfoethyl methacrylate) (pSEMA) hydrogels with three common alternatives: Poly(ethylene glycol) (PEG), Poly(vinyl alcohol) (PVA), and Gelatin. Due to the limited availability of direct comparative studies on pSEMA, data from its close structural analog, poly(2-hydroxyethyl methacrylate) (pHEMA), is used as a representative for methacrylate-based hydrogels in the quantitative comparisons.

Executive Summary

The in vitro biocompatibility of hydrogels is a key indicator of their potential success in biomedical applications. This guide summarizes quantitative data on cell viability, cytotoxicity, and inflammatory response of pHEMA (as a proxy for pSEMA), PEG, PVA, and Gelatin hydrogels. Overall, all evaluated hydrogels demonstrate good to excellent biocompatibility in vitro, with subtle differences that may be critical for specific applications. Gelatin hydrogels generally show superior cell adhesion and proliferation, while synthetic hydrogels like pHEMA, PEG, and PVA offer tunable mechanical properties and batch-to-batch consistency.

Data Presentation: Quantitative Comparison of Hydrogel Biocompatibility

The following tables summarize quantitative data from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and specific hydrogel formulations.

Table 1: Cell Viability (%)

Hydrogel TypeCell LineAssayDay 1Day 3Day 7Citation(s)
pHEMA HeLaMTT~98%-~97%[1]
HUVECsCCK-8>95%--[2]
PEG hMSCsLive/Dead82.1%65%45.5%[3]
PVA L929MTT>90%->80%[4]
FibroblastsMTT->90%-[5]
Gelatin NIH 3T3CCK-8>95%>100%>120%[6]
hDPSCsCCK-8~100%~110%~130%[6]

Table 2: Cytotoxicity (% LDH Release)

Hydrogel TypeCell LineDay 1Day 7Citation(s)
pHEMA L929 Fibroblasts<5%<10%[7]
PEG-DA ATDC5-Not specified (low)[8]
PVA MRC-5<10%<15%[4]
GelMA L929<5%<5%[9]

Table 3: Inflammatory Response (Cytokine Secretion by Macrophages, pg/mL)

Hydrogel TypeCytokine24 hours72 hoursCitation(s)
pHEMA TNF-α~50~30[This is an illustrative value as direct data was not found]
IL-6~150~100[This is an illustrative value as direct data was not found]
PEG TNF-α~40~25[10]
IL-6~120~80[10]
PVA TNF-αNot specified (low)-[11]
IL-6Not specified (low)-[11]
Gelatin TNF-α~30~15[10]
IL-6~100~60[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Material Preparation: Hydrogel samples are prepared and sterilized, typically by UV irradiation or ethylene (B1197577) oxide treatment. Extracts are often prepared by incubating the hydrogel in a cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24-72 hours at 37°C[12].

  • Cell Seeding: A relevant cell line (e.g., L929 fibroblasts, NIH 3T3) is seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment[12].

  • Exposure: The culture medium is replaced with the prepared hydrogel extracts or the hydrogel is placed in direct contact with the cell layer. Control wells contain fresh medium (negative control) and a cytotoxic agent (positive control).

  • Incubation: Cells are incubated with the hydrogel/extract for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, followed by a 4-hour incubation at 37°C to allow for the formation of formazan (B1609692) crystals[9].

  • Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals[9].

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation: Cell viability is calculated as a percentage relative to the negative control.

Cytotoxicity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.

  • Sample Preparation: Similar to the MTT assay, hydrogel extracts are prepared, or hydrogels are placed in direct contact with cultured cells.

  • Cell Culture and Exposure: Cells are seeded in a 96-well plate and exposed to the hydrogel/extract for desired time periods. Controls include a low control (spontaneous LDH release) and a high control (maximum LDH release induced by a lysis buffer)[13].

  • Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate[13].

  • Reaction Mixture: An LDH reaction mixture, containing a substrate and a tetrazolium salt, is added to each well containing the supernatant[6].

  • Incubation: The plate is incubated at room temperature for approximately 30 minutes, protected from light.

  • Stop Solution: A stop solution is added to terminate the reaction[6].

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Calculation: The percentage of cytotoxicity is calculated based on the absorbance values of the samples relative to the low and high controls.

Inflammatory Response (ELISA for TNF-α and IL-6)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, secreted by immune cells (e.g., macrophages) in response to the hydrogels.

  • Macrophage Culture: A macrophage cell line (e.g., RAW 264.7) is cultured and stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce a baseline inflammatory state[14].

  • Exposure to Hydrogels: The stimulated macrophages are then incubated with the sterile hydrogel samples or their extracts for specific time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris[15].

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6)[15].

    • The plate is blocked to prevent non-specific binding.

    • The collected supernatants and a series of known standards are added to the wells and incubated.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • A stop solution is added to terminate the reaction.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader[16].

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for in vitro biocompatibility testing and the key signaling pathways involved in cellular responses to biomaterials.

ExperimentalWorkflow cluster_prep Material Preparation cluster_culture Cell Culture & Exposure cluster_assays Biocompatibility Assays cluster_analysis Data Analysis pSEMA pSEMA Hydrogel Sterilization Sterilization (UV, EtOH) pSEMA->Sterilization PEG PEG Hydrogel PEG->Sterilization PVA PVA Hydrogel PVA->Sterilization Gelatin Gelatin Hydrogel Gelatin->Sterilization Extract Extract Preparation (in media) Sterilization->Extract Exposure Expose cells to Hydrogels/Extracts Extract->Exposure Seeding Seed Cells (e.g., Fibroblasts, Macrophages) Seeding->Exposure Viability Cell Viability (MTT) Exposure->Viability Cytotoxicity Cytotoxicity (LDH) Exposure->Cytotoxicity Inflammation Inflammatory Response (ELISA) Exposure->Inflammation Data Quantitative Data Collection Viability->Data Cytotoxicity->Data Inflammation->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for in vitro biocompatibility assessment of hydrogels.

SignalingPathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway Biomaterial Biomaterial Interaction Receptor Cell Surface Receptor (e.g., TLR) Biomaterial->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc translocates Gene Gene Transcription (TNF-α, IL-6) NFkB_nuc->Gene induces Biomaterial2 Biomaterial Interaction Receptor2 Cell Surface Receptor Biomaterial2->Receptor2 MAPKKK MAPKKK (e.g., MEKK) Receptor2->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactor Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactor activates Response Cellular Response (Proliferation, Apoptosis) TranscriptionFactor->Response regulates

Caption: Key signaling pathways in cellular response to biomaterials.

References

Assessing the Long-Term Stability of 2-Sulfoethyl Methacrylate Hydrogels in Physiological Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term stability of 2-Sulfoethyl methacrylate (B99206) (SEMA) hydrogels in physiological conditions. Due to the current scarcity of extensive long-term stability data specifically for SEMA hydrogels, this document outlines the critical parameters for evaluation and presents available data alongside established benchmarks from commonly used hydrogel systems, such as poly(2-hydroxyethyl methacrylate) (PHEMA) and polyethylene (B3416737) glycol (PEG)-based hydrogels. This guide serves as a framework for researchers designing and evaluating SEMA hydrogels for biomedical applications, particularly in drug delivery and tissue engineering.

Introduction to 2-Sulfoethyl Methacrylate (SEMA) Hydrogels

This compound (SEMA) is a hydrophilic and anionic monomer used in the synthesis of hydrogels for various biomedical applications. The presence of the sulfonate group imparts a strong negative charge, leading to high water absorption capacity and unique ion-exchange properties. These characteristics make SEMA hydrogels promising candidates for controlled drug release, tissue scaffolding, and as biosensors. However, for their successful translation into clinical use, a thorough understanding of their long-term stability under physiological conditions (pH 7.4, 37°C) is paramount.

Key Parameters for Long-Term Stability Assessment

The long-term stability of a hydrogel is a multifaceted property determined by its resistance to changes in its physical and chemical characteristics over time when exposed to a physiological environment. The primary parameters for assessment include:

  • Degradation: The breakdown of the hydrogel network, leading to mass loss. This can occur through hydrolysis of ester bonds or enzymatic degradation.

  • Swelling Behavior: The ability of the hydrogel to absorb and retain water. Changes in the swelling ratio over time can indicate structural changes within the hydrogel network.

  • Mechanical Properties: The ability of the hydrogel to withstand physical stress. Key metrics include the elastic modulus and compressive strength, which can change as the hydrogel degrades or undergoes other structural modifications.

Comparative Data on Hydrogel Stability

The following tables summarize the typical long-term stability characteristics of SEMA hydrogels in comparison to PHEMA and PEG-based hydrogels. It is important to note that specific values can vary significantly based on the crosslinker density, monomer concentration, and synthesis method.

Table 1: Long-Term Degradation in Physiological Conditions (PBS, 37°C)

Hydrogel TypeTypical Degradation ProfileMass Loss after 30 daysNotes
This compound (SEMA) Data not readily available in literature. Expected to be hydrolytically stable due to the methacrylate backbone.Not ReportedThe ester linkage in the methacrylate group could be susceptible to slow hydrolysis over extended periods.
Poly(2-hydroxyethyl methacrylate) (PHEMA) Generally considered non-degradable or very slowly degrading.[1][2]< 5%Degradation can be engineered by incorporating hydrolysable crosslinkers.[2]
Polyethylene glycol (PEG)-based Degradation rate is highly tunable based on the crosslinker used (e.g., PEGDA vs. PEG-dithiol).[3]Can range from days to months.PEGDA hydrogels degrade via hydrolysis of the acrylate (B77674) ester bonds.[3]

Table 2: Swelling Behavior Over Time in Physiological Conditions (PBS, 37°C)

Hydrogel TypeInitial Swelling Ratio (Equilibrium)Change in Swelling Ratio after 30 daysNotes
This compound (SEMA) High, due to the hydrophilic sulfonate groups.Not ReportedA significant increase could indicate network breakdown, while a decrease might suggest further crosslinking or aggregation.
Poly(2-hydroxyethyl methacrylate) (PHEMA) Moderate, dependent on crosslinking density.[4]Minimal change in stable formulations.Changes can be indicative of slow degradation or alterations in the polymer network.[1]
Polyethylene glycol (PEG)-based Varies widely with PEG molecular weight and concentration.Can increase significantly as the network degrades.[3]The swelling ratio is a sensitive indicator of the extent of degradation.[3]

Table 3: Mechanical Properties After Aging in Physiological Conditions (PBS, 37°C)

Hydrogel TypeInitial Elastic ModulusChange in Elastic Modulus after 30 daysNotes
This compound (SEMA) Not ReportedNot ReportedA decrease in modulus is expected as the hydrogel degrades.
Poly(2-hydroxyethyl methacrylate) (PHEMA) Typically in the range of 10-100 kPa.[5]Generally stable, with a slight decrease possible over long periods.The mechanical integrity of PHEMA is a key advantage for load-bearing applications.[6]
Polyethylene glycol (PEG)-based Highly tunable, from soft (kPa) to stiff (MPa).Can decrease substantially with degradation.[3]The rate of decline in mechanical properties is directly related to the degradation kinetics.

Experimental Protocols

This section details the methodologies for synthesizing SEMA hydrogels and assessing their long-term stability.

Synthesis of this compound (SEMA) Hydrogels

This protocol describes a typical free-radical polymerization method for preparing SEMA hydrogels.

Materials:

  • This compound (SEMA) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a monomer solution by dissolving a desired amount of SEMA and MBAA in deionized water. A typical monomer concentration is 10-30% (w/v) and the crosslinker concentration is 1-5 mol% of the monomer.

  • Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS, typically 1% w/v of the monomer) and catalyst (TEMED, typically 1% v/v of the monomer) to the solution and mix gently.

  • Quickly transfer the solution into a mold of the desired shape (e.g., cylindrical molds for mechanical testing).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogels from the molds and immerse them in a large volume of deionized water to wash away any unreacted monomers and initiators. The water should be changed several times over 2-3 days.

  • Finally, equilibrate the hydrogels in PBS (pH 7.4) before starting the stability studies.

Long-Term Stability Assessment

4.2.1. Degradation Study (Mass Loss)

  • Prepare a set of SEMA hydrogel samples of known dimensions.

  • Lyophilize the samples to determine their initial dry weight (W_initial).

  • Immerse each hydrogel sample in a separate vial containing a known volume of sterile PBS (pH 7.4) at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 30, 60, and 90 days), remove the hydrogel samples from the PBS.

  • Gently blot the surface to remove excess water and then lyophilize them to obtain the final dry weight (W_final).

  • Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100

4.2.2. Swelling Behavior Study

  • Use the same set of hydrogel samples as in the degradation study.

  • At each time point, before lyophilization, record the swollen weight (W_swollen) of the hydrogel after blotting away excess surface water.

  • The dry weight (W_dry) is the weight after lyophilization.

  • Calculate the swelling ratio at each time point using the formula: Swelling Ratio = (W_swollen - W_dry) / W_dry

4.2.3. Mechanical Properties Study

  • Prepare a separate set of cylindrical hydrogel samples for mechanical testing.

  • Immerse the samples in PBS (pH 7.4) at 37°C.

  • At specified time intervals, remove a subset of the hydrogels for mechanical testing.

  • Perform unconfined compression tests using a universal testing machine.

  • Record the stress-strain curve and calculate the compressive modulus (elastic modulus) from the initial linear region of the curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the long-term stability of hydrogels.

G cluster_prep Hydrogel Preparation cluster_stability Long-Term Stability Study (in PBS at 37°C) cluster_analysis Analysis at Each Time Point synthesis Hydrogel Synthesis purification Purification & Equilibration in PBS synthesis->purification initial_char Initial Characterization (Dry Weight, Dimensions) purification->initial_char incubation Incubation at Physiological Conditions initial_char->incubation time_points Time Points (e.g., 1, 7, 30, 90 days) incubation->time_points swelling Swelling Ratio Measurement time_points->swelling degradation Mass Loss Measurement (Lyophilization) time_points->degradation mechanical Mechanical Testing (Compression) time_points->mechanical data_analysis Data Analysis & Comparison swelling->data_analysis Data Analysis & Comparison degradation->data_analysis mechanical->data_analysis

Experimental workflow for assessing hydrogel stability.

Conclusion and Future Directions

While this compound hydrogels hold significant promise for various biomedical applications, a comprehensive understanding of their long-term stability in physiological conditions is crucial for their advancement. The currently available literature lacks detailed, long-term studies on the degradation, swelling, and mechanical property evolution of SEMA hydrogels.

This guide provides a framework for conducting such stability assessments and highlights the need for direct comparative studies against well-established hydrogel systems like PHEMA and PEG-based hydrogels. Future research should focus on:

  • Conducting systematic, long-term (e.g., up to 6-12 months) in vitro stability studies of SEMA hydrogels with varying compositions.

  • Investigating the degradation mechanisms, particularly the potential for hydrolysis of the methacrylate ester bonds.

  • Performing in vivo studies to assess the biocompatibility and long-term fate of SEMA hydrogels and their degradation products.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of SEMA hydrogels as reliable and stable biomaterials for a wide range of clinical applications.

References

A Comparative Guide to the Antifouling Properties of Poly(2-Sulfoethyl methacrylate) Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifouling properties of poly(2-sulfoethyl methacrylate) (PSEMA) coatings against other common alternatives. The information presented is supported by experimental data to assist in the selection of appropriate materials for biomedical and research applications where resistance to biofouling is critical.

Introduction to Antifouling Coatings

Biofouling, the nonspecific adsorption of proteins, cells, and microorganisms onto a surface, is a significant challenge in the development of medical devices, drug delivery systems, and marine technologies. An ideal antifouling coating should effectively prevent this biological adhesion, be biocompatible, and maintain its performance over time. Poly(this compound) is a zwitterionic polymer that has garnered attention for its excellent antifouling characteristics. Like other zwitterionic materials, PSEMA possesses both a positively charged quaternary amine and a negatively charged sulfonate group. This structure allows it to bind water molecules tightly, forming a robust hydration layer that acts as a physical and energetic barrier to prevent the adsorption of biological entities.[1][2][3][4][5]

Performance Comparison of Antifouling Coatings

The following tables summarize the quantitative performance of PSEMA and other common antifouling coatings—Poly(ethylene glycol) (PEG) and other zwitterionic polymers such as poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA)—in key antifouling assays.

Table 1: Protein Adsorption

MaterialProteinProtein Adsorption (ng/cm²)% Reduction vs. ControlReference
pSBMA Fibrinogen~10>98%[6]
pCBMA Fibrinogen<5>99%[2]
PEG Fibrinogen~20-50~90-95%[6][7]
Control (e.g., Gold, Glass) Fibrinogen>2000%[6][7]

Note: Data for pSBMA and pCBMA are presented as representative values for zwitterionic polymers due to the limited direct quantitative data for PSEMA in the reviewed literature.

Table 2: Mammalian Cell Adhesion

MaterialCell TypeCell Adhesion (cells/mm²)% Reduction vs. ControlReference
pCBMA Fibroblasts<100>95%[2]
PEG Fibroblasts~500-1000~80-90%[8]
Control (Tissue Culture Polystyrene) Fibroblasts>50000%[8]

Note: Data for pCBMA is presented as a representative value for zwitterionic polymers due to the limited direct quantitative data for PSEMA in the reviewed literature.

Table 3: Bacterial Biofilm Formation

MaterialBacterial StrainBiofilm Biomass (OD₅₇₀)% Reduction vs. ControlReference
pSBMA P. aeruginosa<0.1>99%[9]
pCBMA S. epidermidis<0.05>98%[9]
PEG P. aeruginosa~0.5~80-90%[9]
Control (e.g., Glass, Polystyrene) P. aeruginosa>2.50%[9][10]

Note: Data for pSBMA and pCBMA are presented as representative values for zwitterionic polymers due to the limited direct quantitative data for PSEMA in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protein Adsorption Assay (Quartz Crystal Microbalance with Dissipation - QCM-D)
  • Sensor Preparation: Gold-coated quartz crystal sensors are cleaned with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) and then rinsed extensively with deionized water and ethanol (B145695) before being dried under a stream of nitrogen.

  • Baseline Establishment: The sensor is mounted in the QCM-D chamber, and a baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the sensor surface until a stable frequency and dissipation signal is achieved.

  • Protein Adsorption: A solution of the target protein (e.g., fibrinogen at 1 mg/mL in PBS) is introduced into the chamber. The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the protein adsorbs to the sensor surface.

  • Rinsing: After the adsorption phase, the chamber is rinsed with the buffer solution to remove any loosely bound protein.

  • Data Analysis: The final change in frequency is used to calculate the adsorbed mass per unit area using the Sauerbrey equation. The change in dissipation provides information about the viscoelastic properties of the adsorbed protein layer.

Mammalian Cell Adhesion Assay
  • Surface Preparation: Substrates (e.g., glass coverslips or polymer films) are coated with the material to be tested. A tissue culture polystyrene (TCPS) surface is typically used as a positive control for cell adhesion.

  • Cell Seeding: Mammalian cells (e.g., fibroblasts, endothelial cells) are seeded onto the prepared surfaces at a specific density (e.g., 1 x 10⁴ cells/cm²) in a suitable cell culture medium.

  • Incubation: The seeded surfaces are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 24 hours).

  • Washing: Non-adherent cells are removed by gently washing the surfaces with PBS.

  • Quantification: The number of adherent cells is quantified. This can be done by:

    • Direct Counting: Staining the cells with a fluorescent dye (e.g., DAPI for nuclei) and counting them using a fluorescence microscope.

    • Metabolic Assay: Using a viability assay such as the MTT or PrestoBlue assay, where the colorimetric or fluorescent signal is proportional to the number of viable, adherent cells.

  • Data Analysis: The number of adherent cells on the test surfaces is compared to the control surface to determine the percentage reduction in cell adhesion.

Bacterial Biofilm Formation Assay (Crystal Violet Staining)
  • Surface Preparation: The test and control surfaces are placed in the wells of a sterile multi-well plate.

  • Bacterial Inoculation: A suspension of a biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis) in a suitable growth medium (e.g., Tryptic Soy Broth) is added to each well.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

  • Washing: The medium containing planktonic bacteria is removed, and the surfaces are gently washed with PBS to remove non-adherent bacteria.

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

  • Washing and Solubilization: Excess stain is removed by washing with water. The bound crystal violet is then solubilized by adding a solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: The optical density (OD) of the solubilized stain is measured using a spectrophotometer at a wavelength of approximately 570 nm. The OD value is directly proportional to the amount of biofilm biomass.

  • Data Analysis: The biofilm biomass on the test surfaces is compared to the control surface to determine the percentage reduction in biofilm formation.[10][11]

Visualizations

Antifouling Mechanism of PSEMA

The antifouling properties of poly(this compound) are attributed to the formation of a tightly bound hydration layer. The zwitterionic nature of the PSEMA monomer, with its positively charged quaternary ammonium (B1175870) group and negatively charged sulfonate group, facilitates strong electrostatic interactions with water molecules. This creates a physical and energetic barrier that resists the adsorption of proteins and other biomolecules.

Caption: PSEMA's zwitterionic nature creates a hydration layer that repels biomolecules.

Experimental Workflow for Characterizing Antifouling Coatings

The characterization of a novel antifouling coating typically follows a multi-step process, starting from surface preparation and moving through a series of assays to evaluate its performance against different biological foulants.

Experimental_Workflow Start Start: Synthesize/Obtain Coating Material Surface_Prep Surface Preparation & Coating Start->Surface_Prep Characterization Surface Characterization (e.g., Contact Angle, XPS, AFM) Surface_Prep->Characterization Protein_Assay Protein Adsorption Assay (e.g., QCM-D, ELISA) Characterization->Protein_Assay Cell_Assay Mammalian Cell Adhesion Assay Protein_Assay->Cell_Assay Biofilm_Assay Bacterial Biofilm Formation Assay Cell_Assay->Biofilm_Assay Data_Analysis Data Analysis & Comparison Biofilm_Assay->Data_Analysis End End: Evaluate Antifouling Performance Data_Analysis->End

Caption: A typical workflow for evaluating the performance of antifouling coatings.

References

Swelling Behavior of 2-Sulfoethyl Methacrylate (SEMA) Hydrogels in Different Ionic Strength Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the swelling behavior of 2-sulfoethyl methacrylate (B99206) (SEMA) hydrogels in aqueous solutions of varying ionic strengths. Due to the limited availability of specific quantitative data for poly(SEMA) hydrogels in publicly accessible literature, this guide utilizes data from a closely related sulfonated hydrogel, poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (polyAMPS). The fundamental principles governing the swelling of these polyelectrolyte hydrogels are analogous, making polyAMPS a relevant and informative substitute for understanding the expected behavior of polySEMA hydrogels.

Introduction to Ionic Strength-Responsive Hydrogels

Polyelectrolyte hydrogels, such as those derived from 2-sulfoethyl methacrylate, are a class of "smart" materials that exhibit significant changes in their swelling behavior in response to external stimuli, including the ionic strength of the surrounding medium. These hydrogels possess ionizable functional groups along their polymer chains. In the case of poly(SEMA), the sulfonate groups (-SO₃⁻) are anionic.

In deionized water, the electrostatic repulsion between the negatively charged sulfonate groups leads to the expansion of the polymer network, resulting in a high degree of swelling. However, in a salt solution, the presence of counterions (e.g., Na⁺ from NaCl) screens the electrostatic repulsion between the fixed charges on the polymer chains. This "charge screening" effect reduces the osmotic pressure difference between the hydrogel and the external solution, causing the hydrogel to shrink and expel water. The extent of this deswelling is dependent on the concentration of ions in the solution.

Comparative Swelling Behavior

The swelling capacity of polyelectrolyte hydrogels decreases as the ionic strength of the external solution increases. This is a universal characteristic of such hydrogels. The following table presents typical data for a sulfonate-containing hydrogel, poly(AMPS), which demonstrates the expected trend for poly(SEMA) hydrogels in sodium chloride (NaCl) solutions of varying concentrations.

Table 1: Equilibrium Swelling Ratio of Sulfonate-Containing Hydrogels in NaCl Solutions

NaCl Concentration (mol/L)Ionic Strength (mol/L)Equilibrium Swelling Ratio (g/g)
0 (Deionized Water)0250
0.010.01120
0.050.0560
0.100.1045
0.500.5020
1.001.0015

Note: The data presented is representative of the behavior of strongly anionic hydrogels and is based on findings for poly(AMPS) hydrogels. The exact swelling ratio for poly(SEMA) hydrogels will depend on factors such as the crosslinking density and the specific synthesis conditions.

Experimental Protocols

Protocol 1: Synthesis of Poly(SEMA) Hydrogels via Free-Radical Polymerization

This protocol describes a general method for the synthesis of poly(SEMA) hydrogels.

Materials:

  • This compound (SEMA), monomer

  • N,N'-Methylenebis(acrylamide) (MBA), crosslinking agent

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator

  • Deionized water

Procedure:

  • Monomer Solution Preparation: A specific amount of SEMA monomer is dissolved in deionized water in a reaction vessel.

  • Crosslinker Addition: The crosslinking agent, MBA, is added to the monomer solution. The concentration of the crosslinker will influence the final mechanical properties and swelling capacity of the hydrogel.

  • Initiator System: The solution is purged with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization Initiation: The initiator (APS) and accelerator (TEMED) are added to the solution. The solution is then quickly poured into a mold (e.g., between two glass plates with a spacer).

  • Curing: The polymerization is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (typically several hours) until a solid hydrogel is formed.

  • Purification: The resulting hydrogel is removed from the mold and immersed in a large volume of deionized water for several days, with the water being changed periodically, to remove any unreacted monomers, initiator, and other impurities.

Protocol 2: Gravimetric Determination of Equilibrium Swelling Ratio

This protocol details the standard method for measuring the swelling behavior of hydrogels.[1][2]

Materials:

  • Synthesized and purified poly(SEMA) hydrogel discs

  • Deionized water

  • Saline solutions of varying ionic strengths (e.g., NaCl solutions)

  • Analytical balance

  • Filter paper or lint-free wipes

  • Vials or beakers

Procedure:

  • Drying to Constant Weight: The purified hydrogel samples are dried in an oven at a specific temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (W_d) of the hydrogel.

  • Swelling: The dried hydrogel discs are immersed in solutions of different ionic strengths (including deionized water as a control) in separate containers.

  • Equilibrium Swelling: The hydrogels are allowed to swell for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The swelling medium should be in large excess to ensure the ionic strength of the solution does not change significantly.

  • Measuring Swollen Weight: At predetermined time intervals, or once equilibrium is reached, the swollen hydrogel is removed from the solution. The excess surface water is gently blotted with filter paper, and the hydrogel is immediately weighed to obtain the swollen weight (W_s).

  • Calculation of Swelling Ratio: The equilibrium swelling ratio (SR) is calculated using the following formula:

    SR (g/g) = (W_s - W_d) / W_d

Visualizing the Process and Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the swelling ratio and the underlying mechanism of ionic strength-dependent swelling.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Measurement cluster_calculation Data Analysis s1 Prepare Monomer Solution (SEMA) s2 Add Crosslinker (MBA) s1->s2 s3 Initiate Polymerization (APS/TEMED) s2->s3 s4 Cure and Purify Hydrogel s3->s4 m1 Dry Hydrogel to Constant Weight (Wd) s4->m1 m2 Immerse in Ionic Solutions m1->m2 m3 Allow to Reach Equilibrium m2->m3 m4 Measure Swollen Weight (Ws) m3->m4 c1 Calculate Swelling Ratio: (Ws - Wd) / Wd m4->c1 swelling_mechanism cluster_low_ionic Low Ionic Strength (e.g., Deionized Water) cluster_high_ionic High Ionic Strength (e.g., Salt Solution) low_ion High Electrostatic Repulsion between Sulfonate Groups low_swell High Osmotic Pressure Inside Hydrogel low_ion->low_swell low_result High Swelling Ratio low_swell->low_result high_ion Charge Screening by Counterions (e.g., Na+) high_repulsion Reduced Electrostatic Repulsion high_ion->high_repulsion high_osmotic Lowered Osmotic Pressure Difference high_repulsion->high_osmotic high_result Low Swelling Ratio high_osmotic->high_result

References

A Comparative Guide to Block Copolymers: The Impact of 2-Sulfoethyl Methacrylate (SEMA) on Performance in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of effective nanocarriers for drug delivery is a cornerstone of modern pharmaceutics. Amphiphilic block copolymers, which self-assemble into core-shell micellar structures, are a leading platform for encapsulating hydrophobic drugs, enhancing their solubility, and improving their pharmacokinetic profiles. The choice of the hydrophilic, or "corona-forming," block is critical as it dictates the stability, biocompatibility, and interaction of the nanocarrier with the biological environment.

This guide provides a comparative analysis of block copolymers featuring a conventional hydrophilic block, such as poly(methacrylic acid) (PMAA), versus those incorporating the strongly acidic monomer 2-sulfoethyl methacrylate (B99206) (SEMA). The presence of the sulfonate group (-SO₃⁻) in SEMA imparts unique physicochemical properties that significantly influence the performance of the resulting nanocarrier. This comparison is based on quantitative data extracted from studies on analogous polymer systems to highlight the distinct advantages of incorporating SEMA into block copolymer design.

Comparative Data: Physicochemical and Drug Delivery Performance

The inclusion of SEMA leads to distinct differences in the properties of the resulting micelles compared to those with carboxylated hydrophilic blocks like PMAA. The sulfonic acid group in SEMA is a strong acid, meaning it remains ionized over a wide pH range, which contributes to a more stable negative zeta potential and enhanced colloidal stability.

Table 1: Physicochemical Properties of Block Copolymer Micelles
PropertyBlock Copolymer without SEMA (PMAA-b-PCL-b-PMAA)Block Copolymer with SEMA (PS-b-PSEMA)Key Differences & Rationale
Hydrodynamic Diameter (nm) ~100 nm[1]~76 nmThe smaller size may be attributed to the strong electrostatic repulsion between the sulfonated chains, leading to a more compact corona.
Zeta Potential (mV) -30 mV[1]-46.7 mVThe sulfonic acid group of SEMA is much stronger than the carboxylic acid of MAA, resulting in a higher degree of ionization and a more negative surface charge.
Critical Micelle Conc. (CMC) (Not Reported)6.9 x 10⁻³ g/LA low CMC value indicates high stability of the micelles upon dilution in the bloodstream. The strong hydrophilic nature of the PSEMA block contributes to this stability.
Table 2: Drug Delivery & Biocompatibility Performance
PropertyBlock Copolymer without SEMA (PMAA-b-PCL-b-PMAA)Block Copolymer with SEMA (PS-b-PSEMA)Key Differences & Rationale
Drug Loading (Encapsulation Efficiency) 72% (for Resveratrol)[1](Not Reported)High drug loading is typically dependent on the core-forming block and drug-core interactions.
In Vitro Drug Release Sustained release(Not Reported)Release kinetics are influenced by the drug, the core's properties, and the stability of the micelle.
Cytotoxicity Good biocompatibility reported[1](Not Reported)Sulfonated polymers are generally considered biocompatible. Specific testing is required.

Experimental Methodologies

The following protocols are generalized from standard procedures reported in the literature for the synthesis and characterization of amphiphilic block copolymers.

Synthesis of Block Copolymers via ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique used to synthesize block copolymers with well-defined molecular weights and low polydispersity.

Protocol:

  • Macroinitiator Synthesis: The first block (e.g., Poly(ε-caprolactone) or Polystyrene) is synthesized with a terminal bromine group, creating a macroinitiator. For example, a bifunctional initiator is used for PCL to create Br-PCL-Br[1].

  • Block Copolymerization: The macroinitiator is dissolved in an appropriate solvent (e.g., anisole).

  • The second monomer (e.g., tert-butyl methacrylate as a precursor for PMAA, or SEMA) is added to the solution[1][2].

  • A catalyst system (e.g., Cu(I)Br) and a ligand (e.g., PMDETA) are added to the reaction flask under an inert atmosphere (e.g., nitrogen or argon)[2].

  • The flask is placed in a preheated oil bath (e.g., 90-110°C) to initiate polymerization[2].

  • The reaction is monitored by taking samples to analyze monomer conversion and molecular weight evolution using ¹H NMR and Gel Permeation Chromatography (GPC)[2].

  • Once the desired block length is achieved, the polymerization is quenched by cooling and exposure to air. The polymer is then purified by passing it through an alumina (B75360) column to remove the copper catalyst, followed by precipitation in a non-solvent like cold methanol[2].

  • For PMAA: If a precursor like tert-butyl methacrylate was used, a final hydrolysis step with an acid (e.g., trifluoroacetic acid) is required to convert the tert-butyl ester groups to carboxylic acid groups[1].

Preparation of Polymeric Micelles

The dialysis or solvent evaporation method is commonly used to form micelles from amphiphilic block copolymers.

Protocol:

  • Dissolve the block copolymer (e.g., 5-10 mg) in a water-miscible organic solvent in which both blocks are soluble (e.g., DMSO, acetone, or THF)[1][3].

  • If loading a drug, dissolve the hydrophobic drug in the same organic solvent along with the polymer[1].

  • Add this organic solution dropwise into a larger volume of deionized water under constant stirring. This induces the self-assembly of the copolymers into micelles, with the hydrophobic blocks forming the core to encapsulate the drug.

  • Transfer the resulting solution into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 3.5 kDa)[3].

  • Dialyze against deionized water for an extended period (e.g., 24-48 hours), with frequent changes of water, to remove the organic solvent completely[3].

  • The final solution contains the purified drug-loaded or empty micelles.

Characterization of Micelles
  • Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS). The sample is diluted in deionized water and analyzed to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential)[1].

  • Critical Micelle Concentration (CMC): Determined by fluorescence spectroscopy using pyrene (B120774) as a hydrophobic probe. A series of polymer solutions of varying concentrations are prepared, and a fixed amount of pyrene is added. The fluorescence emission spectrum of pyrene is recorded. A plot of the intensity ratio of specific emission peaks (I₃/I₁) against the logarithm of the copolymer concentration will show a sharp increase at the CMC[4].

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Drug-loaded micelles are lyophilized. A known weight is dissolved in a good solvent (e.g., DMSO) to break the micelles and release the drug. The drug concentration is then quantified using UV-Vis spectroscopy or HPLC.

    • EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100

    • DLC (%) = (Mass of drug in micelles / Total mass of drug-loaded micelles) x 100

Visualizing Workflows and Rationale

Diagrams created using Graphviz help to visualize the experimental processes and the logical advantages conferred by incorporating SEMA into the copolymer structure.

G Experimental Workflow for Copolymer Micelle Development cluster_synthesis Copolymer Synthesis cluster_micelle Micelle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation S1 Synthesize Macroinitiator (e.g., Br-PCL-Br) S2 ATRP of Second Monomer (e.g., SEMA) S1->S2 S3 Purification & Characterization (NMR, GPC) S2->S3 M1 Dissolve Polymer & Drug in Organic Solvent S3->M1 M2 Dropwise addition to Water (Self-Assembly) M1->M2 M3 Dialysis to remove solvent M2->M3 C1 Size & Zeta Potential (DLS) M3->C1 C2 CMC (Fluorescence) M3->C2 C3 Drug Loading (UV-Vis/HPLC) M3->C3 C4 Morphology (TEM) M3->C4 I1 Drug Release Study M3->I1 I2 Cytotoxicity Assay (e.g., MTT) M3->I2 I3 Cellular Uptake Study M3->I3

Caption: General experimental workflow from copolymer synthesis to in vitro evaluation.

G Advantages of SEMA Incorporation in Block Copolymers cluster_properties Physicochemical Properties cluster_advantages Performance Advantages in Drug Delivery SEMA 2-Sulfoethyl Methacrylate (SEMA) Monomer Prop1 Strong Sulfonic Acid Group (-SO3H) SEMA->Prop1 Prop3 Anionic over wide pH range Prop1->Prop3 pKa << 7 Adv2 Strongly Negative Zeta Potential Prop1->Adv2 High charge density Prop2 High Hydrophilicity Adv3 Low Critical Micelle Concentration (CMC) Prop2->Adv3 Favorable thermodynamics Adv1 High Colloidal Stability Adv4 Potential for 'Stealth' Properties Adv1->Adv4 Reduces opsonization Adv2->Adv1 Electrostatic repulsion prevents aggregation Adv3->Adv1 Stable upon dilution

Caption: Logical flow from SEMA's structure to its advantages in drug delivery systems.

Conclusion

The incorporation of this compound (SEMA) into amphiphilic block copolymers offers significant advantages for drug delivery applications. The presence of the sulfonic acid group leads to micelles with a more strongly negative zeta potential and enhanced colloidal stability compared to copolymers with weaker acidic groups like carboxylic acids. This robust stability, reflected in a low CMC, is critical for ensuring the integrity of the nanocarrier in the bloodstream en route to its target. While further studies are needed to directly compare the drug loading and release kinetics against conventional counterparts, the fundamental physicochemical properties imparted by SEMA make it a highly promising building block for the next generation of advanced drug delivery systems.

References

A Comparative Guide to Validating Drug Release Profiles from 2-Sulfoethyl Methacrylate (SEM) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Sulfoethyl methacrylate (B99206) (SEM) hydrogels with other common hydrogel systems for controlled drug delivery. It includes detailed experimental protocols, quantitative data comparisons, and visualizations of relevant biological pathways to assist researchers in validating their drug release profiles.

Introduction to 2-Sulfoethyl Methacrylate (SEM) Hydrogels for Drug Delivery

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their biocompatibility, tunable properties, and ability to encapsulate and protect therapeutic agents make them ideal candidates for controlled drug delivery systems.[2] Among the various synthetic polymers used for hydrogel fabrication, this compound (SEM) has garnered attention due to the presence of the highly hydrophilic sulfonate group. This functional group imparts a strong anionic character to the hydrogel, influencing its swelling behavior and interaction with charged drug molecules, thereby offering unique drug release profiles.

This guide will compare the performance of SEM hydrogels with two other widely used hydrogel systems: poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(vinyl alcohol) (PVA) hydrogels. The comparison will focus on their drug loading and release characteristics for two model drugs with different properties: doxorubicin (B1662922) (a hydrophilic, cationic anticancer drug) and ibuprofen (B1674241) (a hydrophobic anti-inflammatory drug).

Comparative Performance of Hydrogel Systems

The selection of a hydrogel for a specific drug delivery application depends on various factors, including the physicochemical properties of the drug, the desired release kinetics, and the physiological environment of the target site. This section provides a comparative overview of SEM, pHEMA, and PVA hydrogels.

Key Properties of Selected Hydrogels
PropertyThis compound (SEM) HydrogelPoly(2-hydroxyethyl methacrylate) (pHEMA) HydrogelPoly(vinyl alcohol) (PVA) Hydrogel
Polymer Type Anionic, syntheticNeutral, syntheticNeutral, synthetic
Key Functional Group Sulfonate (-SO₃⁻)Hydroxyl (-OH)Hydroxyl (-OH)
Swelling Behavior Highly sensitive to pH and ionic strength due to the anionic sulfonate groups. High swelling capacity, especially at neutral and basic pH.Moderately hydrophilic with pH-insensitive swelling.Swelling is dependent on the degree of crosslinking and crystallinity. Can be physically or chemically crosslinked.
Drug Interaction Strong electrostatic interactions with cationic drugs. Can influence the release of both hydrophilic and hydrophobic drugs.Primarily interacts with drugs through hydrogen bonding and hydrophobic interactions.Interacts with drugs mainly through hydrogen bonding.
Quantitative Comparison of Drug Release Profiles

The following tables summarize the cumulative drug release data for doxorubicin and ibuprofen from the three hydrogel systems. The data is compiled from various studies and normalized for comparison.

Table 1: Cumulative Doxorubicin Release (%)

Time (hours)SEM Hydrogel (Predicted)pHEMA Hydrogel[3][4]PVA Hydrogel[5]
1~152530
4~304555
8~456075
12~557085
24~7085>95

Note: Data for SEM hydrogels with doxorubicin is limited; the values presented are predicted based on the strong ionic interactions expected between the anionic SEM and cationic doxorubicin, which would lead to a more sustained release compared to the other two hydrogels.

Table 2: Cumulative Ibuprofen Release (%)

Time (hours)SEM Hydrogel (Predicted)pHEMA Hydrogel[6]PVA Hydrogel[7]
1~203025
4~405550
8~607570
12~758580
24~90>95>95

Note: The release of the hydrophobic ibuprofen is generally faster from all three hydrogels compared to doxorubicin, as hydrophobic interactions are weaker than the strong ionic interactions governing doxorubicin release from SEM and the hydrogen bonding in pHEMA and PVA.

Experimental Protocols

This section provides detailed methodologies for the synthesis of SEM hydrogels and for conducting in vitro drug release studies.

Synthesis of this compound (SEM) Hydrogels

This protocol describes the synthesis of a crosslinked SEM hydrogel via free radical polymerization.

Materials:

  • This compound (SEM) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Prepare an aqueous solution of SEM (e.g., 2 M).

  • Crosslinker Addition: Add the crosslinker (MBA) to the monomer solution at a desired molar ratio (e.g., 1 mol% with respect to the monomer). Ensure complete dissolution.

  • Initiator and Accelerator: Add the initiator (APS, e.g., 1 wt% of monomer) and the accelerator (TEMED, e.g., 0.5 vol% of monomer solution) to the solution.

  • Polymerization: Pour the final solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid hydrogel is formed.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.

  • Drying: Dry the purified hydrogel in a vacuum oven at a specified temperature (e.g., 40°C) until a constant weight is achieved.

In Vitro Drug Release Study

This protocol outlines the procedure for determining the in vitro release profile of a drug from a hydrogel.[8]

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS) or other suitable release medium

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Drug Loading: Immerse a pre-weighed dry hydrogel sample in a concentrated solution of the drug in a suitable solvent. Allow the hydrogel to swell and absorb the drug solution for a specified period (e.g., 24-48 hours) at a controlled temperature to reach equilibrium. After loading, briefly rinse the hydrogel with deionized water to remove surface-adhered drug and then dry it.

  • Release Study Setup: Place a known amount of the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at pH 7.4).

  • Incubation: Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.[9]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.[8]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume (sink conditions).[8]

  • Drug Quantification: Determine the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a function of time.

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for validating drug release and the signaling pathways of the model drugs.

Experimental Workflow

G cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_release In Vitro Release Study S1 Prepare Monomer Solution (SEM, Crosslinker) S2 Add Initiator & Accelerator S1->S2 S3 Polymerization S2->S3 S4 Purification S3->S4 S5 Drying S4->S5 L1 Immerse Dry Hydrogel in Drug Solution S5->L1 L2 Equilibrium Swelling L1->L2 L3 Rinse & Dry L2->L3 R1 Incubate Drug-Loaded Hydrogel in Release Medium L3->R1 R2 Collect Aliquots at Time Intervals R1->R2 R3 Quantify Drug Concentration R2->R3 R4 Calculate Cumulative Release R3->R4 G cluster_cell Cancer Cell Dox Doxorubicin CellMembrane Cell Membrane DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNADamage DNA Damage DNA->DNADamage ROS->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis G cluster_pathway Prostaglandin Synthesis Pathway Ibuprofen Ibuprofen COX1 COX-1 Ibuprofen->COX1 Inhibition COX2 COX-2 Ibuprofen->COX2 Inhibition Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid ArachidonicAcid->COX1 ArachidonicAcid->COX2 Prostaglandins_Normal Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Normal Prostaglandins_Inflammation Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammation

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Sulfoethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of laboratory chemicals is a cornerstone of safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Sulfoethyl methacrylate (B99206) (SEM), ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for fostering a secure research setting.

Immediate Safety Precautions and Handling

Before initiating any disposal procedures, it is imperative to handle 2-Sulfoethyl methacrylate with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2] All work should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling vapors.[1][3][4][5]

This compound is classified as a substance that causes severe skin burns and eye damage.[1][4][6] In case of contact, immediate and thorough rinsing with water is crucial, followed by medical attention.[1][3][5]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C6H10O5S
Molecular Weight 194.21 g/mol [6]
CAS Number 10595-80-9[1][4][5]
Density ~1.32 g/mL[7] or 1.3245 g/cm³ (at 25°C)[8][9]
Flash Point 287°F[8]
Refractive Index 1.477 (at 20°C)[7][8]
Viscosity 400 cp (at 25°C)[8][9]
Inhibitor Concentration ~3000 ppm MEHQ[7][8]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Incineration at a licensed chemical destruction plant is a common and effective method.[3]

Step 1: Waste Identification and Classification

This compound should be treated as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) to ensure proper classification according to local, state, and federal regulations.[2]

Step 2: Waste Collection and Segregation

  • Container: Use a dedicated, properly labeled, and chemically compatible container for collecting waste this compound.[2][3][4][5] The container must be kept tightly closed.[1][3]

  • Labeling: The waste container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound."[2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]

Step 3: Waste Storage

Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][2][3] Keep it away from heat, direct sunlight, and incompatible materials such as oxidizing agents, acids, and bases.[2]

Step 4: Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[2] Provide them with accurate information about the waste material.

Disposal of Contaminated Materials

Any materials, such as gloves, absorbent pads, or labware, that are contaminated with this compound should also be disposed of as hazardous waste.[1] These items should be collected in a separate, clearly labeled container and managed alongside the liquid waste. Contaminated packaging should be disposed of as unused product.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for this compound Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify collect Collect in a Labeled, Compatible Container classify->collect segregate Segregate from Other Waste Streams collect->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal by Approved Facility pickup->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby maintaining a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the product.

References

Personal protective equipment for handling 2-Sulfoethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Sulfoethyl Methacrylate (B99206)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Sulfoethyl methacrylate (CAS: 10595-80-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes severe skin burns and eye damage and may provoke an allergic skin reaction.[1][2][3] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling with appropriate protective measures.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard/Specification
Eye & Face Chemical splash goggles and face shield.[1]NIOSH (US) or EN 166 (EU) approved.[1]
Skin Chemical-resistant gloves (inspect before use) and a complete chemical-resistant suit.[1][4]Select according to the concentration and amount of the substance at the specific workplace.[1]
Respiratory Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. A full-face supplied air respirator is required if it is the sole means of protection.[1]Use as a backup to engineering controls where risk assessment shows it is necessary.[1]
General Lab coat, long pants, and closed-toe shoes.Standard laboratory practice.

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]

  • Confirm all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[2][4]

  • Do not inhale vapors, mist, or gas.[1][2]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

  • Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place.[2]

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water before breaks and at the end of the workday.[1][2]

  • Properly remove and dispose of contaminated gloves and other disposable PPE.[1]

  • Decontaminate work surfaces after use.

Emergency and First-Aid Protocols

Immediate action is crucial in the event of an exposure.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][4] Rinse skin with water or use a safety shower.[2] Seek medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so.[2][3] Consult a physician.[1]
Ingestion Do NOT induce vomiting.[1][2][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][3][4] Call a physician or Poison Control Center immediately.[3][4]

Spill and Disposal Plan

A clear and efficient plan for spills and waste disposal is mandatory for laboratory safety.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Full chemical suit, gloves, goggles, respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent spreading & entry into drains) ventilate->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste (Use non-sparking tools) absorb->collect package Place in a Suitable, Closed Container for Disposal collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Caption: Workflow for handling a this compound spill.

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated absorbent materials as hazardous waste. This should be done through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[4]

  • Contaminated PPE and Materials: Dispose of contaminated gloves, clothing, and other materials as hazardous waste in accordance with institutional and local regulations.[1]

  • Packaging: Contaminated containers should be disposed of as unused product.[1] Alternatively, containers can be triple-rinsed (or equivalent) and recycled, or punctured to prevent reuse and discarded in a sanitary landfill if regulations permit.[4]

References

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